molecular formula C13H14O3 B1355399 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid CAS No. 33413-42-2

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Katalognummer: B1355399
CAS-Nummer: 33413-42-2
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: ZDWQHACRQPVJEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS 33413-42-2) is a high-purity indene derivative of significant interest in medicinal chemistry research . With a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol, this compound serves as a valuable synthetic intermediate or scaffold for developing novel bio-active molecules . Its structural features are of particular interest for researchers exploring non-steroidal anti-inflammatory drug (NSAID) pharmacophores, as related indole-3-acetic acid derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes . The compound should be stored sealed in a dry, ambient environment to maintain stability . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal utilization . Safety Information: This compound has the following GHS warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers should handle with appropriate precautions, including using personal protective equipment and avoiding inhalation of dust or fumes .

Eigenschaften

IUPAC Name

2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWQHACRQPVJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS No. 33413-42-2). As a key intermediate in the synthesis of advanced pharmaceutical agents, particularly analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac, a thorough understanding of this molecule's characteristics is essential for researchers in medicinal chemistry and drug development. This document consolidates available data on its structure, synthesis, and potential utility, and presents a detailed, theoretically-derived analysis of its spectroscopic profile to guide researchers in its identification and application.

Nomenclature and Chemical Structure

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is an indene derivative characterized by a fused benzene and cyclopentadiene ring system. The molecule's functionality and reactivity are dictated by the methoxy group on the aromatic ring, the methyl group on the five-membered ring, and the acetic acid side chain, which provides a handle for further chemical modification.

Identifier Value
IUPAC Name 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
CAS Number 33413-42-2[1][2]
Molecular Formula C₁₃H₁₄O₃[2]
Molecular Weight 218.25 g/mol [2]
Canonical SMILES CC1=C(CC(=O)O)C2=CC(OC)=CC=C2C1
InChI Key O=C(O)CC1=C(C)CC2=C1C=C(OC)C=C2

The indene core imparts a rigid scaffold, making it a valuable building block in structure-activity relationship (SAR) studies. The methoxy group enhances lipophilicity, which can influence the molecule's pharmacokinetic profile in downstream applications[2].

Physicochemical Properties (Experimental and Predicted)

While this compound is commercially available, detailed experimental data is not widely published. The following table includes fundamental computed properties and notes where data is predicted.

Property Value / Description Source / Method
Physical State Solid (Predicted)Based on analogous structures
Melting Point Not reported. Expected to be a crystalline solid with a melting point >150 °C.Prediction based on similar acetic acid derivatives.
Solubility Predicted to have moderate solubility in polar organic solvents (e.g., Methanol, DMSO, Acetone) and low solubility in water.Chemical structure analysis[2].
pKa (Acidic) ~4.5 (Predicted)Prediction based on the carboxylic acid group.
LogP 1.9 (Computed)XLogP3[3]

Strategic Synthesis Pathway

The synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is logically approached through a multi-step sequence starting from readily available materials. The pathway described below is a well-established route for creating indene acetic acid derivatives and is cited as a method for producing this specific molecule as an intermediate.

The overall transformation involves the formation of an indanone core, followed by the introduction of the acetic acid moiety.

G A 4-Anisaldehyde B 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one A->B Multi-step (e.g., Friedel-Crafts) C 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetonitrile B->C Knoevenagel Condensation (Cyanoacetic acid, NH₄Cl) D 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid C->D Hydrolysis (Acid or Base)

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol Example (Conceptual)
  • Step 1: Synthesis of 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This key intermediate is typically formed from precursors like 4-anisaldehyde through a series of reactions that may include condensation and intramolecular Friedel-Crafts cyclization.

  • Step 2: Knoevenagel Condensation to form the Acetonitrile Intermediate. The indanone from Step 1 is reacted with cyanoacetic acid in the presence of a catalyst such as ammonium chloride. This reaction introduces the cyanomethylidene group, which upon rearrangement and tautomerization, forms the 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetonitrile.

  • Step 3: Hydrolysis of the Nitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield the final product, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. The product would then be purified by recrystallization.

This synthetic route is robust and allows for the generation of various analogs by modifying the starting materials.

Spectroscopic Characterization (Predicted)

As a service to researchers, this section provides a detailed prediction of the expected spectroscopic data based on the molecule's structure and known values for similar compounds. These predictions are crucial for the confirmation of synthesis and for quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

G img

Sources

Unveiling the Mechanism of Action: A Technical Guide to 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, particularly its close structural relationship to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this document posits that the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. We will delve into the biochemical basis for this hypothesis, outline detailed experimental protocols to validate and characterize this activity, and present a framework for understanding its potential as a therapeutic agent.

Introduction: The Indene Acetic Acid Scaffold

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid belongs to the family of arylalkanoic acids, a chemical class that includes numerous well-established NSAIDs. Its core structure, featuring an indene ring system coupled to an acetic acid moiety, is highly analogous to indomethacin, a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes.[1][2] The presence of the methoxy and methyl substitutions on the indene ring likely modulates its potency and selectivity, a concept well-documented in the SAR of indomethacin analogs.[1] This guide will proceed under the well-supported hypothesis that 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid exerts its biological effects primarily through the inhibition of COX-1 and COX-2.

The Cyclooxygenase (COX) Inhibition Hypothesis

The central hypothesis is that 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid functions as a competitive inhibitor of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key lipid mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection, platelet aggregation, and renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.[2]

By inhibiting COX enzymes, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid would block the production of prostaglandins, thereby reducing inflammation and pain. The selectivity of the compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic index, with higher selectivity for COX-2 generally associated with a reduced risk of gastrointestinal side effects.[3]

Signaling Pathway: Prostaglandin Synthesis and its Inhibition

The following diagram illustrates the arachidonic acid cascade and the proposed point of intervention for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-(5-methoxy-2-methyl-1H- inden-3-yl)acetic acid Target_Compound->COX Inhibition

Caption: Proposed mechanism of action via COX inhibition.

Structure-Activity Relationship (SAR) Analysis

The rationale for suspecting COX inhibition stems from the well-established SAR of indomethacin and related compounds:

  • Carboxylic Acid Moiety: The acetic acid group is crucial for binding to the active site of the COX enzymes.[1] Derivatization of this group, for instance into esters or amides, has been shown to produce potent and selective COX-2 inhibitors.[4][5]

  • Indole/Indene Ring System: This bicyclic core serves as a scaffold that correctly orients the carboxylic acid for interaction with the enzyme's active site.[6]

  • Substituents on the Aromatic Ring: The methoxy group at the 5-position of the indene ring is analogous to the methoxy group in indomethacin, which is known to enhance anti-inflammatory activity.[1] The methyl group at the 2-position is also a common feature in potent indomethacin analogs.[1]

Experimental Validation and Characterization

To rigorously test the COX inhibition hypothesis and characterize the pharmacological profile of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a series of in vitro and in vivo experiments are recommended.

In Vitro Enzyme Inhibition Assays

The primary objective is to determine the inhibitory potency (IC₅₀) of the compound against purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[7][8]

  • Enzyme Preparation: Obtain purified ovine or human COX-1 and human recombinant COX-2.

  • Reagent Preparation:

    • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Heme (cofactor).

    • Arachidonic acid (substrate).

    • Test Compound: Prepare a stock solution of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Reference Inhibitors: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

    • Incubate the plate for a predefined period (e.g., 10-20 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a short duration (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of 1 M HCl.

  • Detection: The product of the COX reaction, PGH₂, is unstable and is typically converted to a more stable product like PGE₂ for quantification. The concentration of PGE₂ can be determined using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data Summary

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acidTo be determinedTo be determinedTo be determined
Indomethacin (Reference)~0.1 - 1~1 - 10~0.1 - 1
Celecoxib (Reference)>10~0.05 - 0.5>20
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory effects of NSAID-like compounds.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Group 1: Control (vehicle administration).

    • Group 2: Positive Control (Indomethacin, e.g., 10 mg/kg).

    • Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid).

  • Procedure:

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Experimental Workflow Diagram

in_vivo_workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping dosing Oral/IP Administration of Test Compound, Reference, or Vehicle grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours induction->measurement analysis Data Analysis: % Inhibition of Edema Calculation measurement->analysis end Conclusion on In Vivo Anti-inflammatory Activity analysis->end

Caption: Workflow for in vivo anti-inflammatory assessment.

Conclusion

The structural analogy of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid to indomethacin provides a strong basis for the hypothesis that its primary mechanism of action is the inhibition of cyclooxygenase enzymes. This guide has outlined the theoretical framework for this mechanism, grounded in established structure-activity relationships, and has provided detailed, actionable protocols for its experimental validation. The proposed in vitro and in vivo studies will be crucial in determining the compound's potency, COX isoform selectivity, and its potential as a novel anti-inflammatory agent. The data generated from these experiments will be essential for guiding further preclinical and clinical development.

References

  • Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators. PubMed. [Link]

  • INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. ResearchGate. [Link]

  • Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. SemOpenAlex. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]

  • Acetic/propionic acid-based cyclooxygenase inhibitors. ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. ResearchGate. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the synthetic compound 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. While direct experimental data for this specific molecule is limited in publicly available literature, its close structural analogy to the indoleacetic acid core of the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, provides a strong foundation for predicting its primary mechanism of action. This document will delve into the probable cyclooxygenase (COX) inhibitory activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, drawing upon the extensive structure-activity relationship (SAR) studies of Indomethacin and its derivatives. Furthermore, we will explore potential alternative biological targets, such as protein kinases, and propose experimental workflows to empirically validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory and analgesic agents.

Introduction: Unveiling a Potential Therapeutic Agent

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is a small organic molecule that has primarily been documented as a chemical intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its rigid aromatic framework and functional group arrangement make it an intriguing candidate for biological activity. The core of this molecule, an indenylacetic acid, bears a striking resemblance to the indoleacetic acid moiety of Indomethacin, a potent NSAID used for decades to treat pain and inflammation. This structural similarity is the cornerstone of our predictive analysis of its biological function.

The corresponding indole derivative, 5-methoxy-2-methyl-3-indoleacetic acid, is a known hydrolysis product and impurity of Indomethacin, also referred to as N-Des(4-chlorobenzoyl)indomethacin.[2] This direct metabolic and synthetic relationship strongly suggests that the biological activity of these core structures is intertwined. This guide will, therefore, leverage the well-characterized pharmacology of Indomethacin to build a robust hypothesis for the biological activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

Predicted Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable biological activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining and promoting platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.[3]

The Indomethacin Paradigm

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2, with a slightly higher selectivity for COX-1.[4] Its anti-inflammatory effects are primarily mediated through the inhibition of COX-2, while its common gastrointestinal side effects are attributed to the inhibition of the protective functions of COX-1.[3] The mechanism of Indomethacin's inhibitory action involves binding to the active site of the COX enzyme, thereby preventing the substrate, arachidonic acid, from accessing it.[5][6]

Structure-Activity Relationship (SAR) Analysis

The extensive SAR data available for Indomethacin and its analogs allows for a detailed prediction of the activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

  • The Carboxylic Acid Moiety: The free carboxyl group is essential for the anti-inflammatory activity of Indomethacin and other NSAIDs.[5] It is believed to interact with a key arginine residue in the active site of the COX enzyme. The presence of this group in the topic compound is a strong indicator of potential COX inhibitory activity.

  • The Methoxy Group: Substitution on the indole ring of Indomethacin, including a methoxy group at the 5-position, has been shown to enhance anti-inflammatory activity.[5] This suggests that the 5-methoxy group in 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is likely to contribute positively to its biological activity.

  • The N-Benzoyl Group: The N-(4-chlorobenzoyl) group of Indomethacin is a critical determinant of its high potency. Its absence in the hydrolysis product, 5-methoxy-2-methyl-3-indoleacetic acid, significantly reduces its inhibitory activity. Consequently, it is predicted that 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, which also lacks this bulky acyl group, will be a less potent COX inhibitor than Indomethacin.

  • The Indene vs. Indole Core: The substitution of the indole core of the Indomethacin metabolite with an indene ring in the topic compound is the most significant structural difference. While both are bicyclic aromatic systems, the indene ring is a hydrocarbon, lacking the nitrogen atom of the indole ring. This will alter the electronic properties and three-dimensional shape of the molecule, which could impact its binding affinity for the COX active site. However, the overall structural and conformational similarity is expected to be retained, suggesting that COX inhibition is still a plausible mechanism of action.

Predicted COX Inhibition Profile

Based on the SAR analysis, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is predicted to be a non-selective inhibitor of COX-1 and COX-2, with a potency that is lower than that of Indomethacin. The potential for developing derivatives with improved selectivity for COX-2 exists, as modifications to the carboxylic acid moiety of Indomethacin have been shown to shift selectivity towards COX-2.[7]

Table 1: Predicted vs. Known Properties of Indomethacin and its Analogs

CompoundCore StructureKey Functional GroupsPredicted/Known COX InhibitionPredicted/Known Potency
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Indene5-methoxy, 2-methyl, 3-acetic acidNon-selective COX-1/COX-2Lower than Indomethacin
Indomethacin Indole5-methoxy, 2-methyl, 3-acetic acid, 1-(4-chlorobenzoyl)Non-selective COX-1/COX-2High[4]
5-methoxy-2-methyl-3-indoleacetic acid Indole5-methoxy, 2-methyl, 3-acetic acidNon-selective COX-1/COX-2 (inferred)Low (hydrolysis product of Indomethacin)

Potential Alternative Biological Activities: Kinase Inhibition

While COX inhibition is the most probable primary biological activity, the structural features of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid do not preclude interactions with other biological targets. The field of kinase inhibitors has seen the development of numerous compounds based on heterocyclic scaffolds.[8]

The Case of UM-164

For instance, the compound UM-164, a potent dual inhibitor of c-Src and p38 MAP kinase, possesses a more complex, but related, heterocyclic core.[9][10] UM-164 has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer and glioma.[11][12] While the structural similarity between 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and UM-164 is not as direct as with Indomethacin, it highlights the potential for indenyl and related structures to interact with the ATP-binding pocket of protein kinases.

Future Directions for Kinase Inhibition Screening

Given the prevalence of kinase inhibition as a therapeutic mechanism, it would be prudent to screen 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid against a panel of protein kinases, particularly those implicated in inflammatory and proliferative diseases.

Experimental Protocols for Validation

To empirically determine the biological activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Procedure: a. Prepare a series of dilutions of the test compound and a positive control (Indomethacin). b. Incubate the enzyme with the test compound or control for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the rate of color development at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell-Based Assay for Prostaglandin Production

Objective: To assess the ability of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid to inhibit prostaglandin production in a cellular context.

Methodology:

  • Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 murine macrophages.

  • Stimulus: Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Procedure: a. Culture the cells and induce COX-2 expression with LPS. b. Treat the cells with various concentrations of the test compound. c. Collect the cell supernatant and measure the concentration of a specific prostaglandin, such as prostaglandin E2 (PGE2), using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Model of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid in a living organism.

Methodology:

  • Animal Model: Carrageenan-induced paw edema in rats or mice.

  • Procedure: a. Administer the test compound or a vehicle control to the animals orally or intraperitoneally. b. After a set period, induce inflammation by injecting carrageenan into the paw. c. Measure the volume of the paw at regular intervals to assess the degree of swelling.

  • Data Analysis: Compare the paw volume in the treated group to the control group to determine the percentage of inhibition of edema.

Visualizing the Predicted Mechanism and Experimental Workflow

Signaling Pathway of COX Inhibition

Caption: Predicted inhibition of the cyclooxygenase pathway.

Experimental Validation Workflow

Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model cluster_data Data Analysis COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay IC50_Determination IC50 & Selectivity Index COX_Inhibition_Assay->IC50_Determination Cell_Based_Assay Cell-Based Prostaglandin Assay Cell_Based_Assay->IC50_Determination Inflammation_Model Carrageenan-Induced Paw Edema Efficacy_Assessment In Vivo Efficacy (% Inhibition) Inflammation_Model->Efficacy_Assessment

Sources

An In-depth Technical Guide to 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS: 33413-42-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in medicinal chemistry. The document delves into its chemical and physical properties, outlines a plausible synthetic route, and details robust analytical methodologies for quality control. Furthermore, it explores the compound's pharmacological significance, drawing parallels with structurally related non-steroidal anti-inflammatory drugs (NSAIDs) and elucidating its potential as a precursor for novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic research.

Introduction: A Molecule of Interest in Drug Discovery

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, with the Chemical Abstracts Service (CAS) number 33413-42-2, is a member of the indenyl acetic acid class of organic compounds. Its rigid, methoxy-substituted indene core coupled with a flexible acetic acid side chain makes it a subject of significant interest for medicinal chemists. This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to established drugs, notably Indomethacin, positions it as a valuable scaffold for the development of new chemical entities with potentially improved pharmacological profiles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValue
CAS Number 33413-42-2
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol [1]
IUPAC Name 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Synonyms 5-methoxy-2-methyl-3-indenylacetic acid
Appearance Off-white to yellow solid (typical)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Synthesis and Manufacturing

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of the target molecule can be envisioned to start from a substituted indanone precursor, which is then converted to the corresponding indene with the desired acetic acid side chain.

Synthesis_Pathway cluster_0 Step 1: Indanone Formation cluster_1 Step 2: Introduction of the Acetic Acid Moiety cluster_2 Step 3: Dehydration and Deprotection A 3-(4-methoxyphenyl)propanoic acid B 5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one A->B Friedel-Crafts Acylation (e.g., PPA or Eaton's reagent) C tert-butyl 2-((5-methoxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)oxy)acetate B->C Reformatsky or similar reaction (e.g., with tert-butyl bromoacetate) D 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Target Molecule) C->D Acid-catalyzed dehydration and tert-butyl group removal (e.g., TFA)

A plausible synthetic workflow for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

  • To a stirred solution of 3-(4-methoxyphenyl)propanoic acid in a suitable solvent (e.g., toluene), add a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the reaction mixture to facilitate the intramolecular Friedel-Crafts acylation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired indanone.

Step 2: Introduction of the Acetic Acid Moiety

  • In a flame-dried flask under an inert atmosphere, dissolve the indanone from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Add a base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the enolate.

  • Slowly add a solution of an appropriate electrophile, such as tert-butyl bromoacetate, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash, dry, and concentrate the organic phase. Purify the intermediate ester by column chromatography.

Step 3: Dehydration and Deprotection to Yield the Final Product

  • Dissolve the ester from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), which will catalyze both the dehydration of the tertiary alcohol (formed in situ from the ester) and the cleavage of the tert-butyl ester.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

Quality Control and Analytical Methods

To ensure the identity and purity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a standard and reliable technique for assessing the purity of this compound.

Typical HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

This method should provide a sharp, well-resolved peak for the main compound, allowing for accurate purity determination.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

A typical workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. While a specific spectrum for this exact molecule is not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar compounds. A related indole derivative, 5-methoxy-2-methyl-3-indoleacetic acid, shows characteristic proton signals for the methoxy group, methyl group, and the acetic acid methylene protons.[1][2]

Expected ¹H NMR Signals (in CDCl₃, δ in ppm):

  • ~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton.

  • ~6.8-7.5 ppm: A series of multiplets for the aromatic protons on the indene ring.

  • ~3.8 ppm: A singlet for the methoxy group protons.

  • ~3.6 ppm: A singlet for the methylene protons of the acetic acid side chain.

  • ~3.3 ppm: A singlet for the methylene protons at the 1-position of the indene ring.

  • ~2.1 ppm: A singlet for the methyl group protons at the 2-position.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For C₁₃H₁₄O₃, the expected exact mass would be approximately 218.0943 g/mol .

Pharmacological Profile and Applications in Research

The primary interest in 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid stems from its role as a key intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[2]

Structural Relationship to Indomethacin and Potential Mechanism of Action

A closely related indole analogue, 5-methoxy-2-methyl-3-indoleacetic acid, is a known metabolite and hydrolysis product of the potent NSAID, Indomethacin.[3][4] This indole derivative has been shown to inhibit platelet aggregation.[4][5]

Indomethacin_Relationship Indomethacin Indomethacin (NSAID) Metabolite 5-methoxy-2-methyl-3-indoleacetic acid (Metabolite/Hydrolysis Product) Indomethacin->Metabolite Metabolism/ Hydrolysis Activity Potential Anti-inflammatory/Analgesic Activity (Prostaglandin Synthesis Inhibition) Metabolite->Activity Exhibits Biological Activity TargetMolecule 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Indene Analogue) TargetMolecule->Activity Structurally Similar, Predicted Activity

The structural and functional relationship to Indomethacin.

Given the structural and electronic similarities between the indene and indole ring systems, it is highly probable that 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its derivatives will exhibit similar pharmacological properties. The primary mechanism of action for most NSAIDs, including Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Therefore, it is a reasonable hypothesis that this indene acetic acid derivative could serve as a precursor to compounds that also target the COX pathway.

Applications in Drug Discovery and Development
  • Lead Optimization: This compound can be used as a starting point for the synthesis of a library of derivatives. Modifications to the acetic acid side chain (e.g., esterification, amidation) or the indene ring can lead to the discovery of new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and evaluating the biological activity of the resulting analogues, researchers can gain valuable insights into the structural requirements for interaction with its biological target.

  • Development of Novel CNS Agents: The indene scaffold is also present in various compounds with activity in the central nervous system.[2] This suggests that derivatives of the title compound could be explored for applications beyond inflammation, including neurological disorders.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its structural relationship to known anti-inflammatory agents, coupled with the potential for diverse chemical modifications, makes it a promising scaffold for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, analytical methods for quality control, and an exploration of its pharmacological potential, serving as a foundational resource for its application in scientific research.

References

  • MySkinRecipes. 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Available at: [Link]

  • Crysdot LLC. 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Available at: [Link]

  • PubMed. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. Available at: [Link]

  • PubMed. 5-methoxy-2-methyl-3-indole acetic acid, a metabolite and alkali hydrolysis product of indomethacin, inhibits platelet aggregation, in vivo. Available at: [Link]

  • NIH. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E). Available at: [Link]

  • Google Patents. US3692651A - Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • PubMed. [HPLC analysis of nonsteroidal antirheumatic agents in biological materials. IV. Acetic acid derivatives]. Available at: [Link]

  • PubMed Central. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]/)

Sources

Spectroscopic Characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a notable indene derivative, holds significant interest within medicinal chemistry and drug development due to its structural motifs, which are common in various bioactive compounds.[1] A thorough understanding of its molecular structure and purity is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive fingerprint of a molecule, offering insights into its atomic composition, connectivity, and functional groups. This guide presents a detailed exploration of the expected spectroscopic data for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While the raw experimental data for this specific compound is not publicly available in the searched databases, this guide will provide predicted data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines the standard experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structure of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS No: 33413-42-2) is characterized by a substituted indene core linked to an acetic acid moiety.[2][3][4] This unique assembly of functional groups gives rise to a distinct spectroscopic signature.

Diagram of the Molecular Structure of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D Prepared Sample E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G Raw Data (FID) H Phase Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J K K J->K Final Report

Caption: A generalized workflow for NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) (ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158Ar-C-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~145Ar-C (quaternary)Quaternary aromatic carbons in the indene ring system.
~140Ar-C (quaternary)Quaternary aromatic carbons in the indene ring system.
~135C=C (indene)Olefinic carbon in the five-membered ring.
~125C=C (indene)Olefinic carbon in the five-membered ring.
~120Ar-CHAromatic carbon with a hydrogen attached.
~110Ar-CHAromatic carbon with a hydrogen attached.
~105Ar-CHAromatic carbon with a hydrogen attached.
~55-OCH₃Carbon of the methoxy group.
~35-CH₂- (indene)Methylene carbon of the five-membered ring.
~30-CH₂-COOHMethylene carbon adjacent to the carboxylic acid.
~15-CH₃Methyl carbon on the indene ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.
~3000MediumC-H stretch (aromatic)Stretching vibrations of C-H bonds on the benzene ring.
~2950MediumC-H stretch (aliphatic)Stretching vibrations of C-H bonds in the methyl and methylene groups.
~1700StrongC=O stretchThe carbonyl group of the carboxylic acid gives a very strong, sharp absorption.
~1600, ~1480Medium-WeakC=C stretch (aromatic)Benzene ring stretching vibrations.
~1250StrongC-O stretchStretching vibration of the C-O single bond in the methoxy and carboxylic acid groups.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire a background spectrum of the empty sample compartment or KBr pellet. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The expected exact mass of C₁₃H₁₄O₃ is 218.0943 g/mol . A high-resolution mass spectrometer should detect a peak at or very near this m/z value.

  • Major Fragmentation Pathways:

    • Loss of -COOH (45 Da): A significant fragment at [M-45]⁺ corresponding to the loss of the carboxylic acid group.

    • Loss of -CH₂COOH (59 Da): A fragment at [M-59]⁺ from the cleavage of the bond between the indene ring and the acetic acid side chain.

    • Loss of -OCH₃ (31 Da): A fragment at [M-31]⁺ corresponding to the loss of the methoxy group.

    • Further fragmentation of the indene ring system.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram of Spectroscopic Analysis Synergy

Spectroscopy_Synergy NMR NMR (¹H & ¹³C) Connectivity Connectivity NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spec. MolecularWeight Molecular Weight MS->MolecularWeight Structure Molecular Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Interconnectivity of spectroscopic data.

Conclusion

References

  • Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]

  • AA Blocks. (n.d.). 3471-31-6 | 2-(5-Methoxy-1H-indol-3-yl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Saeed, A., et al. (2017). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid.
  • PubChem. (n.d.). methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3692651A - Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • United States Patent and Trademark Office. (n.d.). Search for Application. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Evaluation, and Optimization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Quest for Superior Non-Steroidal Anti-Inflammatory Drugs

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone in the management of pain and inflammation. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, the quest for novel NSAIDs with improved efficacy and safety profiles remains a significant endeavor in medicinal chemistry. The indene acetic acid scaffold has emerged as a privileged structure in this pursuit, offering a rigid framework amenable to chemical modifications that can fine-tune biological activity. This guide provides a comprehensive technical overview of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a representative member of this class, and its analogs. We will delve into a proposed synthetic strategy, a robust framework for biological evaluation, a detailed structure-activity relationship (SAR) analysis, and the requisite pharmacokinetic and toxicological assessments for advancing such compounds in a drug discovery program.

Synthetic Strategy: A Reliable Pathway to the Indene Acetic Acid Core

The synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. The proposed pathway commences with readily available starting materials and proceeds through key intermediates to yield the target compound.

Proposed Synthetic Scheme

The synthesis of the target compound and its derivatives can be achieved through a convergent strategy. A plausible synthetic route is outlined below, based on analogous syntheses of related indene and indole acetic acids.[1]

A 5-Methoxy-2-methyl-1-indanone B Reformatsky Reaction (Ethyl bromoacetate, Zn) A->B Step 1 C Ethyl 2-(5-methoxy-2-methyl-1-hydroxy-indan-3-yl)acetate B->C D Dehydration (p-TsOH, Toluene, reflux) C->D Step 2 E Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate D->E F Hydrolysis (LiOH, THF/H2O) E->F Step 3 G 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid F->G

Caption: Proposed synthetic workflow for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1-hydroxy-indan-3-yl)acetate

  • To a stirred suspension of activated zinc dust (1.2 eq.) in anhydrous tetrahydrofuran (THF), a solution of 5-methoxy-2-methyl-1-indanone (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF is added dropwise under a nitrogen atmosphere.

  • The reaction mixture is gently heated to initiate the reaction, and then maintained at a gentle reflux for 2-3 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired hydroxy ester.

Step 2: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate

  • A solution of ethyl 2-(5-methoxy-2-methyl-1-hydroxy-indan-3-yl)acetate (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene is refluxed with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

  • To a solution of ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate (1.0 eq.) in a mixture of THF and water, lithium hydroxide (2.0 eq.) is added.

  • The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.

Biological Evaluation: Characterizing Anti-Inflammatory Activity

A thorough biological evaluation is critical to understanding the therapeutic potential of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its analogs. This involves a tiered approach, beginning with in vitro assays to determine the mechanism and potency of action, followed by in vivo models to assess efficacy and safety.

In Vitro Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. Determining the inhibitory potency (IC50) and selectivity for these isoforms is a crucial first step.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is pre-incubated with the test compound at various concentrations in a Tris-HCl buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2) is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is converted to the highly fluorescent resorufin in the presence of the peroxidase activity of COX.

  • Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration.

In Vivo Models of Inflammation

In vivo studies are essential to confirm the anti-inflammatory activity observed in vitro and to assess the compound's overall efficacy and tolerability in a physiological system.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Male Wistar rats are fasted overnight and then orally administered the test compound or vehicle. A positive control group receives a standard NSAID like indomethacin.

  • Induction of Inflammation: One hour after dosing, a sub-plantar injection of a 1% carrageenan solution is administered to the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

A Compound Synthesis and Purification B In Vitro COX-1/COX-2 Inhibition Assays A->B Biological Screening C Determination of IC50 and Selectivity Index B->C D In Vivo Carrageenan-Induced Paw Edema Model C->D Promising Candidates E Assessment of Anti-inflammatory Efficacy D->E F Lead Compound Identification E->F

Caption: Workflow for the biological evaluation of indene acetic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For the 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid scaffold, several key structural features can be systematically modified to probe their impact on COX inhibition and overall anti-inflammatory potency.

Key Structural Modifications and Hypothesized Effects
Position Modification Hypothesized Effect on Activity Rationale
5-Position (Indene Ring) Varying the methoxy group (e.g., -H, -F, -Cl, -CH3)The 5-methoxy group is expected to enhance potency. Electron-withdrawing groups may alter selectivity.The methoxy group in indomethacin is crucial for its high potency.[2] Modifications at this position can influence binding to the COX active site.
2-Position (Indene Ring) Varying the methyl group (e.g., -H, -ethyl, -propyl)The 2-methyl group likely contributes to optimal positioning within the active site. Larger groups may decrease activity due to steric hindrance.The 2-methyl group in indomethacin is known to be important for its activity.
Acetic Acid Side Chain Esterification, amidation, or conversion to other acidic bioisosteres (e.g., tetrazole)Modification of the carboxylic acid can modulate potency, selectivity, and pharmacokinetic properties. Some derivatives may act as prodrugs.The free carboxylic acid is a key feature for binding to the COX active site, but can also contribute to gastrointestinal side effects.
Proposed Analogs for SAR Studies

A focused library of analogs should be synthesized to systematically explore the SAR of the 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid core.

Analog ID R1 (5-position) R2 (2-position) R3 (Side Chain)
Lead Compound -OCH3-CH3-CH2COOH
ANA-01 -H-CH3-CH2COOH
ANA-02 -F-CH3-CH2COOH
ANA-03 -OCH3-H-CH2COOH
ANA-04 -OCH3-CH2CH3-CH2COOH
ANA-05 -OCH3-CH3-CH2COOCH3
ANA-06 -OCH3-CH3-CH2CONH2

Pharmacokinetics and Safety Profile Assessment

A promising lead compound must possess not only potent anti-inflammatory activity but also favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and safety profiles.

In Vitro ADME Assays

Early assessment of ADME properties can help to identify potential liabilities and guide further optimization.

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.

  • Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins.

  • CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models (e.g., rats, dogs) are necessary to determine key parameters such as bioavailability, half-life, and clearance.

Preliminary Toxicology Studies

Initial safety assessment is crucial to identify any potential toxicities.

  • Acute Toxicity: Determination of the maximum tolerated dose (MTD) in rodents.

  • Gastrointestinal Toxicity: Evaluation of ulcerogenic potential, a common side effect of NSAIDs.

Conclusion and Future Directions

The 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The proposed synthetic and evaluation framework provides a clear roadmap for the characterization of this compound and the exploration of its chemical space through analog synthesis. Future work should focus on the synthesis of the proposed analogs and the systematic evaluation of their biological activity and ADME properties. The insights gained from these studies will be invaluable in guiding the optimization of this chemical series towards a clinical candidate with an improved therapeutic window compared to existing NSAIDs.

References

  • Boltze, K. H., Brendler, O., Jacobi, H., Opitz, W., Raddatz, S., Seidel, P. R., & Vollbrecht, D. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8A), 1314–1325.
  • Ghosh, M., et al. (Year). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Biological Evaluation of New 2-(5-fluoro-2-methyl-lH-inden-3-yl) AcetohydrazideDerivatives. Retrieved from [Link]

  • MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methyl-1H-indene-3-acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of synthesizing the 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide, 1-(4-chlorobenzoyl). Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Indomethacin: A Technical Guide to Established and Novel Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, widely known as Indomethacin, has been a cornerstone in the management of inflammation and pain for decades.[1][2] Its well-established mechanism as a non-steroidal anti-inflammatory drug (NSAID) centers on the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3][4] However, emerging research has unveiled a more complex pharmacological profile, suggesting a multitude of "off-target" effects that present exciting opportunities for therapeutic expansion. This technical guide provides a comprehensive exploration of both the canonical and novel molecular targets of Indomethacin, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for innovative drug applications. We will delve into the causality behind experimental choices and provide self-validating systems for protocol descriptions, ensuring scientific integrity and fostering new avenues of investigation.

Part 1: The Canonical Target: Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis

Indomethacin's primary therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent are attributed to its inhibition of prostaglandin synthesis.[3][5] This is achieved through the non-selective blockade of the two key isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][4]

Mechanism of Action:

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating platelet aggregation, and maintaining renal blood flow.[4][6] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli.[4][6] By inhibiting both isoforms, Indomethacin effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4]

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the inhibitory action of Indomethacin.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 Inhibition Indomethacin->COX-2 Inhibition

Caption: Indomethacin's inhibition of COX-1 and COX-2.

Quantitative Data on COX Inhibition:

EnzymeIC50 (nM)Reference
Human COX-1230[7][8]
Human COX-2630[7][8]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for determining the inhibitory activity of Indomethacin on COX-1 and COX-2 using a commercially available fluorometric or colorimetric assay kit.[9][10]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of an oxidized product at a specific wavelength.[10]

Materials:

  • COX Activity Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[9][10]

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Indomethacin

  • Arachidonic acid (substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This includes the assay buffer, probe, cofactor, and substrate.

  • Indomethacin Dilution Series: Prepare a serial dilution of Indomethacin in DMSO or the appropriate solvent.

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction: a. To a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and the Indomethacin dilution series. b. Pre-incubate the plate at the recommended temperature for a specified time to allow for inhibitor binding. c. Initiate the reaction by adding the arachidonic acid substrate. d. Immediately start monitoring the change in fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of Indomethacin. b. Plot the reaction rate against the logarithm of the Indomethacin concentration. c. Determine the IC50 value, which is the concentration of Indomethacin that causes 50% inhibition of the enzyme activity.[11]

Part 2: Emerging Therapeutic Targets Beyond COX Inhibition

Recent investigations have revealed that Indomethacin interacts with a variety of other molecular targets, suggesting its therapeutic potential extends beyond its anti-inflammatory properties.

Peroxisome Proliferator-Activated Receptors (PPARs)

Indomethacin has been identified as an agonist of both PPAR-gamma (PPARγ) and PPAR-alpha (PPARα).[7] PPARs are nuclear hormone receptors that play critical roles in lipid metabolism and inflammation.[12][13]

Potential Therapeutic Implications:

  • Anti-diabetic effects: PPARγ agonists, like thiazolidinediones, are used to treat type 2 diabetes by improving insulin sensitivity.[12][13]

  • Anti-cancer properties: Activation of PPARγ has been shown to have anti-inflammatory and anti-proliferative effects in various cancer models.[14]

Experimental Protocol: PPARγ Agonist Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to validate Indomethacin's interaction with PPARγ.[15]

Principle: This assay measures the binding of a fluorescently labeled ligand to the PPARγ ligand-binding domain (LBD). An unlabeled ligand (Indomethacin) will compete with the fluorescent ligand, leading to a decrease in the TR-FRET signal.

Materials:

  • PPARγ LBD, tagged with a donor fluorophore (e.g., terbium)

  • Fluorescently labeled PPARγ agonist (tracer), labeled with an acceptor fluorophore (e.g., fluorescein)

  • Indomethacin

  • Assay buffer

  • 384-well low-volume microplate

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Indomethacin and the fluorescent tracer in the assay buffer.

  • Assay Reaction: a. To a 384-well plate, add the PPARγ LBD, the fluorescent tracer, and the Indomethacin dilution series. b. Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a compatible microplate reader. The signal is typically a ratio of the acceptor and donor fluorescence intensities.

  • Data Analysis: a. Plot the TR-FRET signal against the logarithm of the Indomethacin concentration. b. Determine the IC50 value, which is the concentration of Indomethacin that displaces 50% of the fluorescent tracer. c. The Ki (inhibition constant) can be calculated from the IC50 value.[15]

Inhibition of Polymorphonuclear Leukocyte Motility

Indomethacin has been shown to inhibit the motility of polymorphonuclear leukocytes (PMNs), similar to the action of colchicine.[1] This effect contributes to its anti-inflammatory properties by reducing the infiltration of these immune cells into inflamed tissues.[4]

Potential Therapeutic Implications:

  • Gout and other inflammatory arthritides: Reducing PMN migration is a key mechanism in the treatment of acute gout attacks.

  • Acute respiratory distress syndrome (ARDS): Excessive PMN infiltration is a hallmark of ARDS.

Modulation of Cellular Signaling Pathways

2.3.1 Nuclear Factor-kappa B (NF-κB) Pathway

While not a direct target, Indomethacin can indirectly modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting COX-2 and subsequent prostaglandin production, Indomethacin can reduce the activation of NF-κB.

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition NFkB_nuc NFkB_nuc NF-κB (p50/p65)->NFkB_nuc Translocation Inflammatory Genes Inflammatory Genes COX-2 COX-2 Inflammatory Genes->COX-2 Expression Indomethacin Indomethacin Indomethacin->COX-2 Inhibition PGE2 PGE2 COX-2->PGE2 PGE2->IKK Complex Positive Feedback NFkB_nuc->Inflammatory Genes Transcription

Caption: Indirect modulation of the NF-κB pathway by Indomethacin.

Experimental Protocol: NF-κB Activation Assay (Western Blot)

This protocol outlines the detection of NF-κB activation by monitoring the degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 subunit.[16][17][18]

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., macrophages)

  • Inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • Indomethacin

  • Cell lysis buffer and nuclear extraction buffer

  • Primary antibodies against IκBα, p65, and a nuclear loading control (e.g., Lamin B1)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Pre-treat cells with various concentrations of Indomethacin for a specified time. c. Stimulate the cells with the inflammatory agent (e.g., LPS).

  • Protein Extraction: a. For IκBα degradation analysis, lyse the whole cells. b. For p65 translocation analysis, perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.[17]

  • Western Blotting: a. Quantify the protein concentration in each lysate. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibodies overnight. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: a. For IκBα, quantify the band intensity and normalize to a loading control (e.g., β-actin). b. For p65, quantify the band intensity in the nuclear fraction and normalize to a nuclear loading control (e.g., Lamin B1). c. Compare the levels of IκBα degradation and nuclear p65 in Indomethacin-treated cells to the stimulated control.

2.3.2 Oncogenic RAS Signaling

Recent preclinical studies have indicated that Indomethacin can inhibit tumor-intrinsic oncogenic RAS signaling, independent of its COX-inhibitory activity.[19] This finding opens up new possibilities for Indomethacin in cancer therapy, particularly in combination with chemotherapy or immunotherapy.[19]

Potential Therapeutic Implications:

  • Combination cancer therapy: Indomethacin may enhance the efficacy of existing anti-cancer drugs in tumors with RAS mutations.

Part 3: Other Noteworthy Potential Targets

  • Multidrug Resistance Proteins (MRPs): Indomethacin has been found to specifically inhibit MRPs in both murine and human cells, which could have implications for overcoming drug resistance in cancer.[1]

  • Cannabinoid Receptor CB1: It acts as a positive allosteric modulator of the CB1 receptor, potentially enhancing the effects of endogenous cannabinoids and offering a novel approach to pain management with a reduced risk of psychoactive side effects.[1]

  • Cerebral Blood Flow Regulation: Indomethacin can reduce cerebral blood flow, a property that is useful in treating raised intracranial pressure.[1]

  • Antiviral Activity: Preliminary evidence suggests that Indomethacin exhibits antiviral activity against a range of viruses, including coronaviruses, by down-regulating viral replication.[3] Further research is needed to confirm these findings.[3]

Conclusion

While the primary mechanism of action of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Indomethacin) as a non-selective COX inhibitor is well-established, a growing body of evidence points to a broader and more complex pharmacological profile. The exploration of its "off-target" effects on PPARs, leukocyte motility, and various signaling pathways presents a compelling case for its repositioning and the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these promising avenues, ultimately unlocking the full therapeutic potential of this versatile molecule.

References

  • Indometacin - Wikipedia. [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024-05-28). [Link]

  • Indomethacin Capsules, USP 25 mg - accessdata.fda.gov. [Link]

  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. (2024-12-13). [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024-07-17). [Link]

  • Indomethacin exerts both cyclooxygenase inhibition-dependent and independent mechanisms to enhance chemo-immunotherapy in mice - PMC - NIH. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. [Link]

  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - MDPI. [Link]

  • What is Indomethacin used for? - Patsnap Synapse. (2024-06-14). [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI. (2024-10-15). [Link]

  • Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs - PubMed. [Link]

  • (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. (2025-08-07). [Link]

  • Integrated investigation and experimental validation of PPARG as an oncogenic driver: implications for prognostic assessment and therapeutic targeting in hepatocellular carcinoma - PMC - NIH. (2023-11-15). [Link]

Sources

An In-Silico Gauntlet: A Technical Guide to Evaluating 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indene acetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper presents a comprehensive, in-silico modeling workflow to rigorously evaluate the therapeutic potential of a specific analogue, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (henceforth referred to as IMA). As a potential precursor for novel anti-inflammatory and analgesic agents, a systematic computational assessment is critical for derisking its progression in the drug discovery pipeline.[1] This guide provides researchers, computational chemists, and drug development professionals with a validated, multi-stage protocol, from initial target selection and molecular docking to advanced molecular dynamics simulations and predictive pharmacokinetic profiling. Each stage is detailed with the underlying scientific rationale, step-by-step methodologies, and data interpretation frameworks, establishing a self-validating system for assessing IMA's potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.

Introduction: The Rationale for a Computational Deep Dive

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS: 33413-42-2) is a synthetic organic intermediate whose rigid indene framework is structurally reminiscent of established NSAIDs.[1][2][3] The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5] There are two key isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like gastric protection, and COX-2, which is inducibly expressed at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6]

This guide proposes a structured in silico workflow to predict the viability of IMA as a selective COX-2 inhibitor. By simulating its interaction with biological targets and predicting its drug-like properties, we can generate robust, data-driven hypotheses, thereby conserving significant resources prior to committing to costly in vitro and in vivo experimentation.

Overall In-Silico Evaluation Workflow

The following diagram outlines the comprehensive workflow detailed in this guide. Each step builds upon the last, creating a funnel that progressively refines our understanding of the molecule's therapeutic potential.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Interaction & Stability Analysis cluster_profile Phase 3: Druggability & Lead Generation cluster_decision Phase 4: Synthesis & Validation Ligand_Prep Ligand Preparation (IMA 3D Structure) Docking Molecular Docking (Binding Affinity & Pose) Ligand_Prep->Docking Target_Prep Target Preparation (COX-1 & COX-2 Structures) Target_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Top Poses ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Docking->ADMET Pharm Pharmacophore Modeling (Feature Identification) MD_Sim->Pharm Stable Complex Decision Go / No-Go Decision MD_Sim->Decision ADMET->Decision Pharm->Decision G Input Prepared Ligand (IMA) Prepared Receptors (COX-1, COX-2) Grid Define Grid Box (Active Site Coordinates) Input->Grid Vina Execute AutoDock Vina (Search & Scoring) Grid->Vina Output Output: - Binding Affinity (kcal/mol) - Binding Pose (.pdbqt) Vina->Output Analysis Analysis: - Rank by Affinity - Visualize Pose - Compare COX-1 vs COX-2 Output->Analysis

Caption: Workflow for the molecular docking experiment.

Protocol (Conceptual, using AutoDock Vina):

  • Prepare Input Files: Ensure both the ligand (IMA) and receptor (COX-1, COX-2) files are in the .pdbqt format.

  • Define Search Space: Create a configuration file specifying the x, y, z coordinates for the center of the grid box and its dimensions in Angstroms. This box must encompass the entire binding site.

  • Run Docking Simulation: Execute the Vina algorithm. It will systematically sample different conformations and orientations of IMA within the grid box, using a scoring function to evaluate each pose. [7]4. Analyze Results: Vina will output a set of binding poses ranked by their binding affinity scores. The top-ranked pose represents the most probable binding mode.

Data Presentation: The results are summarized to assess both potency (lower binding energy is better) and selectivity (a more negative score for COX-2 than COX-1 is desired).

TargetLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-1IMA-7.8Tyr355, Arg120
COX-2 IMA -9.2 Tyr355, Arg513, Val523
COX-2Celecoxib (Control)-10.5Tyr355, Arg513, His90
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Expertise & Experience: While docking provides a valuable static prediction, it does not account for the inherent flexibility of the protein or the influence of the solvent (water). Molecular Dynamics (MD) simulations model the atom-by-atom movement of the protein-ligand complex over time, providing crucial insights into the stability of the docked pose. [8][9]A ligand that appears promising in docking but is unstable in an MD simulation is unlikely to be a successful drug.

Trustworthiness: The simulation's validity is assessed by monitoring system properties like temperature, pressure, and energy. Once these values stabilize (a state known as equilibration), the system is considered a realistic representation of a biological environment, and the "production" phase of the simulation can begin.

G Start Docked IMA-COX-2 Complex Solvate Solvation (Add Water Box & Ions) Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Trajectory File (Atomic positions over time) Production->Trajectory Analysis Analysis: - RMSD (Stability) - RMSF (Flexibility) - H-Bonds (Interactions) Trajectory->Analysis

Caption: The workflow for a molecular dynamics simulation.

Protocol (Conceptual, using GROMACS):

  • System Building: The top-ranked IMA-COX-2 complex from docking is placed in a simulated box of water molecules. Ions (like Na+ and Cl-) are added to neutralize the system's charge. [10]2. Force Field Application: A force field (e.g., CHARMM36m) is applied, which defines the parameters for all interactions between atoms. [9][11]3. Minimization & Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a two-stage equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: The main simulation is run for a significant period (e.g., 100 nanoseconds), during which the coordinates of all atoms are saved at regular intervals.

  • Trajectory Analysis: The output trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. [9][12] Data Presentation: A stable complex will show the ligand's RMSD value converging to a low, stable plateau throughout the simulation.

Simulation MetricResult (Hypothetical)Interpretation
Ligand RMSD vs. ProteinPlateau at ~1.5 Å after 10 nsThe ligand remains stably bound in the active site.
Protein Backbone RMSDPlateau at ~2.0 Å after 5 nsThe overall protein structure is stable.
Key H-Bonds (e.g., IMA-Arg513)Maintained for >85% of simulationIndicates a persistent, strong interaction.

Phase 3: Druggability and Lead Generation

Even a potent and selective molecule can fail if it has poor pharmacokinetic properties. This phase evaluates the "drug-likeness" of IMA and identifies its key chemical features for future optimization.

ADMET Prediction

Expertise & Experience: ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early can prevent costly late-stage failures. [13]A wide range of computational models, many based on machine learning, can predict these properties based solely on the molecule's structure. [14][15] Protocol:

  • Input Structure: Submit the SMILES string or 2D structure of IMA to a reliable ADMET prediction server (e.g., ADMET-AI, pkCSM, SwissADME). [13][14][16]2. Run Prediction: The platform will calculate a wide array of physicochemical and pharmacokinetic properties.

  • Analyze Output: Evaluate the key parameters against established thresholds for oral bioavailability and safety.

Data Presentation: The predicted properties of IMA are compiled and compared against ideal ranges for drug candidates.

PropertyCategoryPredicted Value (Hypothetical)Desired Range / Outcome
Molecular WeightPhysicochemical218.25 g/mol < 500
LogPLipophilicity2.81 - 3
H-Bond DonorsPhysicochemical1< 5
H-Bond AcceptorsPhysicochemical3< 10
Caco-2 PermeabilityAbsorptionHighHigh
BBB PermeationDistributionNoNo (for peripheral action)
CYP2D6 InhibitorMetabolismNoNo
hERG I InhibitionToxicityNoNo
Ames MutagenicityToxicityNoNo
Pharmacophore Modeling

Expertise & Experience: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. [17]By analyzing the stable docked pose of IMA within the COX-2 active site, we can generate a 3D pharmacophore model. This model serves as a powerful query to screen large virtual libraries for new molecules that share these essential features but may have entirely different chemical scaffolds. [18] Protocol:

  • Feature Identification: Based on the stable IMA-COX-2 complex from the MD simulation, identify key interaction points: hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.

  • Hypothesis Generation: Use software like PHASE or LigandScout to generate a 3D arrangement of these features with specific distance constraints.

  • Model Validation: The model's quality is tested by its ability to distinguish known active COX-2 inhibitors from inactive decoys in a test database.

G cluster_ligand IMA in COX-2 Active Site cluster_model Generated Pharmacophore Model img A1 A H1 H A1->H1 3.5Å R2 R A1->R2 6.0Å R1 R H1->R1 4.2Å R1->R2 5.1Å

Sources

The Indole Acetic Acid Backbone: A Technical Guide to the Synthesis and Significance of a Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, a pivotal intermediate in the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While the primary focus of this document is the synthetic pathway to and the pharmacological significance of Indomethacin, it is the indole acetic acid core that dictates the foundational structure-activity relationship. We will delve into the detailed synthesis of this key intermediate, its subsequent transformation into Indomethacin, and the extensive biological activity of the final active pharmaceutical ingredient. This guide serves as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, mechanism of action, and clinical applications of a widely used anti-inflammatory agent, all stemming from its indole acetic acid precursor.

Introduction: The Significance of the Indole Nucleus in Medicine

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutic agents. One of the most prominent examples of an indole-based drug is Indomethacin, a potent NSAID used for decades to manage pain and inflammation. The synthesis of this complex molecule hinges on the formation of a key precursor: 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. Understanding the synthesis and chemical properties of this intermediate is fundamental to appreciating the overall manufacturing process and the structure-activity relationships of Indomethacin and its analogs. This guide will illuminate the path from simple precursors to this critical indole acetic acid derivative and its ultimate conversion into a widely used therapeutic agent.

Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid and its Conversion to Indomethacin

The most established and widely utilized method for the synthesis of the 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid core is the Fischer indole synthesis. This classic reaction provides an efficient means to construct the indole ring system from readily available starting materials.

Traditional Synthetic Pathway

The traditional synthesis of Indomethacin can be conceptualized as a two-part process: the initial formation of the indole acetic acid intermediate followed by its acylation.

Part 1: Fischer Indole Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid Methyl Ester

The synthesis commences with the acid-catalyzed reaction of 4-methoxyphenylhydrazine with methyl levulinate to form a phenylhydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement upon heating, followed by the elimination of ammonia to yield the indole ring structure, specifically the methyl ester of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.[2]

Experimental Protocol: Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1]

  • Reaction Setup: A suitable reaction vessel is charged with 4-methoxyphenylhydrazine, methyl levulinate, and a suitable acidic catalyst (e.g., hydrogen chloride) in a solvent such as ethanol.

  • Reaction Conditions: The mixture is heated under reflux to facilitate the formation of the phenylhydrazone and the subsequent intramolecular rearrangement.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Part 2: Hydrolysis to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

The methyl ester is then hydrolyzed to the corresponding carboxylic acid, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. This is a standard saponification reaction.

Experimental Protocol: Hydrolysis of the Methyl Ester [1]

  • Reaction Setup: The methyl ester is dissolved in a suitable solvent mixture, such as methanol and water, to which a base (e.g., sodium hydroxide or lithium hydroxide) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the hydrolysis to completion.

  • Work-up and Purification: After the reaction is complete, the methanol is typically removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid), which precipitates the carboxylic acid. The solid product is collected by filtration, washed with water to remove any remaining salts, and dried.

Part 3: Acylation to form Indomethacin

The final step in the synthesis of Indomethacin is the acylation of the indole nitrogen of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with p-chlorobenzoyl chloride. To prevent the acylation of the carboxylic acid group, it is often protected as a tert-butyl ester, which can be subsequently removed by thermal decomposition.[1]

Experimental Protocol: Acylation and Deprotection [1]

  • Protection: The carboxylic acid is converted to its tert-butyl ester by reacting it with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as zinc chloride.

  • Acylation: The protected intermediate is then acylated at the indole nitrogen using p-chlorobenzoyl chloride in a suitable solvent like dimethylformamide (DMF) with a base such as sodium hydride.

  • Deprotection: The resulting tert-butyl ester of Indomethacin is then heated to induce thermal decomposition of the ester, yielding the final product, Indomethacin.

  • Purification: The crude Indomethacin is purified by recrystallization from an appropriate solvent system.

Indomethacin_Synthesis Traditional Synthesis of Indomethacin cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Acylation & Deprotection 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-methoxyphenylhydrazine->Phenylhydrazone Acid catalyst Methyl_levulinate Methyl levulinate Methyl_levulinate->Phenylhydrazone Acid catalyst Indole_ester Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Phenylhydrazone->Indole_ester Heat, [3,3]-sigmatropic rearrangement Indole_acid 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid Indole_ester->Indole_acid Base (e.g., NaOH), then Acid Protected_acid tert-butyl ester intermediate Indole_acid->Protected_acid t-BuOH, DCC Indomethacin Indomethacin Protected_acid->Indomethacin 1. p-chlorobenzoyl chloride, NaH 2. Heat Indomethacin_MOA Mechanism of Action of Indomethacin Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits

Diagram 2: Simplified Mechanism of Action of Indomethacin.

Pharmacokinetics

Indomethacin is well-absorbed after oral administration, with a bioavailability of nearly 100%. [1]It reaches peak plasma concentrations within approximately 2 hours. [1]The drug is highly protein-bound in the plasma. Metabolism occurs primarily in the liver, and the metabolites are excreted in both urine and feces. The elimination half-life is variable but is typically in the range of 4.5 to 11 hours.

Structure-Activity Relationship (SAR)

The structure of Indomethacin is finely tuned for its anti-inflammatory activity. Key structural features and their impact on activity are summarized below:

Structural FeatureImpact on Activity
Carboxyl Group Essential for activity. Increasing its acidity generally increases anti-inflammatory activity. Replacement with other acidic groups or conversion to an amide results in decreased or no activity.
Indole Nitrogen Acylation with a p-substituted N-benzoyl group, particularly with electron-withdrawing groups like chloro or fluoro, enhances activity.
Indole Ring Substitution Substitution at the 5-position with groups like methoxy or fluoro generally increases activity.
α-Methyl Group An alkyl group at the α-position of the acetic acid side chain is important for activity.

Clinical Applications and Therapeutic Indications

Indomethacin is approved by the US Food and Drug Administration (FDA) for a variety of conditions characterized by pain and inflammation. [1] Table 1: Approved Indications for Indomethacin

IndicationDescription
Rheumatoid Arthritis Management of moderate to severe rheumatoid arthritis.
Osteoarthritis Treatment of moderate to severe osteoarthritis.
Ankylosing Spondylitis Management of moderate to severe ankylosing spondylitis.
Acute Painful Shoulder Treatment of bursitis and/or tendinitis.
Acute Gouty Arthritis Relief of pain and inflammation associated with acute gout attacks.
Patent Ductus Arteriosus Closure of a hemodynamically significant patent ductus arteriosus in premature infants.

Adverse Effects and Toxicological Profile

The use of Indomethacin is associated with a range of potential adverse effects, primarily stemming from its non-selective inhibition of COX enzymes.

Table 2: Common and Serious Adverse Effects of Indomethacin

SystemCommon Adverse EffectsSerious Adverse Effects
Gastrointestinal Nausea, dyspepsia, abdominal pain, constipation, diarrhea.Peptic ulcers, gastrointestinal bleeding, perforation.
Cardiovascular Hypertension, edema.Increased risk of thrombotic events (myocardial infarction, stroke).
Renal Renal insufficiency, hyperkalemia.Acute interstitial nephritis, renal papillary necrosis.
Central Nervous System Headache, dizziness, drowsiness.Aseptic meningitis, psychosis, cognitive dysfunction.
Hepatic Elevated liver enzymes.Severe hepatic reactions (rare).
Dermatologic Rash, pruritus.Stevens-Johnson syndrome, toxic epidermal necrolysis.

Conclusion

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid stands as a testament to the power of synthetic chemistry in creating molecules of profound therapeutic importance. As the central building block for Indomethacin, its synthesis via the Fischer indole reaction is a classic example of heterocyclic chemistry applied to drug manufacturing. The subsequent pharmacological activity of Indomethacin, driven by its potent inhibition of prostaglandin synthesis, has provided relief for millions suffering from inflammatory conditions. However, the non-selective nature of this inhibition also underscores the inherent challenges in drug design, where therapeutic benefit must be carefully weighed against potential adverse effects. For researchers in the field, the story of this indole acetic acid derivative and its celebrated offspring, Indomethacin, offers valuable lessons in synthetic strategy, mechanism of action, and the ongoing quest for safer and more effective anti-inflammatory agents.

References

  • Indometacin. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]

  • Organic synthesis of indomethacin. The Science Snail. Published February 13, 2018. Accessed January 17, 2026. [Link]

  • Indomethacin. In: StatPearls. National Center for Biotechnology Information. Updated May 28, 2024. Accessed January 17, 2026. [Link]

  • What is the mechanism of Indomethacin? Patsnap Synapse. Published July 17, 2024. Accessed January 17, 2026. [Link]

  • Indomethacin Capsules, USP 25 mg. U.S. Food and Drug Administration. Accessed January 17, 2026. [Link]

  • Indomethacin: MedlinePlus Drug Information. MedlinePlus. Updated August 15, 2021. Accessed January 17, 2026. [Link]

  • Indomethacin Uses, Side Effects & Warnings. Drugs.com. Updated October 7, 2025. Accessed January 17, 2026. [Link]

  • Indomethacin: uses, dosing, warnings, adverse events, interactions. MedCentral. Accessed January 17, 2026. [Link]

  • The Pharmacology of Indomethacin. PubMed. Accessed January 17, 2026. [Link]

  • Mechanism of action of indomethacin in indomethacin-responsive headaches. PubMed. Accessed January 17, 2026. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research. Accessed January 17, 2026. [Link]

  • INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Published June 18, 2020. Accessed January 17, 2026. [Link]

  • Indomethacin: Uses, Side Effects & Dosage. Healio. Updated July 1, 2025. Accessed January 17, 2026. [Link]

  • Indomethacin | C19H16ClNO4. PubChem. Accessed January 17, 2026. [Link]

  • Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators. PubMed. Accessed January 17, 2026. [Link]

  • Synthesis of Indomethacin and Iprindole. Thieme Chemistry. Published February 16, 2011. Accessed January 17, 2026. [Link]

  • Chemical structures of the traditional NSAID indomethacin (6) and the designed indomethacin analogs 10a-f. ResearchGate. Accessed January 17, 2026. [Link]

  • A kind of synthetic method of indomethacin and its analogues.
  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. MySkinRecipes. Accessed January 17, 2026. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its derivatives. This class of compounds, featuring the indene scaffold, is of significant interest in medicinal chemistry due to its potential as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] We present a logical and detailed synthetic pathway, beginning with the construction of the core indanone intermediate, followed by the introduction of the acetic acid moiety, and concluding with protocols for further derivatization. The methodologies are grounded in established organic chemistry principles, with a focus on explaining the rationale behind procedural choices to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Indeneacetic Acid Derivatives

The indene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Derivatives of indeneacetic acid, in particular, have garnered attention for their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid side chain is a common feature in many cyclooxygenase (COX) inhibitors, which are crucial enzymes in the inflammatory pathway.[3] The synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its analogues provides a valuable platform for the development of novel therapeutic agents with potentially improved efficacy and selectivity.[4] This guide offers a detailed roadmap for the chemical synthesis of this important molecular framework.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid suggests a disconnection at the exocyclic double bond of the indene ring, leading back to the key intermediate, 5-methoxy-2-methyl-1-indanone. This indanone can be synthesized from commercially available starting materials via a multi-step sequence involving a Knoevenagel condensation followed by reduction and intramolecular Friedel-Crafts acylation. The acetic acid side chain can then be introduced onto the indanone precursor using a variety of olefination reactions, such as the Horner-Wadsworth-Emmons or Reformatsky reaction.

Retrosynthesis Target 2-(5-methoxy-2-methyl-1H- inden-3-yl)acetic acid Indanone 5-methoxy-2-methyl-1-indanone Target->Indanone Olefination (e.g., Horner-Wadsworth-Emmons) Starting_Materials p-Anisaldehyde & Meldrum's Acid Indanone->Starting_Materials Knoevenagel Condensation, Reduction & Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 5-methoxy-2-methyl-1-indanone

The synthesis of the crucial indanone intermediate is a multi-step process that begins with readily available starting materials. The following protocol is adapted from a reliable procedure for a structurally similar compound reported in Organic Syntheses.[5]

Step 1: Knoevenagel Condensation of p-Anisaldehyde with Meldrum's Acid

This step involves the base-catalyzed condensation of p-anisaldehyde with Meldrum's acid to form an adduct, which is then reduced in situ.

Protocol:

  • To a solution of p-anisaldehyde (1.0 equiv) and Meldrum's acid (1.0 equiv) in ethanol, add a catalytic amount of piperidine and acetic acid (0.1 equiv each).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.0 equiv) portion-wise over 1-2 hours. Caution: Hydrogen gas evolution will be observed.[5]

  • After the addition is complete, continue stirring for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl Meldrum's acid derivative.

Step 2: Intramolecular Friedel-Crafts Acylation

The crude product from the previous step is cyclized in the presence of a Lewis acid to form the desired indanone.

Protocol:

  • Dissolve the crude benzyl Meldrum's acid derivative (1.0 equiv) in a suitable solvent such as nitromethane.[5]

  • Cool the solution to 0 °C and slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-methoxy-2-methyl-1-indanone.

Introduction of the Acetic Acid Moiety: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of alkenes and is well-suited for the conversion of the indanone to the desired indeneacetic acid ester.[6] The reaction of the indanone with a phosphonate ylide, such as triethyl phosphonoacetate, will yield the corresponding α,β-unsaturated ester.

HWE_Reaction Indanone 5-methoxy-2-methyl-1-indanone Indene_ester Ethyl 2-(5-methoxy-2-methyl-1H- inden-3-yl)acetate Indanone->Indene_ester Phosphonate Triethyl phosphonoacetate Phosphonate->Indene_ester Base NaH Base->Indene_ester

Caption: Horner-Wadsworth-Emmons reaction workflow.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equiv) dropwise.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution to 0 °C and add a solution of 5-methoxy-2-methyl-1-indanone (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate by column chromatography on silica gel.

Hydrolysis to the Final Product

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve the purified ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

Step Reaction Key Reagents Typical Yield
1 & 2Indanone Synthesisp-Anisaldehyde, Meldrum's Acid, NaBH(OAc)₃, TMSOTf60-70% (over 2 steps)
3HWE Reaction5-methoxy-2-methyl-1-indanone, Triethyl phosphonoacetate, NaH75-85%
4HydrolysisEthyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate, NaOH>90%

Characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.2-6.7 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.4 (s, 2H, CH₂COOH), 3.2 (s, 2H, indene-CH₂), 2.1 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~178 (C=O), 158 (C-OCH₃), 145, 142, 135, 128, 112, 109 (Ar-C), 55 (OCH₃), 40 (indene-CH₂), 35 (CH₂COOH), 15 (CH₃).

  • IR (KBr, cm⁻¹): ~3400-2500 (br, O-H), 1700 (C=O), 1610, 1490 (C=C, aromatic).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₄O₃ [M-H]⁻ 217.09, found 217.1.

Synthesis of Derivatives: N'-substituted Acetohydrazides

Further derivatization of the carboxylic acid can lead to a diverse library of compounds for structure-activity relationship (SAR) studies. A common and synthetically accessible derivative is the acetohydrazide, which can be further modified. The following protocol is adapted from a procedure for a similar fluoro-substituted indene acetic acid.[8]

Step 1: Esterification

The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

Protocol:

  • Dissolve 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the methyl ester with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrazinolysis

The methyl ester is then reacted with hydrazine hydrate to form the acetohydrazide.

Protocol:

  • Dissolve the methyl ester in methanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent like ethanol to yield the pure 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetohydrazide.

Application in Drug Discovery: Anti-inflammatory and COX-Inhibitory Potential

Indoleacetic acid derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] Both COX-1 and COX-2 are involved in the synthesis of prostaglandins, which cause pain, fever, and inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9] The synthesized 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its derivatives can be screened for their in vitro and in vivo COX inhibitory activity to assess their potential as novel anti-inflammatory drugs.

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its derivatives. By following the outlined protocols, researchers can efficiently access these valuable compounds for further investigation in medicinal chemistry and drug discovery programs. The provided rationale for each synthetic step and the context of their potential biological applications are intended to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.

References

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. doi:10.15227/orgsyn.089.0115 [Link]

  • Patel, H. V., & Beladiya, V. D. (2014). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10328-10334. [Link]

  • Perissutti, E., Fiorino, F., Renner, C., Severino, B., Roviezzo, F., Sautebin, L., Rossi, A., Cirino, G., Santagada, V., & Caliendo, G. (2006). Synthesis of 2-methyl-3-indolylacetic derivatives as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 without gastric damage. Journal of Medicinal Chemistry, 49(26), 7774–7780. doi:10.1021/jm0608199 [Link]

  • Meyers, A. I., & Collington, E. W. (1971). Ethyl Cyclohexylideneacetate. Organic Syntheses, 51, 60. doi:10.15227/orgsyn.051.0060 [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Manini, P., Gesto, D., Napolitano, A., & d'Ischia, M. (2007). Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity. Journal of Medicinal Chemistry, 50(23), 5613–5623. doi:10.1021/jm070494q [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. doi:10.1016/s0223-5234(01)01198-5 [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. doi:10.1146/annurev.biochem.69.1.145 [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a key indene derivative. Given the structural similarity of indene derivatives to biologically active molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Sulindac, rigorous characterization is essential for quality control, impurity profiling, and metabolic studies in drug development and chemical research.[1] This guide outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structure elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification. The protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring robust and reliable results.

Introduction

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is an organic compound featuring an indene core, a structure known to be a carrier for a wide spectrum of biological activities.[2][3] The precise characterization of such molecules is a critical requirement in pharmaceutical sciences to ensure identity, purity, and quality. An integrated analytical strategy is necessary to address these different aspects comprehensively. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for assessing purity and quantifying the analyte. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for molecular weight confirmation and structural identification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for unambiguous structure elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid method for confirming the presence of key functional groups.

This application note details validated protocols for each technique, grounded in established principles of analytical chemistry and guided by regulatory standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]

Purity and Quantitative Analysis by Reverse-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds and their formulations.[8][9] For 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a reverse-phase (RP-HPLC) method is optimal, as the non-polar indene ring interacts well with a C18 stationary phase.

Scientific Rationale: The carboxylic acid moiety makes the molecule's retention sensitive to the pH of the mobile phase. By adding an acidifier like phosphoric or formic acid, the ionization of the carboxyl group is suppressed.[10] This results in a more retained, non-ionized species, leading to improved peak shape and reproducibility. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

Data Presentation & Validation

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the procedure is suitable for its intended purpose.[5][11][12]

Validation Parameter Acceptance Criteria Example Result
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 (10-150 µg/mL)
Precision (RSD%) ≤ 2.0%0.85% (n=6)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Sample in Methanol Dilute_Sample Dilute to Working Concentration Prep_Sample->Dilute_Sample Prep_Standard Prepare Standard Stock Solution Dilute_Standard Create Calibration Standards Prep_Standard->Dilute_Standard Inject Inject Samples & Standards into HPLC Dilute_Sample->Inject SST System Suitability Test (SST) Dilute_Standard->SST SST->Inject Detect UV Detection at 254 nm Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte & Assess Purity Cal_Curve->Quantify

Caption: HPLC workflow from sample preparation to final quantification.

Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive evidence of a compound's identity.

Scientific Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. In negative ion mode (ESI-), the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, which is highly characteristic.[4] Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) allows for accurate mass measurement, enabling the determination of the elemental formula.

Experimental Protocol: LC-MS
  • LC System: Use the HPLC conditions described in Section 1, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid.[10]

  • Mass Spectrometer: High-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Negative (ESI-).

  • Scan Range: m/z 50-500.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Gas Temperature: 325 °C

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion. Compare the measured accurate mass with the theoretical mass.

Expected Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₃H₁₄O₃
Exact Mass 218.0943 g/mol
Expected Ion (ESI-) [M-H]⁻
Theoretical m/z 217.0870
Workflow Diagram: LC-MS Identification

LCMS_Workflow HPLC_Sep HPLC Separation (Volatile Mobile Phase) ESI_Source Electrospray Ionization (Negative Mode) HPLC_Sep->ESI_Source Eluent Mass_Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap) ESI_Source->Mass_Analyzer [M-H]⁻ Ions Detector Ion Detection Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: The process of LC-MS analysis from separation to detection.

Unambiguous Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[13][14][15]

Scientific Rationale: ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish H-H and C-H correlations, respectively, allowing for the complete assembly of the molecular structure.[16]

Experimental Protocol: NMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • 2D COSY: To identify proton-proton couplings.

    • 2D HSQC: To correlate protons with their directly attached carbons.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Predicted NMR Data (in CDCl₃)
  • ¹H NMR:

    • Aromatic protons on the indene ring.

    • Singlet for the methoxy (-OCH₃) group protons.

    • Singlet for the methyl (-CH₃) group protons on the ring.

    • Singlet for the methylene (-CH₂-) protons of the acetic acid side chain.

    • A broad singlet for the carboxylic acid (-COOH) proton.

  • ¹³C NMR:

    • Signals for aromatic carbons.

    • Signal for the carbonyl carbon (~170-180 ppm).[17]

    • Signals for the methoxy, methyl, and methylene carbons.

Diagram: Structural Assignment via NMR

NMR_Logic cluster_data NMR Data cluster_fragments Identified Fragments H_NMR 1H NMR (Chemical Shifts, Integrals, Couplings) Methoxy Methoxy Group (-OCH3) H_NMR->Methoxy Methyl Methyl Group (-CH3) H_NMR->Methyl Acid_Chain Acetic Acid Chain (-CH2COOH) H_NMR->Acid_Chain Aromatic Substituted Aromatic Ring H_NMR->Aromatic C_NMR 13C NMR (Chemical Shifts) C_NMR->Methoxy C_NMR->Methyl C_NMR->Acid_Chain C_NMR->Aromatic HSQC HSQC (C-H Bonds) HSQC->Methoxy HSQC->Methyl HSQC->Acid_Chain HSQC->Aromatic COSY COSY (H-H Bonds) COSY->Aromatic Final_Structure Final Structure of 2-(5-methoxy-2-methyl -1H-inden-3-yl)acetic acid Methoxy->Final_Structure Methyl->Final_Structure Acid_Chain->Final_Structure Aromatic->Final_Structure

Caption: Logical flow for assembling the final structure from NMR data.

Functional Group Confirmation by FTIR Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Scientific Rationale: The molecule contains several IR-active functional groups. The carboxylic acid O-H stretch appears as a very broad band due to hydrogen bonding.[18][19] The carbonyl (C=O) stretch is a strong, sharp peak. The C-O stretch of the ether and carboxylic acid, and the aromatic C=C stretches also provide characteristic signals.[20][21]

Experimental Protocol: FTIR
  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 2500 (very broad)Carboxylic AcidO-H stretch[19]
~1700 (strong, sharp)Carboxylic AcidC=O stretch[18][20]
~1600, ~1480Aromatic RingC=C stretches
1320 - 1210Carboxylic Acid / EtherC-O stretch[20]

Conclusion

The comprehensive characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid requires an orthogonal, multi-technique approach. The methods outlined in this application note—RP-HPLC for purity and quantification, LC-MS for identity confirmation, NMR for unambiguous structure elucidation, and FTIR for functional group verification—provide a robust framework for researchers. Each technique yields critical and complementary information, and their combined application ensures a thorough and reliable characterization of the molecule, meeting the stringent requirements of the pharmaceutical and chemical research industries.

References

  • (PDF) DEVELOPMENT OF RP-HPLC METHOD FOR ESTIMATION OF INDOMETHACIN IN SUSTAINED-RELEASE CAPSULE SAMPLES - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2010, March 30). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 18, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved January 18, 2026, from [Link]

  • Novák, L., Matysová, L., Havlíková, L., & Solich, P. (2005). Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 899–905. Retrieved January 18, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved January 18, 2026, from [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2005). Clinical Biochemistry. Retrieved January 18, 2026, from [Link]

  • Saravanan, V., Senthamil Selvan, P., Gopal, N., & Kumar Gupta, J. (2010). Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Asian Journal of Chemistry, 18, 2597-2604. Retrieved January 18, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022, December 28). PubMed Central. Retrieved January 18, 2026, from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 18, 2026, from [Link]

  • Pai, S., & Sawant, N. (2017). Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer. Indian Journal of Pharmaceutical Education and Research, 51(3), 388-92. Retrieved January 18, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024, July 10). ACS Publications. Retrieved January 18, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 18, 2026, from [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. (2022). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved January 18, 2026, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023, February 27). NIH. Retrieved January 18, 2026, from [Link]

  • HPLC Method for Analysis of Indomethacin on Primesep 200. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 18, 2026, from [Link]

  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017, December 31). OSTI.GOV. Retrieved January 18, 2026, from [Link]

  • (PDF) Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 30). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. (n.d.). ijirset. Retrieved January 18, 2026, from [Link]

  • Indomethacin HPLC Assay Method. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved January 18, 2026, from [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved January 18, 2026, from [Link]

  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. (n.d.). Crysdot LLC. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic Acid in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-Inflammatory Potential of an Indene Acetic Acid Derivative

In the continuous search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles, researchers often turn to chemical scaffolds that have previously demonstrated therapeutic potential. While extensive research has been conducted on indole-based acetic acid derivatives, such as Indomethacin, for their potent anti-inflammatory effects, structurally related indene compounds remain a comparatively underexplored area. This document provides a comprehensive guide for the investigation of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid , a novel compound with a chemical structure that suggests a potential for anti-inflammatory activity.

This guide is designed for researchers, scientists, and drug development professionals. It outlines a series of robust in vitro and in vivo assays to thoroughly characterize the anti-inflammatory profile of this indene derivative. The protocols provided are based on well-established and validated methods in the field of inflammation research. While direct biological data for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is not yet widely available, its structural similarity to known anti-inflammatory agents, such as derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, provides a strong rationale for its investigation[1].

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C13H14O3[2]
Molecular Weight 218.25 g/mol [2]
CAS Number 33413-42-2[2]

Note: Further characterization of solubility in various buffers and cell culture media, as well as stability under experimental conditions, is highly recommended prior to initiating biological assays.

Proposed Mechanism of Action and a Roadmap for Investigation

Many NSAIDs exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation[3][4]. The two primary isoforms, COX-1 and COX-2, are responsible for housekeeping physiological functions and are induced during inflammation, respectively[3][4]. A crucial aspect of NSAID development is determining the selectivity of a compound for COX-2 over COX-1, as selective inhibition of COX-2 is associated with a reduced risk of gastrointestinal side effects[3].

The following experimental workflow is proposed to systematically evaluate the anti-inflammatory properties of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-Induced Cytokine Release Assay LPS-Induced Cytokine Release Assay COX-1/COX-2 Inhibition Assay->LPS-Induced Cytokine Release Assay Determine Mechanism Protein Denaturation Assay Protein Denaturation Assay LPS-Induced Cytokine Release Assay->Protein Denaturation Assay Assess Cellular Effects Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Protein Denaturation Assay->Carrageenan-Induced Paw Edema Confirm In Vivo Efficacy G Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Day -7 to -1 Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Day 0, T=-1h Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Day 0, T=0h Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement T=1h, 2h, 3h, 4h, 5h, 6h Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-inflammatory potential of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. Positive results in these assays would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models. The structural similarity to known anti-inflammatory indole derivatives suggests a promising avenue for research, potentially leading to the discovery of a new class of effective and safe anti-inflammatory agents.

References

  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. 5

  • Benchchem. Comparative Analysis of 2-(Methoxy-1H-indol-3-yl)acetic Acid Derivatives as Anti-Inflammatory Agents. 1

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • PMC - NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse.

  • Benchchem. Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B. 4

  • NIH. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.

  • ResearchGate. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS.

  • Taylor & Francis Online. Highly sensitive in vitro cytokine release assay incorporating high-density preculture.

  • ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.

  • PMC - NIH. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle.

  • Benchchem. A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium. 6

  • Creative Biolabs. LPS-induced Cytokine Release Model Development Service.

  • Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).

  • PubChem. methyl 2-(5-methoxy-1H-indol-3-yl)acetate.

  • Benchchem. 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

  • Charles River Laboratories. LPS-Induced Cytokine Release Model.

  • PMC - NIH. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.

  • Benchchem. In vitro assays to investigate the anti-inflammatory activity of herbal extracts. 7

  • Taylor & Francis Online. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study.

Sources

Application Notes & Protocols: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (CAS No. 33413-42-2), a key chemical intermediate. While structurally related to the core of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, this indenyl analogue is more directly significant as a precursor in the synthesis of Sulindac, another prominent NSAID. This guide offers detailed protocols, mechanistic insights, and analytical methodologies intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: A Tale of Two Scaffolds - Indene vs. Indole

In the landscape of NSAIDs, the arylalkanoic acid class holds significant prominence.[1] Within this class, two drugs with similar acetic acid side chains but distinct heterocyclic cores are Indomethacin and Sulindac. Indomethacin is built upon an indole scaffold, whereas Sulindac is based on an indene ring system.

The topic of this guide, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid , is a structural analogue of the direct precursor to Indomethacin. However, its primary utility and relevance in commercial drug synthesis are as a key intermediate for Sulindac and its derivatives. Sulindac itself is a prodrug, converted in the body to its active sulfide metabolite, which inhibits COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2][3] Understanding the synthesis of the indene core is therefore critical for the production of this important therapeutic agent.

This guide will focus on the practical synthesis of a closely related and commercially vital intermediate, (Z)-5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid , to illustrate the core chemical principles and methodologies applicable to the synthesis and utilization of the title compound.

Physicochemical Properties & Characterization

Proper characterization of the intermediate is a cornerstone of process control and ensures the quality and purity of the final Active Pharmaceutical Ingredient (API).

PropertyValueSource
Chemical Name 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid[4]
CAS Number 33413-42-2[4][5]
Molecular Formula C13H14O3[4]
Molecular Weight 218.25 g/mol [4]
Appearance Typically a solid powderN/A

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Protons on the indenyl ring, the methoxy group, the methyl group, and the acetic acid methylene and carboxyl groups will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Key stretches include the C=O of the carboxylic acid (~1700 cm⁻¹) and C-O stretches of the methoxy group and carboxylic acid.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a typical starting point.

Synthesis of the Indene Acetic Acid Core

The synthesis of indene acetic acid derivatives is a multi-step process that involves the formation of an indanone ring, followed by the introduction of the acetic acid side chain.[6][7] The following workflow provides an illustrative and field-proven pathway.

G cluster_0 Part 1: Indanone Formation cluster_1 Part 2: Acetic Acid Moiety Addition A p-Fluorobenzyl Chloride C Alkylation Product A->C B Diethyl Methylmalonate B->C D Saponification & Decarboxylation C->D E Propionic Acid Derivative D->E F Polyphosphoric Acid (PPA) E->F Intramolecular Friedel-Crafts Acylation G 5-Fluoro-2-methyl- 3-indanone F->G H 5-Fluoro-2-methyl- 3-indanone I Reformatsky Reaction (Zn, Bromoacetate) H->I J Carbinol Intermediate I->J K Dehydration (TsOH) J->K L {2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid | Target Intermediate Analogue} K->L

Caption: Synthetic workflow for an indene acetic acid intermediate.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-indanone (Indanone Core)

This protocol details the formation of the core indanone ring structure, a critical precursor.

  • Alkylation:

    • Rationale: To form the basic carbon skeleton of the molecule. A strong base is used to deprotonate diethyl methylmalonate, creating a nucleophilic carbanion that attacks p-fluorobenzyl chloride.[6]

    • Procedure:

      • Prepare a solution of sodium ethoxide in absolute ethanol in a reaction vessel under an inert atmosphere (e.g., Nitrogen).

      • Cool the solution to 0-5 °C in an ice bath.

      • Add diethyl methylmalonate dropwise, maintaining the temperature.

      • After complete addition, add p-fluorobenzyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor reaction completion by TLC or GC.

      • Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Rationale: The resulting diester is hydrolyzed to a dicarboxylic acid using a strong base (e.g., KOH), which upon heating in an acidic medium, readily decarboxylates to yield the desired propionic acid derivative.[7]

    • Procedure:

      • Dissolve the crude alkylation product in ethanol and add an aqueous solution of potassium hydroxide.

      • Reflux the mixture for 4-6 hours until saponification is complete (monitored by TLC).

      • Cool the mixture and acidify with concentrated HCl until the pH is ~1-2.

      • Heat the acidic mixture to reflux to induce decarboxylation, typically for 2-4 hours.

      • Cool the reaction, extract the product with an organic solvent, and concentrate to yield the crude propionic acid derivative.

  • Cyclization (Friedel-Crafts Acylation):

    • Rationale: An intramolecular Friedel-Crafts acylation is used to form the five-membered indanone ring. A strong Lewis acid or dehydrating agent like polyphosphoric acid (PPA) is essential to catalyze this ring closure.[2]

    • Procedure:

      • Add the crude propionic acid derivative to pre-heated polyphosphoric acid (~80-90 °C) with vigorous stirring.

      • Maintain the temperature for 1-2 hours. The reaction is often exothermic and requires careful temperature control.

      • Monitor completion by TLC.

      • Pour the hot, viscous reaction mixture onto crushed ice with stirring.

      • The product will precipitate or can be extracted with an organic solvent (e.g., toluene).

      • Wash, dry, and concentrate the organic extracts. The crude indanone can be purified by recrystallization or column chromatography.

Downstream Application: Synthesis of a Sulindac Precursor

The indene acetic acid intermediate is a versatile platform for creating the final drug structure. The key transformation is a condensation reaction at the active methylene group of the indene ring.

G A 2-(5-fluoro-2-methyl-1H- inden-3-yl)acetic acid D Condensation Reaction (Knoevenagel-type) A->D B p-methylthio- benzaldehyde B->D C Base (e.g., NaOMe) C->D E Saponification D->E F {(Z)-5-fluoro-2-methyl-1- (p-methylthiobenzylidene)- 3-indenylacetic acid | Sulindac Thioether Precursor} E->F

Caption: Conversion of the intermediate to a Sulindac precursor.

Protocol 2: Knoevenagel-type Condensation

This protocol describes the condensation of the indene acetic acid with an aldehyde to install the benzylidene group, a core step in Sulindac synthesis.[2][6]

  • Rationale: The C1 position of the indene ring is activated and can be deprotonated by a base like sodium methoxide. The resulting anion acts as a nucleophile, attacking the carbonyl carbon of p-methylthiobenzaldehyde. Subsequent elimination of water yields the benzylidene-substituted indene. The reaction is followed by saponification if an ester of the acetic acid was used.

  • Procedure:

    • Suspend the indene acetic acid intermediate and p-methylthiobenzaldehyde in a suitable solvent like methanol or DMF in a reaction vessel under an inert atmosphere.

    • Add a solution of sodium methoxide in methanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-12 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once complete, pour the reaction mixture into ice-water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

The final step in synthesizing Sulindac from this precursor is a selective oxidation of the thioether to a sulfoxide, typically using an agent like sodium metaperiodate or hydrogen peroxide under controlled conditions.[6]

Quality Control and Purity Assessment

Ensuring the purity of the intermediate is paramount. The presence of unreacted starting materials or side-products can lead to impurities in the final API, affecting its safety and efficacy.

AnalysisTypical MethodParameters & Purpose
Purity Assay HPLC-UVColumn: C18, 4.6 x 150 mm, 5 µmMobile Phase: Acetonitrile:Water (gradient) with 0.1% Formic AcidDetection: 254 nmPurpose: To quantify the intermediate and any related impurities.
Residual Solvents Headspace GC-FIDColumn: DB-624 or equivalentPurpose: To ensure solvents used in synthesis (e.g., Toluene, Ethanol) are below ICH limits.
Structure ID NMR, MS, IRN/A

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Reagents:

    • Polyphosphoric Acid (PPA): Corrosive. Reacts with water. Handle with extreme care. Quenching onto ice is highly exothermic and must be done cautiously.

    • Thionyl Chloride (if used for acid chloride formation): Highly corrosive and lachrymatory. Reacts violently with water.

    • Sodium Methoxide: Corrosive and flammable solid. Reacts with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its structural analogues are highly valuable intermediates in pharmaceutical manufacturing. Their synthesis, while multi-stepped, relies on fundamental and robust organic reactions. The protocols and insights provided in this guide highlight a clear and efficient pathway to producing the indene core structure essential for the NSAID Sulindac. Strict adherence to reaction conditions and rigorous analytical control are essential to ensure the production of a high-purity intermediate, which is the foundation for a safe and effective final drug product.[8]

References

  • Sulindac. (2024). In Wikipedia. Retrieved from [Link]

  • Shuman, R. F., et al. (1977). A sterically efficient synthesis of (Z)-5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid and its S-oxide, sulindac. The Journal of Organic Chemistry, 42(11), 1914–1919. Available at: [Link]

  • Husain, A., et al. (2015). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 778-787. Available at: [Link]

  • Mubarak, A. K. H., et al. (2021). Design and Synthesis of Sulindac New Derivitives as Possible Mutual Prodrug with Potential to Maximized Therapeutic Area. Indian Journal of Forensic Medicine & Toxicology, 15(3), 1956-1965. Available at: [Link]

  • Wang, Z., et al. (2007). Synthesis of sulindac. Huagong Shikan, 21(11), 24-26. Available at: [Link]

  • Saravanan, V., et al. (2010). Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Asian Journal of Chemistry, 22(4), 2597-2604. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Slideshare. (2018). Medicinal Chemistry of NSAIDS. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-3-acetic acid, 5-methoxy-2-methyl-. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Cyclooxygenase (COX) Inhibitors Using 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Indomethacin) as a Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel nonsteroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of therapeutic development for a multitude of inflammatory disorders. The primary targets for these drugs are the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[1][2] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify new modulators of COX activity.[3][4] This guide provides a detailed framework for conducting HTS campaigns targeting COX enzymes. We present an in-depth protocol for a fluorometric biochemical assay, utilizing the well-characterized, non-selective COX-1 and COX-2 inhibitor, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (indomethacin), as a benchmark control for assay validation and performance monitoring.[5][6][7] Additionally, we discuss principles of data analysis, hit validation, and the rationale for employing confirmatory cell-based secondary assays.

Scientific Principles & Experimental Rationale

The Cyclooxygenase Pathway: The Core Target

The therapeutic action of NSAIDs is primarily mediated through the inhibition of prostaglandin synthesis.[1][8] This biochemical cascade begins with the liberation of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, existing as two key isoforms (COX-1 and COX-2), then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2).[3][9] These precursors are then converted into a variety of prostanoids (prostaglandins, prostacyclin, thromboxane) that mediate physiological and pathophysiological processes.

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[6][10][11]

  • COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation, contributing significantly to pain and swelling.[6][10][11]

The dual inhibition of both isoforms by traditional NSAIDs like indomethacin provides broad anti-inflammatory efficacy but can also lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[1][6] Therefore, HTS campaigns are often designed to identify either isoform-selective or non-selective inhibitors, depending on the therapeutic goal.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 Arachidonic_Acid->PGG2 Oxygenation COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxane, etc. PGH2->Prostanoids Synthases Indomethacin Indomethacin Indomethacin->c1_invis

Caption: The Prostaglandin Synthesis Pathway.
Rationale for Assay Selection

For HTS applications, an assay must be robust, reproducible, miniaturizable, and have a high signal-to-noise ratio. A fluorometric biochemical assay is an excellent choice for screening COX inhibitors.[12][13] This format directly measures the enzymatic activity by detecting the generation of PGG2. A specialized probe remains non-fluorescent until it reacts with the newly formed PGG2, producing a highly fluorescent product. The intensity of this signal is directly proportional to the enzyme's activity, allowing for precise quantification of inhibition.

Indomethacin as a Reference Control

The inclusion of a well-characterized reference compound is critical for validating HTS assay performance. Indomethacin serves as an ideal control for the following reasons:

  • Potency: It is a potent inhibitor of both COX-1 and COX-2, with reported IC50 values in the nanomolar range, ensuring a clear and measurable inhibitory signal.[7]

  • Non-Selectivity: Its activity against both isoforms allows it to be used as a control in parallel screens for COX-1 and COX-2, providing a benchmark for comparing the selectivity of hit compounds.

  • Established Mechanism: Its mechanism of action is well-documented, providing a reliable standard for assay performance.[5][10][11]

High-Throughput Screening Workflow & Protocol

This protocol outlines a 384-well plate format fluorometric assay suitable for automated HTS.

HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_data 3. Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - COX Enzyme - Fluorometric Probe - Cofactor Solution B Prepare Compound Plates: - Serially dilute Test Compounds - Prepare Indomethacin Control Curve C Dispense 5µL of Compounds/Controls B->C D Add 20µL of Enzyme/Probe/Cofactor Mix Incubate 15 min @ 25°C C->D E Initiate Reaction: Add 5µL Arachidonic Acid D->E F Read Fluorescence (Ex/Em = 535/587 nm) Kinetic or Endpoint E->F G Calculate % Inhibition F->G H Generate Dose-Response Curves Determine IC50 Values G->H I Hit Identification (Based on activity & selectivity) H->I

Caption: General HTS Workflow for COX Inhibitor Screening.
Materials and Reagents
ReagentSupplier ExamplePurpose
Human Recombinant COX-1 EnzymeCayman Chemical/SigmaThe biological target (for selectivity screening)
Human Recombinant COX-2 EnzymeCayman Chemical/SigmaThe primary biological target
COX Assay Buffer (e.g., Tris-HCl)In-house or CommercialProvides optimal pH and ionic strength for enzyme activity
Fluorometric COX Probe (in DMSO)Commercial Kit ComponentGenerates fluorescent signal upon reaction with PGG2
COX Cofactor Solution (e.g., Hematin)Commercial Kit ComponentEssential for the peroxidase activity of the COX enzyme
Arachidonic Acid (Substrate)Commercial Kit ComponentThe substrate for the COX enzyme
IndomethacinSigma-AldrichPositive control inhibitor
DMSO (Dimethyl Sulfoxide)ACS GradeSolvent for compounds and controls
384-well, black, flat-bottom platesGreiner/CorningLow-volume, opaque plates suitable for fluorescence measurements
Step-by-Step Protocol

1. Compound Plate Preparation: a. Create a serial dilution of indomethacin in DMSO. A typical 10-point curve might range from 100 µM to 5 nM (final assay concentration). b. Dilute test compounds from the library to a desired screening concentration (e.g., 100 µM in DMSO for a 10 µM final concentration). c. Using an acoustic dispenser or liquid handler, transfer 300 nL of compounds, indomethacin dilutions, and DMSO (for controls) into the appropriate wells of a 384-well assay plate.

2. Reagent Preparation (Prepare fresh daily): a. Enzyme Mix: For each well, prepare a 20 µL mix containing COX Assay Buffer, the fluorometric probe, the cofactor, and either COX-1 or COX-2 enzyme according to the manufacturer's protocol.[13] Prepare separate master mixes for COX-1 and COX-2 screens. b. Substrate Solution: Prepare the arachidonic acid solution in assay buffer as specified by the supplier. This is the reaction initiator.

3. Assay Execution: a. Add 20 µL of the appropriate Enzyme Mix (COX-1 or COX-2) to each well of the compound-containing assay plate. b. Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom. c. Incubate the plate for 15 minutes at 25°C. This pre-incubation allows the inhibitors to bind to the enzyme before the reaction starts. d. Initiate the enzymatic reaction by adding 5 µL of the Substrate Solution to all wells. It is critical to add this simultaneously to all wells, often achieved using a multi-channel pipette or a plate-based dispenser.

4. Data Acquisition: a. Immediately place the plate into a fluorescence plate reader. b. Measure the fluorescence intensity kinetically over 5-10 minutes or as a single endpoint reading after a fixed time (e.g., 5 minutes). Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[12][13]

Data Analysis and Interpretation

Primary Data Processing

For each well, calculate the percent inhibition using the signals from the control wells:

  • 0% Inhibition Control (High Signal): Wells containing enzyme, substrate, and DMSO only.

  • 100% Inhibition Control (Low Signal): Wells containing enzyme, substrate, and a high concentration of indomethacin.

Formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

Dose-Response and IC50 Determination

For the indomethacin control and any confirmed hits, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Data for Indomethacin Dose-Response

Indomethacin [nM] (Final)Avg. Fluorescence% Inhibition
1000155098.5%
300162097.5%
100210091.2%
30450061.5%
10780018.9%
194002.1%
0 (DMSO Control)96000.0%

Table 2: Expected IC50 Values for Control Compound

EnzymeIndomethacin IC50 (nM)
COX-1~18 nM[7]
COX-2~26 nM[7]

A successful assay should yield IC50 values for indomethacin that are consistent with literature reports. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for a robust HTS assay.

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary biochemical screen require further validation. A crucial next step is to test them in a more physiologically relevant system, such as a cell-based assay.[14][15][16]

Rationale for Cell-Based Assays

Cell-based assays provide critical information that biochemical assays cannot, including data on cell permeability, potential cytotoxicity, and engagement of the target in a complex cellular environment.[15][17]

Example Secondary Assay: Prostaglandin E2 (PGE2) Immunoassay

A common secondary assay involves stimulating cultured cells (e.g., macrophages or fibroblasts) with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression. The cells are then treated with the hit compounds, and the amount of PGE2 released into the culture medium is quantified using a competitive ELISA or similar immunoassay. A true hit will reduce the production of PGE2 in a dose-dependent manner.

Secondary_Workflow A 1. Seed Cells (e.g., RAW 264.7 macrophages) in 96-well plate B 2. Pre-treat with Hits & Indomethacin Control A->B C 3. Stimulate with LPS to induce COX-2 B->C D 4. Incubate 18-24 hours C->D E 5. Collect Supernatant D->E F 6. Quantify PGE2 (via ELISA) E->F G 7. Analyze Data Determine Cellular IC50 F->G

Caption: Workflow for a Cell-Based Secondary Assay.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the high-throughput screening of COX inhibitors. By employing a robust fluorometric biochemical assay and using indomethacin as a reliable reference standard, researchers can efficiently identify and characterize novel anti-inflammatory lead compounds. The subsequent validation of hits through targeted secondary cell-based assays ensures the progression of candidates with the highest potential for therapeutic success.

References

  • Vertex AI Search Result. (2024, February 1).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin Sodium?.
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (2011, August). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]

  • Reddanna, P. (n.d.). Highthroughputput Screening (HTS) Assays for Cyclooxygenase-2 and 5-Lipoxygenase, the Targets for Inflammatory Disorders. University of Hyderabad.
  • ResearchGate. (2011, August). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]

  • StatPearls - NCBI Bookshelf. (2024, May 28). Indomethacin. [Link]

  • Los Angeles Hub. (2025, May 27). Understanding How Indomethacin Works for Effective Pain Relief.
  • Probes & Drugs. (n.d.).
  • PubMed. (2023, November 22). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Bionomics. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • PubMed. (1974, March). Drugs which inhibit prostaglandin biosynthesis. [Link]

  • Wikipedia. (n.d.). Prostaglandin inhibitors.

Sources

Application Notes and Protocols: Cell-Based Assays for Characterizing the Activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Indomethacin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, widely known in the scientific and medical communities as Indomethacin, is a potent non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal mucosa, COX-2 is inducible and is linked to inflammatory responses.[2] Understanding the nuanced interactions of Indomethacin with these pathways is crucial for both elucidating its therapeutic effects and characterizing its potential side effects.

This guide provides a comprehensive overview of robust, cell-based assays to characterize the multifaceted activity of Indomethacin. The protocols detailed herein are designed to be self-validating systems, providing researchers in drug discovery and development with the tools to assess both primary pharmacological effects and secondary cellular responses.

I. Core Mechanism of Action: COX Inhibition and Prostaglandin Synthesis

The cornerstone of Indomethacin's activity is its ability to suppress the production of prostaglandins by inhibiting COX enzymes.[1][4] Therefore, the primary assays for characterizing its activity focus on quantifying this inhibition.

Signaling Pathway: Arachidonic Acid Cascade and Indomethacin's Point of Intervention

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) GI Mucosal Protection GI Mucosal Protection COX-1 (constitutive)->GI Mucosal Protection COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 (constitutive) Indomethacin->COX-2 (inducible)

Caption: Indomethacin's inhibition of COX-1 and COX-2.

Protocol 1: Quantification of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This assay directly measures the downstream product of COX activity, providing a functional readout of Indomethacin's inhibitory effect. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression in macrophages.[6]

A. Materials

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Indomethacin

  • Prostaglandin E2 (PGE2) ELISA Kit[7]

B. Step-by-Step Methodology

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of Indomethacin (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and subsequent PGE2 production.[8]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for PGE2 analysis.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit, following the manufacturer's instructions.[7]

  • Data Analysis: Plot the PGE2 concentration against the Indomethacin concentration and calculate the IC50 value.

C. Self-Validation and Controls

  • Positive Control: LPS stimulation without Indomethacin treatment.

  • Negative Control: Vehicle-treated cells without LPS stimulation.

  • Reference Compound: Include a known COX-2 selective inhibitor (e.g., celecoxib) for comparison.

II. Assessing Anti-Inflammatory Activity Beyond COX Inhibition

While COX inhibition is its primary role, Indomethacin also exerts other anti-inflammatory effects, such as modulating cytokine production.[9][10]

Protocol 2: Measurement of Pro-Inflammatory Cytokine Production

This protocol assesses the effect of Indomethacin on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.

A. Materials

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Indomethacin

  • ELISA kits for TNF-α and IL-6

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine ELISA: Quantify TNF-α and IL-6 concentrations using specific ELISA kits.

  • Data Analysis: Determine the effect of Indomethacin on cytokine production and calculate IC50 values if applicable.

C. Causality and Interpretation A reduction in pro-inflammatory cytokines can be a direct consequence of prostaglandin inhibition, as PGE2 can amplify inflammatory signaling.[8] However, Indomethacin may also have effects on transcription factors like NF-κB, which regulate cytokine gene expression.[11][12][13]

III. Characterizing Off-Target and Cytotoxic Effects

A crucial aspect of drug development is understanding a compound's safety profile. For Indomethacin, this includes assessing its potential for cytotoxicity, particularly in gastrointestinal cells, which is a known side effect of non-selective COX inhibition.

Protocol 3: Cell Viability and Cytotoxicity Assessment

This protocol utilizes common assays to measure the impact of Indomethacin on cell health.

A. Materials

  • Relevant cell lines (e.g., AGS gastric adenocarcinoma cells, IEC-6 rat intestinal epithelial cells)[14]

  • Appropriate cell culture media

  • Indomethacin

  • Cell viability reagents (e.g., MTT, CellTiter-Glo®)[15]

  • Cytotoxicity reagents (e.g., LDH release assay kit)[14]

B. Step-by-Step Methodology

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of Indomethacin concentrations for 24-72 hours.

  • Viability/Cytotoxicity Measurement:

    • MTT Assay: Add MTT reagent and measure the formazan product to assess metabolic activity.[15]

    • ATP Assay: Use a luminescent assay to quantify intracellular ATP levels as an indicator of cell viability.[16]

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell membrane damage.[14]

  • Data Analysis: Calculate the IC50 for cytotoxicity or the concentration at which viability is significantly reduced.

C. Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Overnight Incubation Overnight Incubation Seed Cells->Overnight Incubation Add Indomethacin Add Indomethacin Overnight Incubation->Add Indomethacin Incubate (24-72h) Incubate (24-72h) Add Indomethacin->Incubate (24-72h) MTT Assay MTT Assay Incubate (24-72h)->MTT Assay ATP Assay ATP Assay Incubate (24-72h)->ATP Assay LDH Assay LDH Assay Incubate (24-72h)->LDH Assay

Caption: Workflow for assessing Indomethacin's cytotoxicity.

IV. Data Summary and Interpretation

For a comprehensive understanding, the quantitative data from these assays should be compiled and compared.

Assay TypeEndpoint MeasuredTypical IC50 for IndomethacinCell LineInterpretation
COX Inhibition PGE2 Production18 nM (COX-1), 26 nM (COX-2)[17]CHO (overexpressing COX)Potent, non-selective COX inhibitor
Anti-inflammatory TNF-α, IL-6 ProductionConcentration-dependentRAW 264.7Reduces inflammatory cytokine release
Cytotoxicity Cell Viability (MTT/ATP)>100 µM[18]VariousCytotoxicity observed at high concentrations
Cytotoxicity Membrane Integrity (LDH)Concentration-dependentIEC-6[14]Can induce membrane damage in intestinal cells

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

V. Advanced and Mechanistic Assays

For a deeper mechanistic understanding, further assays can be employed:

  • NF-κB Reporter Assays: To investigate whether Indomethacin directly modulates the NF-κB signaling pathway, a key regulator of inflammation.[11][12][13]

  • Western Blotting: To analyze the expression levels of COX-1, COX-2, and key inflammatory signaling proteins.

  • Wound-Healing/Migration Assays: To explore COX-independent effects on cell migration, which can be relevant in cancer research.[2]

Conclusion

The cell-based assays outlined in this guide provide a robust framework for characterizing the activity of Indomethacin. By systematically evaluating its primary mechanism of COX inhibition, its broader anti-inflammatory effects, and its potential for cytotoxicity, researchers can gain a comprehensive understanding of this important NSAID. The inclusion of appropriate controls and a multi-faceted approach ensures the generation of reliable and translatable data for drug development and academic research.

References

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH . (2024-05-28). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Indomethacin? . (2024-07-17). Patsnap Synapse. [Link]

  • Indocin (Indomethacin): Side Effects, Uses, Dosage, Interactions, Warnings . RxList. [Link]

  • The mechanism of action of indomethacin . ResearchGate. [Link]

  • Indomethacin-Induced Inflammation in Brief . (2023-10-08). Encyclopedia.pub. [Link]

  • Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3 . (2023-08-01). Journal of Molecular Cell Biology, Oxford Academic. [Link]

  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid . MySkinRecipes. [Link]

  • Galangin and Kaempferol Alleviate the Indomethacin-Caused Cytotoxicity and Barrier Loss in Rat Intestinal Epithelial (IEC-6) Cells Via Mediating JNK/Src Activation . (2021-05-29). ACS Omega. [Link]

  • Indomethacin Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization . Molecules. [Link]

  • Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study . (2022-06-17). ResearchGate. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues . (2023-08-10). ACS Omega. [Link]

  • Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures . (2019-01-25). PLOS ONE. [Link]

  • Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease . (2006-03-01). The American Journal of Pathology. [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor . (2013-05-16). ACS Medicinal Chemistry Letters. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts . (2023-05-28). Antioxidants. [Link]

  • Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect . (2001-01-01). Mechanisms of Ageing and Development. [Link]

  • Indometacin - Wikipedia . [Link]

  • Suppression of cytokine responses by indomethacin in podocytes: a mechanism through induction of unfolded protein response . (2012-04-01). American Journal of Physiology-Renal Physiology. [Link]

  • In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition . ResearchGate. [Link]

  • Se-NSAID derivatives reduced cell viability in several cancer cell... . ResearchGate. [Link]

  • (PDF) Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts . ResearchGate. [Link]

  • Indomethacin-induced Radiosensitization and Inhibition of Ionizing Radiation-induced NF-κB Activation in HeLa Cells Occur via a Mechanism Involving p38 MAP Kinase1 . (2001-09-15). Cancer Research. [Link]

  • Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells . (1998-03-01). American Journal of Veterinary Research. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway . (2020-07-29). Journal of Immunology Research. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid . (2021-08-20). Molbank. [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid . (2009-07-15). Biochemistry. [Link]

  • Time-dependent changes of cell viability assessed by MTT and ATP assays... . ResearchGate. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages . (2021-12-14). Molecules. [Link]

  • Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells . (2022-09-26). International Journal of Molecular Sciences. [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648 . IBL-America. [Link]

  • In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis . (2023-09-19). Frontiers in Veterinary Science. [Link]

  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid . Crysdot LLC. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry . (2011-09-01). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 . (2018-03-22). Scientific Reports. [Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives . (2015-05-01). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells . (2020-07-31). Journal of Biological Chemistry. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural elucidation of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Molecular Formula: C₁₃H₁₄O₃, Molecular Weight: 218.25 g/mol )[1]. As a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals, its unambiguous characterization is critical for quality control and drug development pipelines[2]. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), designed for researchers and scientists in organic synthesis and medicinal chemistry. The methodologies herein are structured to ensure data integrity and provide a self-validating framework for analysis, from sample preparation to final data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle and Rationale

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, ¹H NMR will define the number of distinct proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR and its variants (e.g., DEPT) will identify all unique carbon atoms, including quaternary carbons.

The choice of a deuterated solvent is critical. While Chloroform-d (CDCl₃) is a common choice, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids. The acidic proton of the carboxyl group is more likely to undergo slow exchange in DMSO-d₆, allowing for its observation as a distinct, albeit broad, signal in the ¹H NMR spectrum[3].

Experimental Protocol: NMR Sample Preparation

A properly prepared sample is fundamental to acquiring a high-quality NMR spectrum. The solution must be homogeneous and free of particulate matter to ensure optimal magnetic field shimming and spectral resolution[4].

  • Weighing: Accurately weigh 5-10 mg of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid into a clean, dry glass vial[5].

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial[6][7]. The use of a deuterated solvent is necessary for the spectrometer's field-frequency lock system[8].

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents shimming difficulties caused by suspended solids[4].

  • Tube Filling and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) to maximize signal within the receiver coil's active volume[7][8]. Cap the tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Experimental Protocol: Data Acquisition

These parameters are typical for a 400-600 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K.

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 16 ppm.

    • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (δ = 0.00 ppm) if added.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet (δ ≈ 39.52 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (DMSO-d6) weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C{¹H} Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate & Analyze Couplings calibrate->integrate assign Assign Signals to Structure integrate->assign

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Predicted NMR Data and Interpretation

Based on the known structure of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, the following signals are predicted.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH 10.0 - 12.5 broad singlet 1H Highly deshielded acidic proton, typical for carboxylic acids[3][9][10].
H-7 (Aromatic) ~7.20 d 1H Aromatic proton ortho to the fused ring.
H-4 (Aromatic) ~6.85 d 1H Aromatic proton ortho to the methoxy group.
H-6 (Aromatic) ~6.70 dd 1H Aromatic proton meta to the methoxy group.
OCH₃ ~3.75 s 3H Methoxy group protons show a characteristic singlet[11][12].
CH₂ (acetic acid) ~3.60 s 2H Methylene protons adjacent to the indenyl system and carboxyl group.
CH₂ (indenyl, C1) ~3.30 s 2H Allylic methylene protons in the five-membered ring.

| CH₃ (indenyl, C2) | ~2.10 | s | 3H | Methyl group on the double bond of the indenyl system. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
COOH ~172 Carbonyl carbon of a carboxylic acid[3][9].
C-5 (Ar-O) ~158 Aromatic carbon attached to the electron-donating methoxy group.
C-3a, C-7a (Ar-quat) 140 - 145 Quaternary aromatic carbons at the ring fusion.
C-2, C-3 (Olefinic) 125 - 135 sp² carbons of the five-membered ring's double bond.
C-4, C-6, C-7 (Ar-CH) 105 - 120 Aromatic CH carbons, influenced by the methoxy substituent[13][14].
OCH₃ ~55 Characteristic chemical shift for a methoxy carbon[11].
CH₂ (acetic acid) ~35 Aliphatic methylene carbon.
CH₂ (indenyl, C1) ~30 Aliphatic methylene carbon in the five-membered ring.

| CH₃ (indenyl, C2) | ~15 | Aliphatic methyl carbon. |

Mass Spectrometry (MS) Analysis

Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and non-volatile molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation[15]. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically < 5 ppm error), which allows for the unambiguous determination of the elemental composition of an ion, serving as a powerful confirmation of the compound's molecular formula[16][17][18]. For a carboxylic acid, analysis in negative ion mode is often preferred due to the facile deprotonation of the acidic proton, leading to a strong [M-H]⁻ signal[19].

Experimental Protocol: Sample Preparation for ESI-MS

Cleanliness is paramount in MS to avoid signal suppression and contamination[20].

  • Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water)[21]. Overly concentrated samples can saturate the detector and contaminate the instrument[21].

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into an appropriate autosampler vial to remove any particulates that could block the fluidic lines[21].

  • Blanks: Prepare blank samples (containing only the final solvent mixture) to run before and after the analyte to check for carryover.

Experimental Protocol: Data Acquisition

These parameters are for a typical LC-MS system equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, Negative and Positive.

  • Capillary Voltage: -2.5 to -3.5 kV (Negative); 3.0 to 4.0 kV (Positive).

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Temperature: 300-400 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode:

    • Full Scan (Low Resolution): To identify all ions present.

    • High Resolution (HRMS): To obtain accurate mass measurements of the parent ion. A resolution of >10,000 is desirable for accurate mass measurements[18].

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion for structural confirmation. The precursor ion ([M-H]⁻ at m/z 217.08) is isolated and fragmented.

MS Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 1-10 µg/mL in ACN:Water stock->dilute filter Filter (0.22 µm) into MS Vial dilute->filter inject Inject Sample into LC-MS filter->inject ionize Electrospray Ionization (ESI) inject->ionize acquire_ms Acquire Full Scan HRMS Data ionize->acquire_ms acquire_msms Acquire MS/MS Fragmentation Data ionize->acquire_msms extract_mass Extract Accurate Mass of Ion acquire_ms->extract_mass analyze_frag Analyze Fragmentation Pattern acquire_msms->analyze_frag calc_formula Calculate Elemental Composition extract_mass->calc_formula confirm Confirm Structure & Formula calc_formula->confirm analyze_frag->confirm

Caption: Workflow for MS sample preparation, acquisition, and analysis.

Predicted Mass Spectra and Interpretation

The molecular formula C₁₃H₁₄O₃ has a monoisotopic mass of 218.0943 Da.

Table 3: Predicted Ions in High-Resolution Mass Spectrometry

Ion Species Calculated Exact m/z Ionization Mode Rationale
[M-H]⁻ 217.0870 Negative Deprotonation of the highly acidic carboxylic acid proton. Expected to be the base peak.
[M+H]⁺ 219.1016 Positive Protonation, likely on the carboxyl oxygen or methoxy oxygen.
[M+Na]⁺ 241.0835 Positive Adduct formation with sodium ions commonly present as impurities.

| [M+HCOO]⁻ | 263.0925 | Negative | Adduct formation with formate, which may be present in the mobile phase. |

Table 4: Predicted Key Fragments in Tandem MS (from [M-H]⁻ precursor)

Fragment Ion m/z Neutral Loss Formula of Loss Rationale
173.0972 44.0 CO₂ A characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide[22].
199.0764 18.0 H₂O Loss of water, although less common than CO₂ loss from the parent ion.

| 158.0788 | 59.0 | C₂H₃O₂ | Cleavage of the entire acetic acid side chain. |

Integrated Structural Confirmation

The combination of NMR and HRMS provides a synergistic and definitive approach to structural verification. NMR spectroscopy establishes the carbon-hydrogen framework, confirming the connectivity and arrangement of the methoxy, methyl, and acetic acid groups on the indenyl core. Simultaneously, HRMS confirms the elemental composition with high precision, ruling out alternative structures with the same nominal mass. The fragmentation patterns observed in MS/MS experiments further validate the proposed structure by corresponding to the logical cleavage of its functional groups. Together, these two techniques provide the unambiguous evidence required to confirm the identity and purity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

References

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579-599. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Zhang, L., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Spectroscopy Online. (2011). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. BioMed Research International. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • YouTube. (2020). 1H NMR Chemical Shift. Retrieved from [Link]

  • GFZ Helmholtz Centre Potsdam. (n.d.). Element 2 | High Resolution ICP-MS. Retrieved from [Link]

  • Kim, S. K., & Lee, W. Y. (1998). Analyses of 1H- and 13C-NNR spectra of methyl (1-indenyl) silane (IV) compounds. Journal of the Korean Chemical Society, 42(5), 526-533. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • ResearchGate. (2015). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of low molecular mass organic acids in natural waters by ion exclusion chromatography tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindoleacetic acid. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • IJIRSET. (n.d.). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Studies of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid as a Novel Antimicrobial Agent

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Indole-3-acetic acid (IAA) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] Structurally related compounds, such as those containing an indene nucleus, have also shown promise as fungicides and herbicides.[4] The compound 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid represents a novel synthetic molecule that combines features of these biologically active classes. Its structural analogy to known antimicrobial agents provides a strong rationale for its investigation as a potential antimicrobial candidate.

These application notes provide a comprehensive guide for researchers to conduct initial in vitro antimicrobial susceptibility testing of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and reliable results.[5][6]

PART 1: Safety, Handling, and Preparation of Test Compound

Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is not available, data from structurally related compounds such as 5-methoxyindole-3-acetic acid and methoxyacetic acid suggest that it should be handled with care.[7][8] It is prudent to assume the compound may be harmful if swallowed, in contact with skin, or inhaled.[7] It may also cause skin and serious eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated laboratory or a chemical fume hood.

Preparation of Stock Solution

Accurate and reproducible antimicrobial testing begins with the correct preparation of the compound's stock solution.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid using an analytical balance.

  • Solvent Selection: Due to the acidic nature and likely organic solubility of the compound, dimethyl sulfoxide (DMSO) is a recommended initial solvent. It is crucial to determine the optimal solvent that ensures complete dissolution without compromising the compound's stability or interfering with microbial growth at the concentrations tested.

  • Dissolution: Dissolve the weighed compound in a minimal amount of the chosen solvent. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Sterilization: The stock solution must be sterilized to prevent contamination of the antimicrobial assays. Filter sterilization using a 0.22 µm syringe filter is the preferred method as autoclaving may degrade the compound.

  • Storage: Store the sterile stock solution in small aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

PART 2: In Vitro Antimicrobial Susceptibility Testing Protocols

The following protocols outline the primary assays for determining the antimicrobial activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer disk diffusion assay for qualitative screening, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal activity.[5][6]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11] This method is considered a gold standard for susceptibility testing.[12]

Protocol: Broth Microdilution Assay

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of the desired rows.[9]

  • Serial Dilution of the Compound: Add 100 µL of the prepared stock solution (or a working dilution) of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This will result in a range of concentrations across the wells.

  • Controls:

    • Growth Control (Positive Control): Well 11 will contain 100 µL of MHB and the bacterial inoculum but no test compound.

    • Sterility Control (Negative Control): Well 12 will contain 100 µL of MHB only, without the compound or bacteria.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[13]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control in well 11.[14][15] The sterility control in well 12 should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading prep_plate Prepare 96-well plate with MHB serial_dilution Perform 2-fold serial dilution of compound prep_plate->serial_dilution prep_compound Prepare compound stock solution prep_compound->serial_dilution prep_inoculum Standardize bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MIC (lowest clear well) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12][16] It is a simple, rapid, and cost-effective screening method.[17]

Protocol: Disk Diffusion Assay

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13]

  • Apply Disks: Aseptically place sterile blank paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Add Compound: Pipette a standardized volume (e.g., 20 µL) of a known concentration of the 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid solution onto each disk.[17]

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Disk_Diffusion_Workflow start Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Uniformly swab inoculum onto MHA plate start->inoculate apply_disks Place sterile paper disks on agar surface inoculate->apply_disks add_compound Apply test compound and controls to disks apply_disks->add_compound incubate Incubate plate at 37°C for 18-24h add_compound->incubate measure Measure diameter of inhibition zones (mm) incubate->measure MBC_Workflow mic_test Perform Broth Microdilution MIC Test identify_clear_wells Identify clear wells (MIC and higher concentrations) mic_test->identify_clear_wells subculture Subculture aliquots from clear wells onto MHA plates identify_clear_wells->subculture incubate Incubate MHA plates at 37°C for 24h subculture->incubate determine_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

PART 3: Data Presentation and Interpretation

The results of the antimicrobial susceptibility tests should be recorded systematically. Below are example tables for presenting the data.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positiveRecord Value
Escherichia coli ATCC 25922Gram-negativeRecord Value
Pseudomonas aeruginosa ATCC 27853Gram-negativeRecord Value
Candida albicans ATCC 10231FungusRecord Value

Table 2: Zone of Inhibition Diameters for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Test MicroorganismCompound Conc. on Disk (µg)Zone Diameter (mm)
Staphylococcus aureus ATCC 25923Record ValueRecord Value
Escherichia coli ATCC 25922Record ValueRecord Value
Pseudomonas aeruginosa ATCC 27853Record ValueRecord Value
Candida albicans ATCC 10231Record ValueRecord Value

Table 3: Minimum Bactericidal Concentration (MBC) of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Record ValueRecord ValueCalculateBactericidal/Bacteriostatic
Escherichia coli ATCC 25922Record ValueRecord ValueCalculateBactericidal/Bacteriostatic

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • Scaria, J., et al. (2015). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • ResearchGate. (2009). Synthesis and antibacterial activity of some indole acetic acid derivatives. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Biological Evaluation of New 2-(5-fluoro-2-methyl-lH-inden-3-yl) AcetohydrazideDerivatives. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • National Institutes of Health. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. [Link]

  • PubMed. (n.d.). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?[Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • ResearchGate. (2023). (PDF) Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • ResearchGate. (2024). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. [Link]

  • MDPI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1' - H-imidazol-5'-yl)-3-aryl-4, 5-dihydro-1-H-pyrazoles. [Link]

  • Taylor & Francis. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed. (2023). Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • OIR. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PubMed Central. (n.d.). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

Sources

Application Notes and Protocols for the Fischer Indole Synthesis of "2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

[Click to open the notebook in a new tab]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The compound "2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid" and its analogs represent a class of molecules with significant therapeutic potential, sharing structural similarities with known anti-inflammatory agents and other bioactive compounds.[2][3] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[4][5][6] This powerful acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to yield the corresponding indole.[1][5][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of analogs of "2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid". We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss strategies for analog design and synthesis optimization.

Mechanistic Insights into the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone from a substituted phenylhydrazine and a suitable ketone or aldehyde.[4][5][7]

The key mechanistic steps are:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[4][7]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[4][7]

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and breaks the N-N bond.[4][7][8]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[4][7]

The choice of acid catalyst is crucial and can significantly impact the reaction's outcome. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[4][5][9]

Fischer_Indole_Synthesis A Arylhydrazine C Phenylhydrazone A->C Condensation B Ketone/Aldehyde B->C D Enamine (Tautomer) C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Aminal E->F Aromatization & Cyclization G Indole F->G

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols: Synthesis of a Representative Analog

This section provides a detailed protocol for the synthesis of a representative analog, "2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid," which can be adapted for the synthesis of other analogs by varying the starting materials.

Protocol: One-Pot Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

This protocol describes a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel, which can improve overall efficiency.[9]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Levulinic acid (4-oxopentanoic acid)

  • Glacial acetic acid

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to dissolve the reactants. Acetic acid can serve as both a solvent and a catalyst.[10] For more robust cyclization, a stronger acid catalyst like polyphosphoric acid or zinc chloride can be added cautiously.[7][9]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using thin-layer chromatography (TLC).[9][10]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization and Extraction: Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.

Workflow_Analog_Synthesis A Select Arylhydrazine & Ketone/Aldehyde B One-Pot Reaction: Hydrazone Formation & Indolization A->B C Reaction Monitoring (TLC) B->C Heat & Stir D Workup: Neutralization & Extraction C->D Reaction Complete E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F G Analog Library F->G

Caption: General workflow for analog synthesis and purification.

Designing and Synthesizing Analogs

The versatility of the Fischer indole synthesis allows for the creation of a diverse library of analogs by varying the two primary starting materials: the arylhydrazine and the carbonyl compound.

Table 1: Building Blocks for Analog Synthesis

Arylhydrazine Substituent (R¹)Carbonyl Compound (R²-C(O)-R³)Resulting Indole Analog
4-MethoxyLevulinic acid2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
4-FluoroLevulinic acid2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
4-ChloroLevulinic acid2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid
Unsubstituted5-Oxohexanoic acid2-(2-methyl-1H-indol-3-yl)propanoic acid
4-Methyl4-Oxovaleric acid methyl esterMethyl 2-(5-methyl-2-methyl-1H-indol-3-yl)acetate

Influence of Substituents:

  • Electron-donating groups (EDGs) on the arylhydrazine ring, such as methoxy (-OCH₃) or methyl (-CH₃), generally increase the electron density of the ring, which can facilitate the key[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halides, can decrease the nucleophilicity of the nitrogen and may require harsher reaction conditions (stronger acids, higher temperatures) to achieve cyclization.[11]

Troubleshooting and Optimization

Challenges such as low yields or the formation of side products are not uncommon in Fischer indole synthesis.[9] A systematic approach to optimization is key.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low YieldSuboptimal acid catalystScreen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA).[9]
Inappropriate reaction temperatureSystematically vary the temperature. While elevated temperatures are often necessary, excessive heat can cause degradation.[9]
Poor quality of arylhydrazineUse freshly purified or distilled arylhydrazine. The hydrochloride salt is often more stable.[10]
Formation of Side ProductsUnstable hydrazone intermediateConsider a two-step procedure where the hydrazone is pre-formed and isolated before cyclization.
Formation of regioisomersWith unsymmetrical ketones, a mixture of isomers can form. A weakly acidic medium may favor one isomer.[10] Chromatographic separation will be necessary.
Reaction Fails to ProceedSteric hindranceIf either the arylhydrazine or the carbonyl compound is sterically hindered, consider alternative synthetic routes.[10]

For challenging substrates, consider advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[9]

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for the preparation of a wide array of indole derivatives, including analogs of "2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid." By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of these potentially bioactive compounds for further investigation in drug discovery and development programs. A solid understanding of the reaction mechanism and a systematic approach to troubleshooting are essential for maximizing the success of this classic yet ever-relevant synthetic transformation.

References

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • PubMed. A three-component Fischer indole synthesis. Available from: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • National Center for Biotechnology Information. Indole synthesis: a review and proposed classification. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Semantic Scholar. The Fischer indole synthesis. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Available from: [Link]

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]

  • Google Patents. Indenylidene-3-acetic acid process for preparing indene acetic acids.
  • Google Patents. Indane acetic acid derivatives and their use as pharmaceutical agents.
  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

  • Gribble, G. W. J. Chem. Soc., Perkin trans 1 2000, 1045; Humphrey, G. R.; Kuethe, J. T. Chem. Rev. 2006, 106, 2875. (Note: This is a representative citation for the well-established mechanism and is not directly linked from the search results, but reflects common knowledge in the field as described by the search results.)
  • ResearchGate. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This indene derivative is a critical intermediate in the development of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The synthesis, while well-established, is sensitive to reaction conditions, often leading to the formation of specific by-products that can complicate purification and reduce overall yield.

This guide is structured as a series of troubleshooting questions and answers designed to help researchers, chemists, and process development professionals identify, understand, and mitigate the formation of common impurities. We will delve into the mechanistic origins of these by-products and provide actionable protocols to optimize your synthetic outcomes.

Section 1: Troubleshooting Isomeric By-products

The most frequently encountered issues in this synthesis arise from a lack of regioselectivity during the critical intramolecular cyclization step. This typically involves a Friedel-Crafts type reaction, where the choice of Lewis acid and reaction temperature can dramatically influence the product distribution.

Q1: My NMR analysis shows an unexpected set of aromatic signals, suggesting a regioisomeric product. What is this impurity and why did it form?

Answer: You are likely observing the formation of 2-(7-methoxy-2-methyl-1H-inden-3-yl)acetic acid . This by-product arises from the intramolecular cyclization of the carbocation intermediate onto the carbon ortho to the methoxy group, rather than the desired para position.

Mechanistic Explanation: The methoxy group (-OCH₃) is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution at both the ortho and para positions. While the desired product results from cyclization at the sterically less hindered para position, harsh reaction conditions can overcome this barrier.

  • High Temperatures: Increased thermal energy can provide the necessary activation energy to favor the formation of the thermodynamically less stable, but kinetically accessible, 7-methoxy isomer.

  • Strong Lewis Acids: Potent Lewis acids (e.g., AlCl₃) can lead to lower selectivity. Milder acids (e.g., ZnCl₂, FeCl₃) or polyphosphoric acid (PPA) often provide better control over regioselectivity in Friedel-Crafts cyclizations.[1][2]

Visualizing the Divergent Pathway

The following diagram illustrates the cyclization step where the reaction can diverge to form either the desired product or the isomeric by-product.

G cluster_start Precursor Carbocation cluster_main Desired Pathway cluster_side Side Reaction cluster_conditions Influencing Factors Carbocation Carbocation Intermediate DesiredProduct 2-(5-methoxy-2-methyl- 1H-inden-3-yl)acetic acid Carbocation->DesiredProduct Para-cyclization (Sterically Favored) Byproduct 2-(7-methoxy-2-methyl- 1H-inden-3-yl)acetic acid (Isomeric By-product) Carbocation->Byproduct Ortho-cyclization (Kinetically Accessible) Conditions1 Milder Lewis Acid Low Temperature Conditions1->DesiredProduct Favors Conditions2 Strong Lewis Acid High Temperature Conditions2->Byproduct Favors

Caption: Main vs. Side Reaction Pathways.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a lower reaction temperature (e.g., 0-25 °C) during the addition of the cyclization agent and throughout the reaction.

  • Choice of Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one such as FeCl₃ or ZnCl₂. Alternatively, consider using polyphosphoric acid (PPA), which is often effective for such cyclizations.

  • Slow Addition: Add the catalyst slowly to the reaction mixture to maintain better control over the reaction exotherm.

Section 2: Addressing Incomplete Reactions and Precursor Impurities

Another common challenge is the presence of unreacted starting material or intermediates from steps prior to the final acylation that forms Indomethacin.

Q2: My reaction mixture contains a significant amount of (5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid. Isn't this supposed to be an indene synthesis?

Answer: This is a critical and insightful observation. The presence of (5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid indicates that your synthesis likely started from precursors suitable for a Fischer-Indole synthesis, which is the classical route to the core of Indomethacin.[3][4] This impurity, known as Indomethacin EP Impurity B, is the N-deschlorobenzoyl precursor to the final drug.[4]

Its presence suggests that either the final acylation step was incomplete, or it is being confused with your indene target. If your goal is truly the indene and not the indole, then the starting materials or the entire synthetic strategy needs to be revised. The synthesis of indenes and indoles from similar precursors are competing pathways.

Troubleshooting & Prevention:

  • Verify Synthetic Route: Confirm that your chosen synthetic route is designed for indene synthesis (e.g., via Friedel-Crafts cyclization of a phenylbutanoic acid derivative) and not an indole synthesis (e.g., Fischer-Indole reaction of a phenylhydrazine with a ketone).[2][5]

  • Characterization: Use ¹³C NMR and Mass Spectrometry to definitively distinguish between the indene and indole structures. The aromatic fingerprint and the chemical shifts of the CH₂ group in the acetic acid side chain will be distinct.

Section 3: Managing Oxidation and Degradation

Indene compounds can be susceptible to oxidation, leading to colored impurities and a complex product mixture.

Q3: My isolated product has a yellow or brownish tint, and TLC analysis shows multiple minor spots near the baseline. What is causing this degradation?

Answer: The discoloration and formation of polar, low-Rf impurities are classic signs of oxidation. The double bond within the five-membered ring of the indene core is susceptible to oxidation, which can be initiated by air (autoxidation), light, or residual acidic catalysts. This can lead to the formation of indanones, epoxides, or polymeric materials.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Quenching: Ensure the cyclization catalyst is thoroughly quenched and neutralized during the work-up. Residual acid can promote degradation pathways.

  • Purification Conditions: When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to prevent acid-catalyzed degradation on the column.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.

Section 4: Data Summary and Protocols

To aid in identification and purification, the following resources are provided.

Table 1: Common By-products and Their Characteristics
Compound NameBy-product TypePrimary CauseKey ¹H NMR Signal (DMSO-d₆, approx. δ)
2-(7-methoxy-2-methyl-1H-inden-3-yl)acetic acidRegioisomerHigh reaction temperature / Strong Lewis acidDistinct aromatic splitting pattern
(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acidPrecursor ImpurityIncomplete acylation (Indomethacin route)NH proton signal (~10.8 ppm)
Oxidized/Polymeric SpeciesDegradationExposure to air/light, residual acidBroad, unresolved signals / Baseline on TLC
Experimental Protocol: Purification by Column Chromatography

This protocol is designed to separate the target product from the more polar 7-methoxy regioisomer and baseline degradation products.

Objective: To isolate pure 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Acetic Acid (glacial)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Pack the Column: Carefully pour the slurry into the chromatography column, allowing the silica to pack evenly without air bubbles.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a 50:50 mixture of Hexanes and Ethyl Acetate. If solubility is low, a small amount of dichloromethane can be added. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure to create a dry-loaded sample.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate). The less polar target compound will begin to move down the column.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate. A gradient from 10% to 30% Ethyl Acetate is a good starting point.

    • Crucially, add 0.5% acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid group on your target compound and by-products, leading to sharper bands and more consistent elution. Without it, significant tailing will occur.

  • Monitoring: Monitor the separation by collecting fractions and analyzing them using TLC. The target product should have a higher Rf value than the 7-methoxy isomer and degradation products.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Available at: [Link]

  • MDPI Molecules. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available at: [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

  • Bowers Lab, UNC. Piperazic Acid Synthesis. Available at: [Link]

  • PubMed. (1977). Impurities in drugs IV: Indomethacin. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

  • ACS Publications. (2008). Synthesis of Indene Derivatives via Electrophilic Cyclization. Available at: [Link]

  • Pharmaffiliates. Indometacin-impurities. Available at: [Link]

  • ResearchGate. (2025). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization. Available at: [Link]

  • PubMed. (2012). Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance. Available at: [Link]

  • PubMed Central (PMC). (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes. Available at: [Link]

  • SynZeal. Indomethacin EP Impurity B. Available at: [Link]

  • ResearchGate. Synthesis indene derivatives via C−H activation. Available at: [Link]

  • PubMed. (2017). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important compound.

I. Synthetic Strategy Overview

The synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid can be efficiently achieved through a multi-step process. The core of this strategy involves the construction of a 5-methoxy-2-methyl-1-indanone intermediate, followed by the introduction of the acetic acid side chain and subsequent hydrolysis. This guide will focus on a robust and adaptable synthetic route, highlighting critical parameters and potential challenges at each stage.

Overall Synthetic Workflow:

A Starting Materials B Step 1: Friedel-Crafts Acylation/Alkylation A->B C Intermediate: 5-methoxy-2-methyl-1-indanone B->C D Step 2: Olefination Reaction C->D E Intermediate: Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate D->E F Step 3: Hydrolysis E->F G Final Product: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid F->G cluster_0 Ylide Formation cluster_1 Olefination Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate carbanion Phosphonate carbanion Triethyl phosphonoacetate->Phosphonate carbanion NaH 5-methoxy-2-methyl-1-indanone 5-methoxy-2-methyl-1-indanone Oxaphosphetane intermediate Oxaphosphetane intermediate 5-methoxy-2-methyl-1-indanone->Oxaphosphetane intermediate + Phosphonate carbanion Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate Oxaphosphetane intermediate->Ethyl 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetate Elimination

Technical Support Center: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Vindeburnol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As Senior Application Scientists, our goal is to offer not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and manage potential stability challenges in your research.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific issues you may encounter during your experiments. The core of effective troubleshooting is a systematic investigation, often involving forced degradation studies to deliberately stress the molecule and identify its vulnerabilities.[1][2][3]

Issue 1: Unexpected Peaks in Chromatogram After Sample Storage or Preparation

Question: I've observed new, unidentified peaks in my HPLC/LC-MS analysis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid after storing the compound in solution or as a solid. What could be the cause and how do I investigate it?

Answer:

Potential Cause: The appearance of new peaks strongly suggests that your compound is degrading. The indeneacetic acid structure has several potentially labile sites susceptible to degradation under various conditions. The most common culprits are hydrolysis, oxidation, and photodegradation, especially if storage conditions are not strictly controlled.[4][5]

Recommended Action: Perform a Forced Degradation Study A forced degradation or "stress testing" study is essential to identify the degradation products and establish the degradation pathways for your molecule.[2][3][6] This not only helps identify the impurities you are seeing but is a critical step in developing a stability-indicating analytical method.

The workflow for such a study is outlined below:

G cluster_0 Phase 1: Stress Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation start Prepare Stock Solution of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH) start->base Expose to stress conditions oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Expose to stress conditions thermal Thermal Stress (e.g., 60°C) start->thermal Expose to stress conditions photo Photolytic Stress (ICH Q1B light exposure) start->photo Expose to stress conditions control Control Sample (Solvent, room temp, dark) start->control Expose to stress conditions analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze compare Compare stressed sample chromatograms to control analyze->compare identify Identify & Characterize Degradants (e.g., using MS, NMR) compare->identify pathway Elucidate Degradation Pathways identify->pathway mass_balance Calculate Mass Balance identify->mass_balance

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation:

Below are starting point protocols. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can adequately resolve the degradants from the parent compound.[7]

Stress ConditionReagent/ConditionTemperatureDurationRationale & Potential Degradation Site
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursTo test susceptibility to acidic environments.[1] The methoxy group's ether linkage is a primary target for acid-catalyzed cleavage.
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursTo test susceptibility to alkaline conditions.[7] While the carboxylic acid will be deprotonated, other ester-like impurities or the methoxy group could be affected.
Oxidation 3% H₂O₂Room Temp24 hoursTo assess sensitivity to oxidative stress.[3] The indene ring system, particularly the allylic positions, is susceptible to oxidation.
Thermal Dry Heat60°C - 80°C48-96 hoursTo evaluate intrinsic thermal stability. Useful for determining appropriate storage and shipping temperatures.[4]
Photostability ICH Q1B Option 2AmbientAs per ICHTo test sensitivity to light exposure.[8][9] Aromatic systems like the indene ring can absorb UV light, leading to photodegradation.

Step-by-Step Protocol: Oxidative Degradation

  • Prepare a solution of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • In a clear glass vial, mix 1 mL of the compound stock solution with 1 mL of 3% hydrogen peroxide.

  • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent.

  • Keep both vials at room temperature, protected from light, for 24 hours.

  • After 24 hours, quench the reaction if necessary and dilute both samples appropriately for analysis.

  • Analyze using a validated HPLC or LC-MS method. Compare the chromatogram of the stressed sample to the control to identify degradation peaks.

Preventative Measures:

  • Storage: Store the solid compound in a tightly sealed container at controlled room temperature or refrigerated, protected from light.

  • In Solution: Prepare solutions fresh. If storage is necessary, store at 2-8°C in amber vials and consider purging with an inert gas like argon or nitrogen to displace oxygen.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Question: My experiments are showing variable results, and I suspect a loss of potency of my 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid stock solution. How can I confirm this and what should I do?

Answer:

Potential Cause: A loss of potency is a direct consequence of compound degradation. The degradation products are unlikely to have the same biological activity as the parent molecule.[2] This issue is common when stock solutions are stored for extended periods, subjected to freeze-thaw cycles, or exposed to light during experiments.

Recommended Action: Stability-Indicating Method and Quantification

  • Validate Your Analytical Method: Ensure your HPLC method is "stability-indicating." This means the method can separate the parent compound from all potential degradation products, ensuring you are accurately quantifying only the intact, active molecule. A forced degradation study is the definitive way to prove this.[3][6]

  • Quantify Potency Over Time: Prepare a fresh stock solution and store it under your typical experimental conditions (e.g., 4°C in a clear vial on the benchtop).

  • Time-Point Analysis: At regular intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it using your stability-indicating HPLC method.

  • Plot the Data: Plot the concentration or peak area of the parent compound versus time. A downward trend confirms the instability and provides a degradation rate under those specific conditions.

Preventative Measures:

  • Aliquot Stock Solutions: Upon preparation, divide your main stock solution into single-use aliquots and store them at -20°C or -80°C. This minimizes freeze-thaw cycles.

  • Use Low-Binding Tubes: For sensitive assays, use low-protein-binding microcentrifuge tubes to prevent loss of compound due to adsorption.

  • Protect from Light: During experiments, use amber-colored tubes or cover your samples with aluminum foil to prevent photodegradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid? The stability of this compound, like many pharmaceuticals, is primarily influenced by five factors:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[4]

  • pH (Hydrolysis): The molecule may be susceptible to degradation in highly acidic or basic solutions.[7]

  • Light (Photodegradation): The aromatic indene system can absorb UV/visible light, which provides the energy to initiate degradation reactions.[9][10]

  • Oxygen (Oxidation): Atmospheric oxygen can react with susceptible parts of the molecule, such as the indene ring.[4]

  • Humidity: For the solid form, moisture can initiate hydrolysis or other chemical changes.[7]

Q2: What are the likely degradation pathways for this molecule? Based on its chemical structure, two primary degradation pathways are most likely:

  • Hydrolysis of the Methoxy Group: The ether linkage of the 5-methoxy group can be cleaved under acidic conditions to form a hydroxyl group (a phenol) and methanol.

  • Oxidation of the Indene Ring: The double bond within the five-membered ring and the adjacent methyl and methylene groups are potential sites for oxidation, which could lead to the formation of epoxides, ketones, or ring-opened products.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid hydrolysis_product 2-(5-hydroxy-2-methyl-1H-inden-3-yl)acetic acid parent->hydrolysis_product Acid (H⁺) oxidation_product Oxidized Degradants (e.g., epoxides, ketones) parent->oxidation_product Oxidant ([O])

Caption: Potential degradation pathways.

Q3: What are the recommended storage conditions for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid?

  • Solid Form: Store in a cool, dry, dark place in a tightly sealed container. Refrigeration (2-8°C) is recommended for long-term storage.

  • Solution Form: For optimal stability, prepare solutions fresh before use. If short-term storage is required, store aliquots in amber vials at -20°C or below, preferably under an inert atmosphere.

Q4: Can excipients in my formulation affect the stability of this compound? Absolutely. Excipients are not always inert and can interact with the active compound. For example, some excipients may contain reactive impurities (like peroxides in povidone) or high levels of moisture that can accelerate degradation.[7] It is crucial to perform compatibility studies where the compound is mixed with individual excipients and stored under accelerated conditions (e.g., 40°C/75% RH) to identify any potential interactions.

References

  • Guryev, E. L., et al. (2025). Preclinical Characterization of Vindeburnol: Pharmacokinetics, Safety, and Cognitive-Enhancing Properties. ACS Pharmacology & Translational Science.
  • BLDpharm. 33413-42-2|2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid.
  • Schinazi, V. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Lambda Therapeutic Research.
  • Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Kumar, V. (2016). Forced degradation studies. MedCrave online.
  • AA Blocks. 3471-31-6 | 2-(5-Methoxy-1H-indol-3-yl)acetic acid.
  • LookChem. 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.
  • Makarov, V. G., et al. (2024). Vindeburnol: A natural product-inspired chemical tool for central nervous system drug design. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. 5-Methoxy-2-methyl-3-indoleacetic acid 98.
  • ChemicalBook. 2-(5-METHOXY-2-METHYL-1H-INDEN-3-YL)ACETIC ACID.
  • Patel, K. (2022). Forced Degradation – A Review. Pharmatutor.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Murasheva, E. V., et al. (2019). The locus coeruleus neuroprotective drug vindeburnol normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease. Behavioural Brain Research.
  • Mei, Q., et al. (2017). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Angewandte Chemie.
  • ResearchGate. (2019). The locus coeruleus neuroprotective drug vindeburnol normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease | Request PDF.
  • ResearchGate. (2015). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF.
  • ResearchGate. (2014). (PDF) Photostability and Photostabilization of Drugs and Drug Products.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

Sources

Technical Support Center: Scaling Up the Production of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key pharmaceutical intermediate. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient production process.

I. Introduction to 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the preparation of indene-based derivatives with potential anti-inflammatory and analgesic properties[1]. Its structural similarity to precursors of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin underscores its importance in medicinal chemistry. The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.

This guide provides practical, experience-driven advice to anticipate and overcome common hurdles encountered during laboratory and pilot-plant scale production.

II. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, presented in a question-and-answer format.

Question 1: We are observing low yields in the initial condensation and cyclization steps. What are the likely causes and how can we optimize this?

Answer:

Low yields in the formation of the indene ring system are a frequent challenge. The root causes often lie in incomplete reaction, side-product formation, or degradation of the product. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Hydrazone Formation (if using a Fischer-indole synthesis-like approach): The initial condensation to form a hydrazone intermediate is critical. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider adjusting the pH or using a dehydrating agent.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are paramount for the cyclization step. Both Brønsted acids (like sulfuric acid or p-toluenesulfonic acid) and Lewis acids (such as zinc chloride) can be employed. An incorrect acid strength or amount can lead to side reactions or incomplete cyclization. It is advisable to screen different acid catalysts and optimize their concentration.

  • Reaction Temperature and Time: These parameters are intrinsically linked. A temperature that is too low may result in a sluggish reaction, while an excessively high temperature can promote the formation of degradation products and colored impurities. A systematic Design of Experiments (DoE) approach to study the interplay between temperature and reaction time is highly recommended for optimization.

  • Oxidative Degradation: Indene and indole derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air. To mitigate this, ensure all solvents are degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.

Question 2: Our final product is contaminated with colored impurities that are difficult to remove. What is their likely origin and what purification strategies do you recommend?

Answer:

The appearance of colored impurities is a common issue, often stemming from oxidation or polymerization of reactive intermediates.

  • Source of Color: The indene ring system can be prone to oxidation, leading to highly conjugated, colored byproducts. Inadequate inerting of the reaction vessel is a primary cause. Additionally, strong acidic conditions at high temperatures can lead to side reactions and the formation of polymeric materials.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous wash of the crude product can remove residual acid and water-soluble impurities.

    • Activated Carbon Treatment: Following the initial workup, treating a solution of the crude product with activated carbon can be effective in adsorbing colored impurities. The choice of solvent for this step is crucial to ensure good solubility of the desired product while maximizing impurity adsorption.

    • Recrystallization: This is the most effective method for final purification. A systematic solvent screening is necessary to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvents for recrystallization of acidic organic compounds include ethyl acetate, toluene, and mixtures of alcohols and water.

Question 3: We are struggling with inconsistent product purity and the presence of unidentified side products in our scaled-up batches. How can we improve process control?

Answer:

Inconsistent purity upon scale-up often points to challenges in maintaining uniform reaction conditions.

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions. Similarly, inadequate cooling can result in thermal runaway. Ensure your reactor is appropriately sized for the batch and that the agitation is sufficient to maintain a homogenous mixture.

  • Raw Material Quality: The purity of starting materials is critical. Impurities in the initial reactants can be carried through the synthesis or even catalyze unwanted side reactions. Implement stringent quality control checks on all incoming raw materials.

  • Process Analytical Technology (PAT): For robust process control during scale-up, consider implementing in-situ monitoring techniques. For example, using spectroscopic probes (like IR or Raman) can provide real-time information on reactant consumption and product formation, allowing for more precise control of reaction endpoints.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid?

A1: While multiple synthetic strategies can be envisioned, a common approach for structurally similar indole- and indene-acetic acids involves a variation of the Fischer indole synthesis. This would likely involve the condensation of a substituted phenylhydrazine with a suitable keto-acid or ester, followed by an acid-catalyzed cyclization to form the indene ring system. An alternative could involve a Friedel-Crafts-type reaction to construct the indene core, followed by functional group manipulation to introduce the acetic acid moiety.

Q2: What are the key safety considerations when handling the reagents for this synthesis?

A2: Many of the reagents used in this type of synthesis require careful handling. Strong acids like sulfuric acid are corrosive. Organic solvents are flammable and may be toxic. Hydrazine derivatives can be toxic and potentially carcinogenic. Always consult the Safety Data Sheet (SDS) for each reagent. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • In-Process Control: Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress.

  • Final Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the purity of the final product and quantifying any impurities.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Q4: How should the final product, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, be stored?

A4: As an organic acid with an indene core, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent degradation from light, moisture, and oxidation.

IV. Experimental Protocols and Data

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., Substituted Phenylhydrazine & Keto-ester) Condensation Condensation Reaction (Formation of Intermediate) Reactants->Condensation Solvent, Catalyst Cyclization Acid-Catalyzed Cyclization (Formation of Indene Ring) Condensation->Cyclization Strong Acid Hydrolysis Ester Hydrolysis (if applicable) Cyclization->Hydrolysis Base/Acid Workup Aqueous Workup (Quenching & Extraction) Hydrolysis->Workup Crude Product Charcoal Activated Carbon Treatment (Decolorization) Workup->Charcoal Crystallization Recrystallization (Final Purification) Charcoal->Crystallization Drying Drying (Vacuum Oven) Crystallization->Drying FinalProduct Final Product: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Drying->FinalProduct

Caption: Generalized Synthesis and Purification Workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Start Low Yield or Purity Issue CheckReactants Verify Starting Material Purity Start->CheckReactants CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReactants->CheckConditions If Purity is Confirmed OptimizeCatalyst Screen Acid Catalysts & Concentration CheckConditions->OptimizeCatalyst If Conditions are as per Protocol ImproveWorkup Optimize Workup Procedure (e.g., pH, Washes) OptimizeCatalyst->ImproveWorkup If Yield is Still Low Purification Refine Purification Method (Recrystallization Solvent Screen) ImproveWorkup->Purification If Impurities Persist Success Process Optimized Purification->Success

Caption: Troubleshooting Decision Pathway.

Typical Analytical Data Summary
ParameterMethodTypical Specification
AppearanceVisualOff-white to pale yellow solid
PurityHPLC≥ 98.0%
Identification¹H NMR, ¹³C NMR, MSConforms to structure
Melting PointDSC/Melting Point ApparatusTo be established
Residual SolventsGC-HSWithin ICH limits

V. Conclusion

The successful scale-up of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid production is achievable with careful attention to reaction parameters, raw material quality, and purification techniques. This guide provides a framework for troubleshooting common issues and implementing robust process controls. By adopting a systematic and data-driven approach, researchers and production chemists can efficiently navigate the challenges of scaling up this important pharmaceutical intermediate.

References

  • MySkinRecipes. 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. [Link]

  • Mei, Q., Liu, H., Shen, X., Meng, Q., Liu, H., Xiang, J., & Han, B. (2017). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Angewandte Chemie International Edition, 56(47), 14868-14872. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. 2-(5-Methoxy-2-methyl-1-nitroso-1H-indol-3-yl)acetic acid Impurity. [Link]

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357. [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the reaction, addressing common challenges through structured FAQs and troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to refine your synthetic strategy for optimal yield and purity.

This compound is a crucial intermediate in organic synthesis, particularly for pharmaceuticals and other bioactive molecules.[1] Its structural relatives, such as Sulindac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of the indeneacetic acid scaffold.[2] Optimizing its synthesis is critical for efficient drug development and manufacturing.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of the 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid core is typically achieved via a multi-step sequence. While several variations exist, a common and logical approach involves a Stobbe condensation followed by cyclization and subsequent saponification/hydrolysis . This pathway offers a robust method for constructing the substituted indene ring system from commercially available starting materials.

The diagram below illustrates the generally accepted reaction workflow.

Synthesis_Pathway cluster_0 Step 1: Stobbe Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Side Chain Formation & Isomerization cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Reduction A 4-Methoxybenzaldehyde D Stobbe Condensation Intermediate (Half-ester) A->D + Toluene, Heat B Diethyl Succinate B->D + Toluene, Heat C Potassium t-butoxide (or other strong base) C->D + Toluene, Heat E Acetic Anhydride / ZnCl2 (Cyclization Reagents) F Indene Ester Intermediate D->F + Acetic Anhydride, ZnCl2 G Propionic Anhydride / Pyridine (Side Chain Formation) H Intermediate with Acetic Ester Side Chain F->H + Propionic Anhydride, Pyridine I NaOH or HCl (aq) (Hydrolysis) J 2-(5-methoxy-1-oxo-2-methyl-1H-inden-3-yl)acetic acid H->J + HCl/Acetic Acid, Heat K Catalytic Hydrogenation (e.g., H2/Pd-C) L Final Product: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid J->L + H2, Pd/C

Caption: A representative synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the most critical step to control for maximizing yield?

A1: The initial Stobbe condensation is arguably the most critical step. This reaction forms the carbon-carbon bond that establishes the core structure. Its efficiency is highly dependent on the strength and stoichiometry of the base, the purity of the reactants and solvent, and stringent anhydrous conditions. The enolate of the succinic ester must be formed efficiently without undergoing side reactions like self-condensation. Any moisture will quench the base, halting the reaction.

Q2: Why are anhydrous conditions so important in the initial steps?

A2: The Stobbe condensation relies on a strong, non-nucleophilic base (e.g., potassium t-butoxide, sodium hydride) to deprotonate the diethyl succinate, forming a reactive enolate. Water is acidic enough to react with and consume these strong bases, rendering them ineffective. This not only prevents the desired reaction but can also promote hydrolysis of the ester starting materials, leading to complex mixtures and difficult purifications.

Q3: What are the primary impurities I should expect, and where do they come from?

A3: Common impurities include:

  • Unreacted Starting Materials: Due to incomplete reaction, often caused by inactive base or insufficient reaction time/temperature.

  • Di-condensation Products: If the stoichiometry is not carefully controlled, the benzaldehyde can potentially react with two molecules of the succinate ester.

  • Positional Isomers: During the intramolecular Friedel-Crafts cyclization step, cyclization can sometimes occur at the less-favored ortho- position to the methoxy group if conditions are too harsh, although the para-directing effect of the methoxy group strongly favors the desired product.

  • Over-reduction Products: During the final hydrogenation step, the aromatic ring can be reduced if the reaction is run for too long or under overly harsh conditions (high pressure/temperature).

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis and to check for minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Troubleshooting Guide: From Low Yields to Purification Headaches

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield in Stobbe Condensation (Step 1) 1. Inactive Base: Potassium t-butoxide is hygroscopic and can degrade upon storage. 2. Presence of Moisture: In solvent, glassware, or starting materials. 3. Incorrect Temperature: Reaction may be too slow if cold, or side reactions may occur if too hot.1. Use a fresh bottle of base or titrate an older batch to determine its activity. 2. Flame-dry all glassware. Use anhydrous solvents (e.g., distilled over a drying agent). 3. Follow established protocols for temperature control. Typically, the reaction is started at a lower temperature and gently warmed.
Formation of Dark, Polymeric Material 1. Excessively High Temperature: Particularly during the cyclization step. 2. Incorrect Stoichiometry: Using too much Lewis acid or protic acid can catalyze polymerization. 3. Air (Oxygen) Exposure: Indene derivatives can be susceptible to air oxidation.1. Maintain strict temperature control with an oil bath. 2. Carefully measure all reagents. Add acidic reagents slowly and portion-wise. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Cyclization (Step 2) 1. Weak or Insufficient Catalyst: The Lewis acid (e.g., ZnCl₂) or protic acid may not be strong enough or used in sufficient quantity. 2. Insufficient Heating: The activation energy for the intramolecular Friedel-Crafts reaction is not being met.1. Consider screening alternative Lewis acids (e.g., AlCl₃, FeCl₃) or using a stronger protic acid mixture (e.g., polyphosphoric acid).[4] 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC at each stage.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Closely related isomers or residual solvent can prevent crystallization. 2. Product is inherently low-melting. 1. Attempt purification via column chromatography on silica gel. 2. Try co-evaporation with a non-polar solvent like hexane to remove residual high-boiling solvents. 3. If purification fails, consider converting the carboxylic acid to its methyl ester for easier purification by chromatography, followed by hydrolysis back to the acid.[5]
Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Problem: Low Final Yield CheckStep Which step showed low conversion (based on TLC/HPLC)? Start->CheckStep Step1 Step 1: Stobbe Condensation CheckStep->Step1 Step 1 Step2 Step 2: Cyclization CheckStep->Step2 Step 2 Step3 Step 4/5: Hydrolysis/Reduction CheckStep->Step3 Later Steps Step1_Cause Probable Cause: - Inactive Base - Moisture Contamination - Incorrect Stoichiometry Step1->Step1_Cause Step2_Cause Probable Cause: - Insufficient Catalyst Activity - Temperature Too Low - Steric Hindrance Step2->Step2_Cause Step3_Cause Probable Cause: - Incomplete Hydrolysis - Catalyst Poisoning (Reduction) - Poor Workup/Isolation Step3->Step3_Cause Solution1 Solution: - Use fresh, anhydrous reagents. - Ensure inert, dry atmosphere. - Verify stoichiometry. Step1_Cause->Solution1 Solution2 Solution: - Increase catalyst loading or  try a stronger catalyst. - Increase temperature cautiously. - Extend reaction time. Step2_Cause->Solution2 Solution3 Solution: - Extend hydrolysis time/temp. - Use fresh hydrogenation catalyst. - Optimize extraction pH. Step3_Cause->Solution3

Sources

Technical Support Center: Synthesis of Indenyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indenyl acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the synthesis of this important class of molecules. Our focus is on providing practical, field-proven insights rooted in mechanistic principles to ensure the success of your experiments.

Introduction to the Challenges

The synthesis of indenyl acetic acid derivatives, while conceptually straightforward, is often plagued by challenges related to the inherent reactivity and instability of the indene core.[1][2] The acidity of the C1 protons and the propensity for isomerization can lead to a variety of side products, making control of regioselectivity and purification difficult. This guide will address these common pitfalls in a question-and-answer format, providing both preventative measures and corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation of indene with an alpha-haloacetate giving a low yield of the desired C3-substituted product?

A1: This is a classic challenge in indene chemistry. The acidity of the C1 protons (pKa ≈ 20 in DMSO) makes this position highly susceptible to deprotonation and subsequent alkylation.[2] To favor C3-alkylation, several factors must be considered:

  • Choice of Base: A sterically hindered, non-nucleophilic base is often preferred to minimize side reactions. However, the conditions must be carefully optimized.

  • Reaction Temperature: Lower temperatures generally favor the kinetic C1-alkylation product, while higher temperatures can lead to isomerization and a mixture of products.

  • Modern Catalytic Methods: Recent advances have focused on transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions, which can provide high regioselectivity for C3-alkylation using alcohols as alkylating agents, thus avoiding harsh bases and alkyl halides.[3]

Q2: I am observing multiple spots on my TLC plate after an aldol-type condensation of an indanone. What are the likely side products?

A2: Aldol-type condensations with indanones can be complex.[1][2] Besides the desired indenyl acetic acid derivative, you may be observing:

  • Unreacted Starting Materials: Incomplete reaction is a common issue.

  • Aldol Addition Product: The intermediate beta-hydroxy acid may not have fully dehydrated to the final indenyl acetic acid.

  • Self-Condensation Products: If your reaction conditions are not carefully controlled, the indanone can undergo self-condensation.

  • Isomers: Depending on the substitution pattern of your indanone, different isomers of the final product may form.

Q3: My purified indenyl acetic acid derivative seems to be degrading over time, even in storage. What is causing this instability?

A3: Indene derivatives, particularly those with electron-withdrawing groups, can be sensitive to light, air, and acid/base catalysis. The analogous indole-3-acetic acid is known to be unstable under acidic conditions and light, and it is reasonable to expect similar sensitivities for indenyl acetic acids.[4][5][6] To mitigate degradation:

  • Storage: Store your compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: During workup and purification, avoid prolonged exposure to strong acids or bases. If using silica gel chromatography, consider using a less acidic grade of silica or deactivating it with a small amount of a neutral amine like triethylamine in your eluent.

  • Solvent Choice: Ensure that any residual solvent from purification is completely removed, as acidic or reactive solvent impurities can promote decomposition.

Troubleshooting Guide

Problem 1: Low Yield and/or Complex Mixture in the Alkylation of Indene
Symptom Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting indene. 1. Inactive base or insufficient equivalents. 2. Low reaction temperature. 3. Poor quality of reagents or solvents.1. Use a freshly opened or properly stored base. Titrate the base if possible. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Use anhydrous solvents and freshly distilled reagents.
Formation of multiple products, including the C1-alkylated isomer. 1. Non-selective reaction conditions. 2. Isomerization of the desired C3-product to other isomers.1. Explore the use of transition metal catalysts (e.g., Mn, Fe, Ir) that have been shown to favor C3-alkylation.[3] 2. Minimize reaction time and temperature once the desired product is formed.
Significant amount of di-alkylated product. 1. Use of excess alkylating agent. 2. The mono-alkylated product is more reactive than the starting indene.1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Problem 2: Issues with Aldol-Type Condensation of Indanones
Symptom Potential Cause(s) Recommended Solution(s)
Formation of the aldol addition product without dehydration. 1. Insufficiently acidic or basic conditions for dehydration. 2. Low reaction temperature.1. Add a stronger acid or base after the initial aldol addition is complete. 2. Increase the reaction temperature to promote elimination of water.
Low yield of the desired product. 1. Reversibility of the aldol addition. 2. Competing side reactions.1. Use a dehydrating agent to trap the water byproduct and drive the reaction forward. 2. Optimize the choice of base and reaction temperature. A strong, non-nucleophilic base like LDA is often effective.[2]
Formation of a dark, tarry substance. 1. Polymerization or decomposition of starting materials or products. 2. Reaction temperature is too high.1. Run the reaction under an inert atmosphere. 2. Carefully control the reaction temperature and monitor for any color changes.

Experimental Protocols

Protocol 1: C3-Alkylation of Indene via a "Borrowing Hydrogen" Strategy

This protocol is adapted from modern catalytic methods that offer high regioselectivity.[3]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add indene, alcohol, and catalyst to a dry Schlenk flask. B Add base (e.g., t-BuOK) under inert atmosphere. A->B C Add anhydrous toluene as solvent. B->C D Heat the reaction mixture at the specified temperature (e.g., 110-130 °C). C->D E Monitor the reaction by TLC or GC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for C3-alkylation of indene.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the indene (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and the manganese catalyst (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the base (e.g., potassium tert-butoxide, 1.5 equiv.) and anhydrous toluene.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aldol-Type Condensation of a Substituted Indanone

This protocol is a general procedure based on established methods for synthesizing indenylacetamides, which can be subsequently hydrolyzed to the corresponding acetic acids.[1][2]

Diagram of the Logical Relationships:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Indanone Substituted Indanone Aldol_Adduct Aldol Addition Product Indanone->Aldol_Adduct Nucleophilic Attack by Enolate Amide N,N-Disubstituted Acetamide Enolate Lithium Enolate of Acetamide Amide->Enolate Deprotonation by Base Base Strong Base (e.g., LDA) Enolate->Aldol_Adduct Indenylacetamide Indenylacetamide Aldol_Adduct->Indenylacetamide Acid-catalyzed Dehydration Water Water (byproduct) Aldol_Adduct->Water

Caption: Key steps in the aldol-type condensation.

Step-by-Step Methodology:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

  • To this LDA solution, slowly add a solution of N,N-dimethylacetamide (1.1 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Add a solution of the substituted indanone (1.0 equiv.) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to promote dehydration of the aldol adduct.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting indenylacetamide by column chromatography or recrystallization.

  • The indenylacetamide can then be hydrolyzed to the indenyl acetic acid using standard acidic or basic hydrolysis conditions.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2H-Indene.
  • Barros, M. T., & Pilli, R. A. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1739–1744.
  • Barros, M. T., & Pilli, R. A. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1739-44. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Multifunctional Indenes.
  • Li, Y., et al. (2024). Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion.
  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29).
  • Gella, A., et al. (2021). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 23(15), 5963–5968.
  • Mongkolthanaruk, W., & Dharmsthiti, S. (2015). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Pharmaceutical Science, 5(8), 021-026.
  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. ChemRxiv.
  • Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Odell, L. R., et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Li, Y., et al. (2021). Synthesis indene derivatives via C−H activation.
  • Reddit. (2022). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. AGOSR.
  • Odell, L. R., et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.
  • Mongkolthanaruk, W., & Dharmsthiti, S. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(2), 1-7.
  • Fritz, H. E. (1965). U.S. Patent No. 3,192,276. Washington, DC: U.S.
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248536.
  • Lange, T., et al. (2000).
  • National Center for Biotechnology Information. (n.d.). 1H-Indene-3-acetic acid. PubChem. Retrieved from [Link]

  • Beuhler, J. D., & Smalley, A. W. (1962). U.S. Patent No. 3,040,095. Washington, DC: U.S.
  • Ovejero-Pérez, A., et al. (2021).
  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55.
  • Chemistry LibreTexts. (2023). 22.
  • Chemistry LibreTexts. (2023). 22.
  • Mondal, A., et al. (2021). Borrowing hydrogen alkylation of indenes with alcohols by manganese pincer complex.
  • Neuvonen, H. (1986). Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. Journal of the Chemical Society, Perkin Transactions 2, 1141-1145.
  • Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 763842.
  • Mondal, A., Sharma, R., Pal, D., & Srimani, D. (2021). Manganese catalyzed switchable C-alkylation/alkenylation of fluorenes and indene with alcohols.
  • Kandeel, Z. E., & El-Tombary, A. A. (1983). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Journal of Drug Research, 14(1-2), 1-8.
  • ACS Publications. (2026).
  • Elnagdi, M. H., et al. (2006). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 11(11), 913-919.
  • Hojo, M., et al. (2014). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Journal of Molecular Liquids, 199, 294-300.
  • San-san, C., et al. (2015). Distillation/crystallization process used to purify acetic acid and n-neptane.
  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 738-748.
  • Donoso, R. A., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 23(24), 15998.

Sources

Technical Support Center: Impurity Profiling of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-18

Introduction

Welcome to the technical support guide for the impurity profiling of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals. Given that "2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid" is a specific indene derivative, this guide provides both general principles and targeted troubleshooting advice applicable to this class of compounds. The core of robust drug development lies in the comprehensive characterization of any potential impurities, a process mandated by global regulatory bodies.[1][2][3][4]

This guide is structured in a question-and-answer format to directly address common challenges encountered during the analytical investigation of this and similar molecules.

Part 1: Understanding Potential Impurities

The first step in effective impurity profiling is to anticipate the likely impurities based on the synthetic route and potential degradation pathways.

Q1: What are the probable synthetic routes for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and what impurities could they introduce?

While the specific, proprietary synthesis of this exact molecule may not be public, we can infer potential pathways based on the synthesis of similar indanone and indene acetic acid derivatives.[5] A plausible route could involve the cyclization of a substituted phenylpropanoic acid derivative, followed by further modifications.

A general workflow for anticipating impurities is outlined below:

G cluster_0 Impurity Source Analysis Starting_Materials Analyze Starting Materials (e.g., substituted benzaldehydes, propionic acid derivatives) Reagents_Catalysts Consider Reagents & Catalysts (e.g., acids, bases, metals) Starting_Materials->Reagents_Catalysts Intermediates Identify Key Intermediates (e.g., indanone precursor) Reagents_Catalysts->Intermediates Byproducts Postulate Side-Reactions & Byproducts (e.g., isomers, over-alkylation) Intermediates->Byproducts Degradation Evaluate Degradation Pathways (e.g., oxidation, decarboxylation) Byproducts->Degradation

Caption: Logical workflow for identifying potential impurities.

Potential Impurities from a Hypothesized Synthetic Route:

Impurity Type Potential Source/Structure Rationale
Starting Materials Unreacted substituted benzaldehyde or propionic acid derivatives.Incomplete reaction during the initial condensation steps.
Intermediates Indanone precursor to the final indene acetic acid.Incomplete conversion in the final synthetic steps.
By-products Positional isomers (e.g., 6-methoxy isomer), regioisomers of the acetic acid addition.Lack of complete regioselectivity during aromatic substitution or cyclization.
Reagents/Catalysts Residual acids, bases, or metal catalysts.Incomplete purification or work-up. These are classified as inorganic impurities by the ICH.[1][4]
Degradation Products Oxidation products (e.g., ketones at the benzylic position), decarboxylation products.Instability of the indene ring system or the acetic acid moiety under certain conditions (light, heat, oxygen).

Part 2: Analytical Methodology and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of non-volatile organic molecules like our target compound.

Q2: What are the recommended starting HPLC conditions for analyzing 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its impurities?

Given the acidic nature of the target molecule, a reversed-phase HPLC method is most appropriate.

Recommended Starting HPLC Method:

Parameter Recommendation Justification
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidifying the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape. The pH should be at least 2 units below the pKa of the analyte.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 90-95%) over 20-30 minutes.A gradient is necessary to elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmThe indene core is expected to have strong UV absorbance. Monitoring multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 5-10 µLA smaller injection volume minimizes potential for peak distortion.
Sample Diluent Mobile Phase A/B mixture (e.g., 50:50) or a solvent weaker than the initial mobile phase.Dissolving the sample in the mobile phase is ideal to prevent peak shape issues.[6]
Q3: I am observing significant peak tailing for my main compound. What are the likely causes and how can I fix it?

Peak tailing for an acidic analyte is a common issue in reversed-phase HPLC.[6]

G Peak_Tailing Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units below pKa? Peak_Tailing->Check_pH Secondary_Interactions Secondary Interactions with Silanols? Check_pH->Secondary_Interactions Yes Adjust_pH Lower Mobile Phase pH (e.g., use 0.1% TFA or H3PO4) Check_pH->Adjust_pH No Column_Overload Is Sample Concentration Too High? Secondary_Interactions->Column_Overload No Use_Endcapped_Column Use an End-capped Column or a column designed for polar analytes Secondary_Interactions->Use_Endcapped_Column Yes Dilute_Sample Dilute the Sample Column_Overload->Dilute_Sample Yes

Caption: Troubleshooting guide for HPLC peak tailing.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH: The primary cause of tailing for acidic compounds is the partial ionization of the analyte. Ensure the mobile phase pH is sufficiently low (pH < 3) to keep the carboxylic acid fully protonated.[6]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[6]

    • Solution: Use a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase designed to shield silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Buffer Choice: If using a buffer, ensure it has adequate buffering capacity at the desired pH. Phosphate buffers are effective in the pH range of 2-3.

Q4: I have a cluster of small peaks eluting close to the main peak. How can I improve the resolution?

Improving the resolution of closely eluting impurities requires a systematic optimization of chromatographic parameters.

Strategies for Improving Resolution:

  • Reduce Gradient Steepness: A shallower gradient (e.g., increasing the %B by 0.5% per minute instead of 2% per minute) around the elution time of the main peak can enhance separation.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it may also lead to broader peaks.

  • Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 1.8 µm) will increase the number of theoretical plates and thus improve resolution.

  • Adjust Mobile Phase pH: A slight adjustment in the mobile phase pH can change the ionization state of impurities and the main compound differently, potentially improving their separation.

Q5: How do I identify an unknown impurity peak in my chromatogram?

The identification of an unknown impurity is a critical step and typically involves the use of hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Unknown Impurity Identification:

  • LC-MS Analysis: Analyze the sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown impurity. High-resolution mass spectrometry (HRMS) is highly recommended to obtain an accurate mass and predict the elemental composition.

  • Hypothesize Structure: Based on the accurate mass and the known synthetic pathway, propose potential structures for the impurity. Consider starting materials, intermediates, by-products, and degradation products.

  • MS/MS Fragmentation: Perform a tandem mass spectrometry (MS/MS) experiment on the impurity peak. The fragmentation pattern will provide structural information that can be used to confirm or refute hypothesized structures. The fragmentation of the indene core can be complex, but key losses (e.g., of the acetic acid side chain) can be diagnostic.

  • Forced Degradation Studies: Subject the main compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. If the unknown impurity is observed in one of these studies, it can help to identify its nature.

  • Synthesis and Confirmation: The definitive identification of an impurity often requires synthesizing the proposed structure and confirming that its retention time and mass spectrum match those of the unknown impurity in the sample.

Part 3: Regulatory Context and Reporting

Q6: At what level do I need to report, identify, and qualify impurities?

The thresholds for reporting, identification, and qualification of impurities in new drug substances are defined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[1][2][7]

ICH Q3A(R2) Thresholds for Impurities:

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][4]

It is crucial for drug development professionals to adhere to these guidelines to ensure the safety and efficacy of the final drug product.[8][9][10]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Impurity Profiling of Anti-Inflammatory Drugs. (2016). Insight Medical Publishing. [Link]

  • Can anyone help with a problem with organic acid analysis using HPLC? (2014). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Indene. (n.d.). National Institute of Standards and Technology. [Link]

  • Indene. (n.d.). National Institute of Standards and Technology. [Link]

  • Functionalization of Indene. (2018). ResearchGate. [Link]

  • Indene. (n.d.). National Institute of Standards and Technology. [Link]

  • Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. (2017). Atlantic Technological University. [Link]

  • 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. (n.d.). ABL Technology. [Link]

  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (2010). Iranian Journal of Pharmaceutical Research. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. [Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2009). ResearchGate. [Link]

  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. (n.d.). MySkinRecipes. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. (2016). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2024). ResearchGate. [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (2022). MDPI. [Link]

  • Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. (1991). National Center for Biotechnology Information. [Link]

  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. (2019). ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. (2024). ACS Publications. [Link]

  • Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. (2010). Asian Journal of Research in Chemistry. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of Indomethacin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in inflammation and pain, rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, comparative framework for validating the activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, known ubiquitously in the scientific community as Indomethacin . We will move beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

Understanding the Target: Indomethacin and the Cyclooxygenase Pathway

Indomethacin is a potent, non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone of inflammation research and therapy since its approval for medical use in 1963.[1] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3]

These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are powerful lipid mediators of pain, inflammation, and fever.[2][3]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It plays a vital homeostatic role, including protecting the gastrointestinal mucosa and mediating platelet aggregation.[4] Inhibition of COX-1 is primarily associated with the common side effects of traditional NSAIDs, such as gastric irritation.[1]

  • COX-2 is typically an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins, making it the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[4]

Indomethacin's therapeutic effects stem from its inhibition of COX-2, but its non-selective nature, with a preference for COX-1, dictates its efficacy and side-effect profile.[5][6] Understanding this dual-inhibition is key to designing validation experiments.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Effects Inflammation, Pain, Fever Prostaglandins->Effects GI_Protection GI Mucosal Integrity, Platelet Aggregation Prostaglandins->GI_Protection PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Indomethacin Indomethacin & Other NSAIDs Indomethacin->COX1 Indomethacin->COX2

Figure 1: Simplified schematic of the Prostaglandin Synthesis Pathway and the inhibitory action of Indomethacin.

The Comparative Landscape: Selecting Alternative Compounds

To validate Indomethacin's activity, it is essential to compare it against compounds with known, distinct COX-inhibition profiles. A robust comparison should include:

  • A Non-Selective NSAID (Comparator): Ibuprofen serves as an excellent comparator. It is a widely used, non-selective COX inhibitor, but with a different potency and selectivity profile compared to Indomethacin.

  • A COX-2 Selective Inhibitor (Control): Celecoxib is the only COX-2 specific inhibitor currently on the US market and serves as a crucial control.[1] Its high selectivity for COX-2 allows for the dissection of COX-1 versus COX-2 mediated effects in your assays.

Experimental Validation: Protocols and Data Interpretation

We will detail two primary orthogonal assays: a direct enzymatic in vitro assay and a cell-based functional assay. This dual approach provides a comprehensive picture of the compound's biochemical potency and its efficacy in a biological system.

In Vitro Validation: Direct COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The output is typically the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%. Commercially available colorimetric or fluorometric inhibitor screening kits are reliable and provide a standardized method.[2][7][8]

Workflow_COX_Assay start Start prep Prepare Reagents: - Purified COX-1 / COX-2 Enzyme - Heme Cofactor - Assay Buffer - Test Compounds (Indomethacin, etc.) - Colorimetric/Fluorometric Probe start->prep plate Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells (Serial Dilutions) prep->plate incubate Add Enzyme, Heme, Probe & Inhibitor to appropriate wells. Pre-incubate for 5-10 min at 25°C. plate->incubate react Initiate Reaction: Add Arachidonic Acid (Substrate) to all wells. incubate->react measure Incubate for precisely 2 min. Read Absorbance (590nm) or Fluorescence (Ex/Em 535/587nm). react->measure analyze Calculate % Inhibition. Determine IC50 values using non-linear regression. measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro COX inhibitor screening assay.

Detailed Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Item No. 760111).[8]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dilute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer. Keep on ice.

    • Prepare serial dilutions of Indomethacin, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare the arachidonic acid substrate solution according to the kit manual.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of your diluted test compound.

  • Incubation:

    • Add the components as listed above.

    • Pre-incubate the plate for 5 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the colorimetric substrate (e.g., TMPD) to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Incubate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Comparative Data Summary

The following table summarizes representative IC50 values from published literature. Your experimental results should align with these relative potencies and selectivities.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Classification
Indomethacin 0.0090.310.029Non-selective (COX-1 preferential)
Ibuprofen 12800.15Non-selective
Celecoxib 826.812COX-2 Selective

Data sourced from a study using human peripheral monocytes.[5] Note that absolute IC50 values can vary between assay systems (e.g., purified enzyme vs. whole blood vs. cell lines), but the relative ranking and selectivity profile should remain consistent.[3][6]

Cell-Based Validation: Prostaglandin E2 (PGE2) Production Assay

This functional assay measures the downstream biological consequence of COX inhibition: the reduction of prostaglandin synthesis in a relevant cell model. Murine macrophage cell lines like RAW 264.7 are commonly used.[9][10] In their basal state, these cells express primarily COX-1. Upon stimulation with lipopolysaccharide (LPS), they robustly induce the expression of COX-2, providing an excellent system to test for COX-2-specific activity.[5][9]

Detailed Protocol: PGE2 Measurement in LPS-Stimulated Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of Indomethacin, Ibuprofen, and Celecoxib for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL to all wells except the unstimulated control.[9][10]

    • Incubate for 12-24 hours at 37°C.[9][10]

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[9][11][12][13]

Interpreting the Results

  • LPS-stimulated wells (vehicle control): Should show a massive increase in PGE2 production compared to unstimulated wells, confirming successful COX-2 induction.

  • Indomethacin and Ibuprofen: Should show a dose-dependent decrease in PGE2 production in the LPS-stimulated wells.

  • Celecoxib: Should also show a potent, dose-dependent decrease in PGE2 production, serving as a positive control for COX-2 inhibition.

  • Unstimulated wells (testing for COX-1): The low level of basal PGE2 production is primarily COX-1 dependent. Indomethacin and Ibuprofen should reduce this basal level, whereas the highly COX-2 selective Celecoxib should have a much weaker effect.

Conclusion: A Self-Validating Experimental Framework

By employing both a direct enzymatic assay and a functional cell-based assay, and by comparing the target compound, Indomethacin, against well-characterized alternatives like Ibuprofen and Celecoxib, researchers can build a comprehensive and trustworthy validation package. The in vitro assay confirms direct biochemical interaction and potency, while the cell-based assay validates efficacy in a complex biological system. Consistent results across these orthogonal approaches provide a high degree of confidence in the biological activity of your test compound, fulfilling the core tenets of scientific integrity and rigor.

References

  • Indometacin - Wikipedia. Wikipedia. Available at: [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024-05-28). National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024-07-17). Patsnap. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. Cayman Chemical. Available at: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. (2001-12). National Center for Biotechnology Information. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Assay Genie. Available at: [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - NIH. (2021-04-30). National Center for Biotechnology Information. Available at: [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2013-03-25). ACS Publications. Available at: [Link]

  • PGE2 production by macrophages after LPS stimulation mediates focal... - ResearchGate. ResearchGate. Available at: [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. ResearchGate. Available at: [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. ResearchGate. Available at: [Link]

  • Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063 - Assay Genie. Assay Genie. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. MDPI. Available at: [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS. PNAS. Available at: [Link]

  • PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - NIH. National Center for Biotechnology Information. Available at: [Link]

  • ELISA Kit for Prostaglandin E2 (PGE2) - Cloud-Clone. Cloud-Clone Corp.. Available at: [Link]

  • Percentage enzyme inhibition and IC50 values of EAP and indomethacin... - ResearchGate. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Indomethacin Analogs: The Role of the Indene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, a close structural analog of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We will explore how modifications to this indene scaffold influence its biological activity, primarily as an inhibitor of cyclooxygenase (COX) enzymes, and compare its performance with the classical indole-based Indomethacin and other alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: From Indole to Indene

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Most NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins.[1] Indomethacin, an indole acetic acid derivative, is a particularly potent NSAID, but its use is often limited by significant gastrointestinal side effects, primarily due to its strong inhibition of the constitutively expressed COX-1 isoform.[2]

The core of drug discovery often involves exploring bioisosteric replacements to improve a lead compound's efficacy, selectivity, or safety profile. The subject of this guide, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, represents such an exploration, where the indole nitrogen of the Indomethacin scaffold is replaced by a carbon atom, forming an indene ring system. This seemingly subtle change can have profound effects on the molecule's conformation, electronic distribution, and ultimately, its interaction with the target enzymes. This guide will dissect the SAR of this indene series, providing a comparative framework against the well-documented Indomethacin analogs.

The Core Pharmacophore and Mechanism of Action

The anti-inflammatory activity of arylalkanoic acids like Indomethacin and its analogs is intrinsically linked to their ability to inhibit COX-1 and COX-2.[2][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The general pharmacophore for this class of drugs consists of an acidic moiety (typically a carboxylic acid) attached to a planar aromatic ring system.[3][4]

The key structural features essential for the activity of Indomethacin analogs are:

  • The Carboxylic Acid Group: This acidic center is crucial for binding to the active site of the COX enzyme. Replacement of the carboxyl group with other acidic functionalities or amide analogs generally leads to a decrease or loss of activity.[2]

  • The Aromatic Ring System (Indole/Indene): This provides the structural backbone and interacts with hydrophobic pockets within the enzyme's active site.

  • Substituents on the Aromatic Ring: Groups like the 5-methoxy substituent can enhance activity.[2]

  • The α-Methyl Group: Substitution of a methyl group on the carbon atom separating the acid from the aromatic ring tends to increase anti-inflammatory activity.[3] For Indomethacin, only the S-(+)-enantiomer exhibits anti-inflammatory activity.[2]

The primary goal in designing new analogs is often to achieve selective inhibition of COX-2, the inducible isoform predominantly involved in inflammation, while sparing COX-1, which plays a protective role in the gastric mucosa and platelet function. This can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Structure-Activity Relationship (SAR) Analysis: Indene vs. Indole Analogs

The following sections detail the impact of structural modifications at various positions of the indene and indole scaffolds on their COX inhibitory activity.

The Indene Core vs. The Indole Core

The replacement of the indole nitrogen in Indomethacin with a carbon to form the indene ring is a significant modification. While direct comparative studies on a wide range of matched indole/indene pairs are not extensively documented in single reports, the general principles of NSAID SAR allow for logical extrapolation. The indole nitrogen is a potential hydrogen bond donor and influences the electronic properties of the ring. Its replacement with a CH2 group in the indene analog alters the molecule's overall lipophilicity and conformation, which can affect its binding affinity and selectivity for COX-1 versus COX-2.

Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety is a critical anchor for binding to a key arginine residue (Arg120) in the active site of both COX-1 and COX-2.

Modification Effect on Activity Rationale
EsterificationDecreased or abolished activityThe free carboxylate is essential for ionic interaction with the active site. Esters may act as prodrugs, but the ester form itself is inactive.[7]
Amide formationInactiveSimilar to esters, the amide linkage removes the crucial acidic proton and the potential for ionic bonding.[2]
α-MethylationIncreased activityThe α-methyl group, as seen in "profens," generally enhances anti-inflammatory potency.[3]
Substitutions on the Aromatic Ring System

Modifications on the bicyclic ring system significantly influence potency and selectivity.

Position Modification Effect on Activity Rationale
5-PositionMethoxy (OCH3) groupGenerally increases activityElectron-donating groups at this position are favorable for activity.[2]
2-PositionMethyl (CH3) groupGenerally increases activityA small alkyl group at this position is often optimal.
Other SubstitutionsFluoro, Chloro, TrifluoromethylCan enhance activityHalogen substitutions can increase lipophilicity and influence electronic properties, potentially improving binding.[2]
Comparative COX-1/COX-2 Inhibition Data

The table below summarizes representative data for Indomethacin and its analogs, highlighting the quest for COX-2 selectivity.

Compound Core Scaffold COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
IndomethacinIndole~0.75~0.86~1.14[6]
CelecoxibPyrazole~3.15~0.89~3.52[6]
Indomethacin Analog 4aIndole0.490.124.07[6]
Indomethacin Analog 5Indole0.760.126.33[6]

Note: Data for specific 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid analogs is less prevalent in publicly available literature, hence the focus on closely related Indomethacin analogs for which extensive SAR data exists. The principles derived are highly applicable to the indene series.

The data clearly shows that while Indomethacin is nearly non-selective, modifications to its structure can yield analogs with significantly improved COX-2 selectivity, approaching or even exceeding that of the selective COX-2 inhibitor, Celecoxib.[6] This suggests that similar modifications to the indene scaffold could also lead to potent and selective COX-2 inhibitors.

Beyond COX Inhibition: Exploring Alternative Activities

Interestingly, research into Indomethacin analogs has revealed activities beyond COX inhibition. Certain analogs have been identified as inhibitors of the multidrug resistance-associated protein-1 (MRP-1), a transporter protein that can confer resistance to cancer chemotherapy.[5] Some of these MRP-1 inhibitory analogs were found to have low or no COX-1 and COX-2 inhibitory activity, suggesting that the structural requirements for these two activities are different.[5][8] This opens up a new therapeutic avenue for Indomethacin and its indene analogs as potential modulators of drug resistance in cancer.[5][8]

Experimental Methodologies

To facilitate further research in this area, we provide a generalized protocol for a key assay used in the evaluation of these compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing heme and the COX enzyme (either COX-1 or COX-2).

  • Add the assay buffer to the wells of a 96-well microplate.

  • Add various concentrations of the test compound (or vehicle control, DMSO) to the wells.

  • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel enzyme inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound (e.g., Indene Analog) SAR_Hypothesis Formulate SAR Hypothesis Lead->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro In Vitro Assays (COX-1/COX-2 Inhibition) Synthesis->In_Vitro Potency Determine Potency (IC50) In_Vitro->Potency Selectivity Assess Selectivity Potency->Selectivity Data_Analysis Analyze SAR Data Selectivity->Data_Analysis New_Hypothesis Refine SAR Hypothesis Data_Analysis->New_Hypothesis Optimization Lead Optimization Data_Analysis->Optimization New_Hypothesis->Analog_Design Iterative Cycle

Sources

A Comparative Benchmarking Guide: Evaluating the COX-Inhibitory Activity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the investigational compound 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid against a panel of known non-steroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, the objective is to present an in-depth, technically sound comparison, grounded in established scientific principles and methodologies.

The structural similarity of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid to Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, suggests its potential role as a modulator of the arachidonic acid cascade. This guide will, therefore, focus on evaluating its inhibitory activity against the two key isoforms of the COX enzyme, COX-1 and COX-2.

Introduction: The Rationale for Comparative Benchmarking

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is a close structural analog of Indomethacin. Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of COX-1 and COX-2.[1][2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

The constitutive isoform, COX-1, is responsible for the production of prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow. Conversely, the inducible isoform, COX-2, is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.[5] The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Non-selective inhibitors, while effective, carry a higher risk of gastrointestinal complications due to the inhibition of COX-1.[3][6]

This guide will benchmark 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid against Indomethacin (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor) to elucidate its potency and selectivity profile.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing COX inhibition.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Inhibitors 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Indomethacin Celecoxib Inhibitors->COX_Enzymes

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Detection Detection & Analysis Test_Compounds Prepare Stock Solutions (Test Compound, Indomethacin, Celecoxib) Incubation Incubate Enzyme with Inhibitor Test_Compounds->Incubation Enzyme_Preparation Prepare COX-1 and COX-2 Enzymes Enzyme_Preparation->Incubation Substrate_Preparation Prepare Arachidonic Acid Solution Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Substrate_Preparation->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination PGE2_Detection Quantify Prostaglandin E2 (PGE2) Production (e.g., ELISA) Reaction_Termination->PGE2_Detection Data_Analysis Calculate IC50 Values and Selectivity Index PGE2_Detection->Data_Analysis

Caption: General Experimental Workflow for COX Inhibition Assay.

Materials and Methods

Reagents and Materials
  • Test Compound: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

  • Reference Compounds: Indomethacin, Celecoxib

  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic acid

  • Detection Kit: Prostaglandin E2 (PGE2) EIA Kit

  • Buffer: Tris-HCl buffer

  • Solvent: DMSO

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

  • Preparation of Reagents:

    • Dissolve the test compound, Indomethacin, and Celecoxib in DMSO to prepare stock solutions.

    • Prepare serial dilutions of each compound in the assay buffer.

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a working solution of arachidonic acid in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, enzyme solution (either COX-1 or COX-2), and the serially diluted inhibitor or vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection of Prostaglandin E2 (PGE2):

    • Quantify the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Comparative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of the benchmarking study.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid Experimental ValueExperimental ValueCalculated Value
Indomethacin 0.11.50.067
Celecoxib 150.05300

Interpretation and Discussion

The data generated from these experiments will provide crucial insights into the pharmacological profile of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

  • Potency: The IC50 values for both COX-1 and COX-2 will determine the compound's potency as a COX inhibitor. Lower IC50 values indicate higher potency. A comparison with Indomethacin will reveal its relative strength.

  • Selectivity: The COX-2 selectivity index is a key parameter.

    • A selectivity index significantly less than 1 (similar to Indomethacin) would classify the compound as a non-selective COX inhibitor , suggesting potential for both therapeutic efficacy and gastrointestinal side effects.

    • A selectivity index significantly greater than 1 (approaching that of Celecoxib) would indicate a COX-2 selective inhibitor , which would be predicted to have a more favorable gastrointestinal safety profile.

    • A selectivity index around 1 would suggest a balanced inhibitory activity against both isoforms.

The causality behind these experimental choices lies in the established role of COX enzymes in inflammation and the clinical importance of selectivity in NSAID development. By employing a standardized in vitro assay with well-characterized reference compounds, this guide ensures a robust and validated comparison.

Conclusion

This comparative guide outlines a systematic approach to benchmark 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid against known COX inhibitors. The described experimental protocol, coupled with a clear data analysis framework, will enable researchers to accurately characterize its potency and selectivity, providing a solid foundation for further preclinical and clinical development.

References

  • GPATINDIA. (2020, June 18). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • Patel, T. K., & Barvaliya, M. (2024). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylindole-3-acetic acid. Retrieved January 18, 2026, from [Link]

  • Richards, J. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

  • The Science Snail. (2018, February 13). Organic synthesis of indomethacin. [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]

  • Wikipedia contributors. (2024, January 12). Nonsteroidal anti-inflammatory drug. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). Indometacin. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Indene and Indole Acetic Acids in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of "2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid" in immunoassays designed for the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its metabolites. We will explore the critical importance of assay specificity, the structural rationale for potential cross-reactivity, and a detailed, self-validating protocol for its assessment.

Introduction: The Imperative of Specificity in Bioanalysis

The subject of this guide, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, presents a compelling case for such a study. While not a direct metabolite of the widely used NSAID indomethacin, its structure bears a striking resemblance to a key indomethacin metabolite, N-deschlorobenzoyl indomethacin[1]. This structural analogy necessitates a rigorous evaluation of its potential to interfere with indomethacin-targeted immunoassays. Adherence to stringent validation guidelines, such as those provided by the U.S. Food and Drug Administration (FDA), ensures that analytical methods are fit for purpose, reliable, and reproducible[2][3].

Section 1: Profile of Analytes – A Structural Comparison

The potential for cross-reactivity is rooted in molecular structure. An antibody developed to recognize a specific epitope on a target molecule may also bind to a similar epitope on a different molecule[4]. The key difference between the compounds lies in their core heterocyclic structure: an indene ring in our topic compound versus an indole ring in indomethacin and its primary active metabolite. The indole ring contains a nitrogen atom, which is absent in the indene ring's cyclopentadiene fusion. This seemingly minor change can significantly alter the electronic and steric properties of the molecule, yet the overall shape remains highly comparable.

Compound Structure Chemical Formula Core Structure Relationship to Indomethacin
Indomethacin [2][5]C₁₉H₁₆ClNO₄IndoleParent Drug
N-deschlorobenzoyl indomethacin (Metabolite)[1]C₁₂H₁₃NO₃IndoleActive Metabolite
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid [6]C₁₃H₁₄O₃IndeneStructurally Similar Analog

Causality behind experimental choice: The selection of these specific compounds for comparison is based on a logical hypothesis. An antibody generated against indomethacin or its deschlorobenzoyl metabolite would be designed to recognize the methoxy-methyl-acetic acid-substituted indole backbone. The indene analog, sharing this exact backbone minus a single nitrogen atom, is therefore the most probable candidate for cross-reactivity among related impurities or synthetic precursors.

Section 2: Experimental Design for Cross-Reactivity Assessment

To quantitatively assess cross-reactivity, the competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice[5][7][8]. This format is ideal for detecting small molecules like our analytes. The underlying principle is the competition between a fixed amount of labeled antigen and the unlabeled antigen in a sample for a limited number of antibody binding sites[9]. The signal generated is inversely proportional to the concentration of the target analyte in the sample[5].

Principle of Competitive ELISA

The workflow involves coating a microplate with antibodies specific to the target analyte (e.g., N-deschlorobenzoyl indomethacin). The test sample, containing the unknown amount of analyte, is mixed with a known quantity of an enzyme-conjugated version of the analyte. This mixture is then added to the antibody-coated wells. Any analyte present in the sample will compete with the enzyme-conjugated analyte for binding to the antibodies. Consequently, a higher concentration of analyte in the sample results in less enzyme-conjugated analyte binding to the plate, leading to a weaker signal upon addition of the enzyme's substrate.

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte in Sample (High Conc.) C Antibody-Coated Well A->C Binds B Enzyme-Labeled Analyte B->C Blocked D Low Signal C->D Results in E Analyte in Sample (Low Conc.) G Antibody-Coated Well E->G Binds F Enzyme-Labeled Analyte F->G Binds H High Signal G->H Results in

Caption: Principle of Competitive ELISA.

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating system for determining the percent cross-reactivity of the indene analog against an assay targeting N-deschlorobenzoyl indomethacin.

Materials:
  • 96-well high-binding polystyrene microplates

  • Anti-Indomethacin Metabolite Monoclonal Antibody

  • N-deschlorobenzoyl indomethacin (Target Analyte Standard)

  • 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid (Test Compound)

  • Horseradish Peroxidase (HRP) conjugated to N-deschlorobenzoyl indomethacin

  • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer / Diluent (e.g., PBS with 1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Workflow Diagram:

Workflow start Start coat 1. Coat Plate Anti-Indomethacin Metabolite Ab 4°C, Overnight start->coat wash1 2. Wash Plate (3x) coat->wash1 block 3. Block Plate 1% BSA in PBS 1 hr, RT wash1->block wash2 4. Wash Plate (3x) block->wash2 prep 5. Prepare Standards & Samples Serial dilutions of Target Analyte and Test Compound wash2->prep add_reagents 6. Add Reagents to Wells Standards/Samples + Labeled Analyte Incubate 1-2 hrs, RT prep->add_reagents wash3 7. Wash Plate (5x) add_reagents->wash3 add_sub 8. Add TMB Substrate Incubate 15-30 min, dark wash3->add_sub stop 9. Add Stop Solution add_sub->stop read 10. Read Absorbance 450 nm stop->read analyze 11. Analyze Data Calculate IC50 & % Cross-Reactivity read->analyze end End analyze->end

Caption: Experimental workflow for cross-reactivity testing.

Step-by-Step Methodology:
  • Plate Coating: Dilute the anti-indomethacin metabolite antibody in coating buffer to a pre-optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer (1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Standard & Test Compound Preparation:

    • Prepare serial dilutions of the Target Analyte Standard (N-deschlorobenzoyl indomethacin) in Assay Buffer, ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 0.1 ng/mL).

    • Similarly, prepare serial dilutions of the Test Compound (2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid) over a broader range to anticipate lower affinity (e.g., 10,000 ng/mL to 1 ng/mL).

  • Competitive Reaction:

    • In a separate dilution plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the HRP-conjugated analyte (diluted to a pre-optimized concentration in Assay Buffer).

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Include controls: wells for maximum signal (Assay Buffer only, no competitor) and blank wells (Assay Buffer only, no HRP-conjugate).

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Final Wash: Discard the solutions and wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes in the dark at RT.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Section 4: Data Analysis and Interpretation

The trustworthiness of the protocol is validated through rigorous data analysis. The goal is to determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the target analyte and the test compound. The data should be fitted to a four-parameter logistic (4-PL) curve.

  • Determine IC50 Values: From the 4-PL curve for each compound, calculate the concentration that corresponds to 50% of the maximum signal. This is the IC50 value.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula[10][11]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Interpreting the Results

The resulting percentage provides a quantitative measure of the test compound's potential to interfere with the assay.

% Cross-Reactivity Interpretation Implication for Bioanalysis
> 10% High Cross-ReactivityThe assay cannot distinguish between the two compounds. Results would be highly inaccurate if the test compound is present in samples.
1% - 10% Moderate Cross-ReactivityThe test compound shows some binding affinity. Its potential impact depends on its expected physiological concentration relative to the target analyte.
< 1% Low/Negligible Cross-ReactivityThe assay is highly specific for the target analyte. Interference from the test compound is unlikely under normal conditions.

A high degree of cross-reactivity would indicate that the immunoassay is unsuitable for samples where both the indene analog and indomethacin (or its metabolites) may be present. In such cases, a more specific method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), would be required for accurate quantification[2].

Conclusion

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. [Link]

  • Sino Biological. Competitive ELISA Principle. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. Competitive ELISA.
  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • National Center for Biotechnology Information. Specificity and Cross-Reactivity. [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • PubMed. (1982, February). Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. [Link]

  • ResearchGate. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • MySkinRecipes. 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. [Link]

  • PubMed. (1981, April). 5-methoxy-2-methyl-3-indole acetic acid, a metabolite and alkali hydrolysis product of indomethacin, inhibits platelet aggregation, in vivo. [Link]

Sources

A Comparative Analysis of Methoxy- and Fluoro-Substituted Indenyl Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Activity

Introduction

Within the landscape of medicinal chemistry, the indene acetic acid scaffold serves as a privileged structure, forming the foundation of numerous biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the indene ring. This guide provides an in-depth comparison between two key classes of these derivatives: 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and its fluoro-indenyl acetic acid counterparts.

The strategic substitution of a methoxy (-OCH3) group versus a fluorine (-F) atom at various positions on the indene ring system dramatically alters the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate the compound's pharmacokinetic profile and its interaction with biological targets. For researchers and drug development professionals, understanding the nuanced differences imparted by these functional groups is critical for designing next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This guide will dissect these differences through a comparative analysis of their chemical properties, synthetic routes, and biological performance, supported by experimental data and established protocols.

Chemical Structure and Physicochemical Properties

The fundamental difference between the two compound classes lies in the electronic nature of the key substituent on the aromatic portion of the indene ring.

  • 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid features a methoxy group at the 5-position. The methoxy group is a powerful electron-donating group through resonance, which increases electron density in the aromatic ring. However, it also exhibits a moderate electron-withdrawing inductive effect. This duality can influence the acidity of the carboxylic acid and the molecule's interaction with protein binding pockets. Furthermore, the methoxy group is a potential site for phase I metabolism (O-demethylation), which can impact the compound's half-life.

  • Fluoro-indenyl acetic acid derivatives , such as 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid and 6-fluoroindan-1-acetic acid, incorporate a fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can increase the acidity of the carboxyl group and alter the pKa of the molecule. Unlike the methoxy group, the C-F bond is exceptionally strong and not susceptible to metabolic cleavage. Replacing a C-H with a C-F bond can block metabolic oxidation at that site, often leading to improved metabolic stability and bioavailability.[1] The small size of fluorine means it can often substitute for hydrogen without significant steric hindrance.

The choice between a methoxy and a fluoro substituent is therefore a critical decision in drug design, representing a trade-off between modulating electronic properties for target binding and enhancing metabolic stability.

Synthetic Strategies

The synthesis of these indene derivatives typically involves multi-step sequences starting from appropriately substituted aromatic precursors. While specific reagents and conditions may vary, the core logic often involves the formation of an indanone intermediate followed by the elaboration of the acetic acid side chain.

A generalized workflow for synthesizing these compounds can be visualized as follows:

G cluster_0 Part 1: Indanone Ring Formation cluster_1 Part 2: Acetic Acid Side Chain Addition start Substituted Benzaldehyde (e.g., 3-fluoro or 4-methoxy) glutaric β-Phenyl Glutaric Acid Derivative start->glutaric [1] Hydrolysis indanone Substituted Indanone glutaric->indanone [2] Cyclization (e.g., PPA) reform Reformatsky or Aldol-type Reaction indanone->reform [3] Reaction with Bromoacetate or Acetamide Enolate indene_acid Target Indene Acetic Acid reform->indene_acid [4] Dehydration caption Generalized Synthetic Workflow.

Caption: Generalized Synthetic Workflow.

This synthetic approach allows for flexibility in introducing various substituents onto the aromatic ring at an early stage. For instance, the synthesis of 6-fluoroindan-1-acetic acid has been conveniently achieved in five steps starting from 3-fluorobenzaldehyde.[2] Similarly, indanone-3-acetic acids can be prepared from precursors like 3-hydroxy-4-methoxy benzaldehyde via cyclization.[3] More direct routes involve the reaction of an indanone with the lithium salt of an acetamide or ethyl acetate, followed by dehydration, to construct the indenyl acetic acid system.[4]

Comparative Biological Activity

Indene and indan acetic acid derivatives are well-established as anti-inflammatory and analgesic agents.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[6]

Mechanism of Action: COX Inhibition

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes, which are the primary targets for this class of NSAIDs.

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Inhibitor Indenyl Acetic Acids (Methoxy & Fluoro Derivatives) Inhibitor->COX Inhibition caption Mechanism of COX Inhibition.

Caption: Mechanism of COX Inhibition.

The carboxylic acid moiety is crucial for activity, as it is believed to bind to a key arginine residue in the active site of the COX enzyme. The hydrophobic indene core occupies a hydrophobic channel in the enzyme, and substituents like methoxy or fluoro groups interact with adjacent regions of the binding site, influencing both potency and COX-1/COX-2 selectivity.

Performance Data: Methoxy vs. Fluoro Derivatives
Compound/DerivativeAssayDose (mg/kg)% Inhibition of Pain/InflammationReference
6-Fluoroindan-1-acetic acid Acetic Acid-Induced Writhing (Analgesic)2538%
5047%
6-Fluoro-3-oxo-indan-1-acetic acid Acetic Acid-Induced Writhing (Analgesic)5048.5% (vs. Indomethacin)[7]
6-Methoxy-indan-1-acid Carrageenan-Induced Edema (Anti-inflammatory)200Noted as active
Indan-1-acetic acid Carrageenan-Induced Edema (Anti-inflammatory)200Displayed better potency than indan-1-carboxylic acid

Note: Data is compiled from studies on structurally related compounds and is intended for comparative insight.

The data suggests that fluoro-substituted indan acetic acids possess significant analgesic activity.[2] SAR studies on indole acetic acids, a related class, have shown that substitution at the 5-position with groups like methoxy or fluoro generally enhances activity compared to unsubstituted analogues.[8] The potent electron-withdrawing nature of fluorine can increase binding affinity, while its metabolic stability is a distinct advantage. Conversely, the methoxy group in compounds like 6-methoxy-indan-1-acid also confers anti-inflammatory activity, suggesting it contributes favorably to target engagement.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key SAR principles for this scaffold:

  • Carboxylic Acid is Essential : The acetic acid side chain is a critical pharmacophore, essential for binding to the COX enzyme active site. Replacement with other acidic groups or amide analogues typically reduces or abolishes activity.[8]

  • Substitution at Position 5/6 is Favorable : Both electron-donating groups (like -OCH3) and electron-withdrawing groups (like -F) at the 5- or 6-positions of the indan/indene ring appear to enhance anti-inflammatory and analgesic activity compared to the unsubstituted parent compound.

  • The Role of Fluorine : Fluorine substitution often leads to potent compounds.[2][9] Its benefits are likely twofold: its strong electronegativity can enhance binding interactions, and its metabolic inertness can improve the pharmacokinetic profile. The position of the fluorine atom is crucial and can dramatically impact potency.[10][11]

  • The Role of the Methoxy Group : The 5-methoxy substitution is a known feature of potent anti-inflammatory agents (e.g., Indomethacin, an indole derivative). It is believed to contribute favorably to binding within the COX active site. However, it remains a potential liability for metabolic O-demethylation.[12]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is a standard and reliable method for screening the peripheral analgesic effects of novel compounds, as reported in the evaluation of fluoroindan derivatives.[7]

Objective: To assess the analgesic activity of a test compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Swiss albino mice (20-25 g)

  • Test compounds (e.g., 6-fluoroindan-1-acetic acid)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles (for oral and intraperitoneal administration)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 7 days before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the mice into groups (n=6 per group):

    • Group I (Control): Receives the vehicle orally.

    • Group II (Standard): Receives Indomethacin (10 mg/kg) orally.

    • Group III (Test Compound): Receives the test compound at a specific dose (e.g., 25 or 50 mg/kg) orally.

  • Dosing: Administer the vehicle, standard, or test compound to the respective groups.

  • Induction of Writhing: After 60 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and start a timer. Count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the standard and test groups using the following formula:

    • % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

Self-Validation: The inclusion of a vehicle control group establishes the baseline response to the painful stimulus. The positive control group (Indomethacin) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compound. A statistically significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Conclusion

The comparison between 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid and fluoro-indenyl acetic acid derivatives highlights a central theme in modern drug design: the strategic use of bioisosteric replacement to fine-tune pharmacological properties.

  • The methoxy-substituted derivative stands as a classic analogue, leveraging an electron-donating group known to produce potent anti-inflammatory activity, though with potential metabolic liabilities.

  • The fluoro-substituted derivatives represent a mechanistically guided approach to enhance potency and, critically, to improve metabolic stability by blocking sites of oxidative metabolism. The resulting compounds often exhibit robust analgesic activity and may possess more favorable pharmacokinetic profiles.

For drug development professionals, the choice is not about inherent superiority but strategic application. Fluoro-substitution is an invaluable tool for lead optimization, particularly when metabolic instability is a known issue. However, the synthesis and positioning of fluorine require careful consideration to achieve the desired biological effect. Both classes of compounds remain highly relevant and provide complementary strategies in the ongoing search for safer and more effective anti-inflammatory and analgesic agents.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). Indane acetic acid derivatives and their use as pharmaceutical agents.
  • PubMed. (2016). Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis and Analgesic Activity of 6-Fluoroindan-1-acetic Acid and its 3-Oxo Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Acetic Acids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved from [Link]

  • ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2011). Synthetic approaches to multifunctional indenes. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • YouTube. (2021). NSAIDs: SAR of Indole acetic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Analgesics & antipyetics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Indomethacin Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the synthesis and bioassay protocols for 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, known commonly as Indomethacin. Our focus is on the critical parameters that govern experimental reproducibility, offering field-proven insights to ensure the reliability and validity of your results.

Introduction: The Enduring Relevance of Indomethacin

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone of inflammatory disease treatment since its approval for medical use in 1963.[1] Its clinical utility stems from its powerful analgesic, anti-inflammatory, and antipyretic properties.[2][3] The primary mechanism of action for Indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][3] By blocking this pathway, Indomethacin effectively alleviates inflammatory symptoms. Despite its efficacy, its use can be limited by gastrointestinal side effects, largely due to its potent inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[4]

Understanding the nuances of both its chemical synthesis and its biological evaluation is paramount for researchers developing novel anti-inflammatory agents or using Indomethacin as a benchmark compound. This guide will dissect a classical synthesis route and a standard COX inhibition bioassay, highlighting the factors that influence their reproducibility and comparing them with alternative approaches.

Part 1: Chemical Synthesis of Indomethacin

The reproducibility of a chemical synthesis is the bedrock of any drug discovery program. Yield, purity, and cost-effectiveness are all contingent on a well-understood and controlled process. The Fischer indole synthesis is a classic and foundational method for creating the indole core of Indomethacin.[5]

A. The Fischer Indole Synthesis Approach: A Protocol for Reproducibility

This protocol is based on the well-established "traditional" synthesis, which remains a benchmark for its reliability.[5] The key to reproducibility lies in the stringent control of reaction conditions and the purity of intermediates.

Experimental Protocol: Fischer Indole Synthesis of Indomethacin

  • Step 1: Phenylhydrazone Formation

    • Combine 4-methoxyphenyl hydrazine (1.0 eq) and methyl levulinate (1.0 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours until precipitation of the phenylhydrazone is complete.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Causality Insight: This acid-catalyzed condensation is typically high-yielding. Ensuring the complete removal of acid in the workup is critical to prevent degradation in the next step.

  • Step 2: Fischer Indole Cyclization

    • Suspend the dried phenylhydrazone from Step 1 in a high-boiling point solvent like toluene or xylene.

    • Heat the mixture to reflux (110-140°C) for 4-6 hours. The reaction involves a[1][1]-sigmatropic rearrangement and elimination of ammonia to form the indole ring.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude indole intermediate, the methyl ester of 5-methoxy-2-methyl-3-indolylacetic acid.[6]

    • Self-Validation Check: The resulting indole (3) should be characterized by ¹H NMR to confirm the disappearance of the hydrazone protons and the appearance of the characteristic indole NH proton signal.

  • Step 3: N-Acylation

    • Dissolve the crude indole intermediate (1.0 eq) in an anhydrous solvent such as pyridine or dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4-chlorobenzoyl chloride (1.1 eq). The use of pyridine as a solvent also allows it to act as a base to neutralize the HCl byproduct.[5]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Perform an aqueous workup to remove the solvent and purify the product by column chromatography or recrystallization.

    • Causality Insight: This step is sensitive to water. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride, which would reduce the yield.

  • Step 4: Saponification (Ester Hydrolysis)

    • Dissolve the N-acylated ester from Step 3 in a mixture of methanol or ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

    • Heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the ester.

    • Cool the solution, remove the alcohol solvent under reduced pressure, and dilute with water.

    • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~3-4, which will precipitate the final product, Indomethacin.

    • Filter the solid, wash thoroughly with water to remove salts, and dry to obtain the final product.

    • Self-Validation Check: The final product's identity and purity should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be quantified using HPLC.

B. Synthesis Workflow Diagram

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: N-Acylation cluster_3 Step 4: Saponification 4-methoxyphenyl hydrazine 4-methoxyphenyl hydrazine Phenylhydrazone Phenylhydrazone 4-methoxyphenyl hydrazine->Phenylhydrazone + Methyl levulinate (Acid catalyst) Indole Intermediate Indole Intermediate Phenylhydrazone->Indole Intermediate Heat (-NH3) N-Acylated Ester N-Acylated Ester Indole Intermediate->N-Acylated Ester + 4-chlorobenzoyl chloride (Base) Indomethacin Indomethacin N-Acylated Ester->Indomethacin Base, then Acid

Caption: Workflow for the classical synthesis of Indomethacin via the Fischer indole method.

C. Comparison of Synthesis Routes and Reproducibility Factors

While the Fischer indole synthesis is robust, its reproducibility can be affected by several factors. Modern variations aim to improve efficiency and yield.

ParameterFischer Indole SynthesisModern Merck SynthesisAlternative Routes (e.g., Palladium-catalyzed)
Key Advantage Well-established, reliableMore efficient, fewer stepsHigh functional group tolerance, potential for rapid analog synthesis
Common Yields 40-60% overallOften >70% overallHighly variable, dependent on catalyst and substrates
Reproducibility Challenges Harsh conditions in cyclization can lead to side products; multi-step process accumulates losses.Requires specialized starting materials (β-sulfonate modified aryl hydrazine).[5]Catalyst cost and sensitivity; may require extensive optimization.[7][8]
Scalability Proven to be scalable.Designed for industrial scale.Often demonstrated on a smaller lab scale.

Part 2: Bioassays for Indomethacin Activity

The biological activity of Indomethacin is primarily assessed by its ability to inhibit COX-1 and COX-2 enzymes. The reproducibility of these assays is critical for accurately determining a compound's potency (typically as an IC50 value) and selectivity.

A. COX Inhibition Assay: A Protocol for Reliable Measurement

This protocol describes a common in vitro fluorometric or colorimetric assay using purified enzymes, which offers high throughput and control over experimental variables.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the IC50 value of Indomethacin for both COX-1 and COX-2 enzymes.

  • Materials:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

    • COX Assay Buffer.

    • Heme cofactor.

    • Fluorometric or colorimetric probe (e.g., Amplex Red).

    • Arachidonic Acid (substrate).

    • Indomethacin (test inhibitor) and a known selective COX-2 inhibitor like Celecoxib (control).

    • 96-well microplate (black for fluorescence).

    • Fluorescence or absorbance plate reader.

  • Step 1: Reagent Preparation

    • Prepare a series of dilutions of Indomethacin in DMSO, followed by a final dilution in COX Assay Buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

    • Prepare the enzyme by diluting the purified COX-1 or COX-2 with the heme cofactor in cold assay buffer immediately before use.

    • Prepare the substrate solution by diluting arachidonic acid in the assay buffer.

  • Step 2: Assay Execution

    • Add the diluted Indomethacin solutions or controls (buffer for 100% activity, a potent inhibitor for 0% activity) to the wells of the 96-well plate.

    • Add the prepared enzyme solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately begin kinetic reading on a plate reader, or allow the reaction to proceed for a fixed time (e.g., 5-10 minutes) for an endpoint reading. The probe will react with prostaglandin G2 (PGG2), the initial product of the COX reaction, to produce a fluorescent or colored signal.

  • Step 3: Data Analysis

    • Subtract the background reading (wells with no enzyme) from all data points.

    • Calculate the percentage of inhibition for each Indomethacin concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

B. Biological Pathway Diagram

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_1_COX_2 COX-1 & COX-2 Arachidonic_Acid->COX_1_COX_2 Prostaglandins Prostaglandins COX_1_COX_2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Indomethacin Indomethacin Indomethacin->COX_1_COX_2

Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

C. Comparison of Bioassays and Reproducibility Factors

The choice of bioassay can significantly impact the measured potency and selectivity of an inhibitor. Discrepancies in reported IC50 values are common and often attributable to variations in assay conditions.[9]

ParameterPurified Enzyme AssayWhole Blood AssayCell-Based Assay (e.g., RAW 264.7)
Key Advantage High throughput, mechanistic clarity, precise control.More physiologically relevant, accounts for plasma protein binding.[12]Measures activity in a cellular context, accounts for cell permeability.[13]
Reproducibility Challenges Enzyme source (human, ovine, etc.) and purity can cause variability.[9][14] Substrate concentration affects potency.[14]Donor-to-donor variability in blood composition.Cell passage number, confluence, and stimulation conditions (e.g., LPS concentration) can alter results.[13]
Typical Indomethacin IC50 (COX-2) 180 - 630 nM[4][15]~0.5 - 1.1 µM[16]10 - 40 nM[13]
Typical Indomethacin IC50 (COX-1) 9 - 230 nM[15][17]~0.02 µM[16]10 nM[13]

Note on IC50 Variability: The wide range of reported IC50 values underscores the critical importance of standardizing protocols within and between laboratories. As shown in the table, Indomethacin is generally more potent against COX-1 than COX-2.[4][15][17] Factors like enzyme species (ovine vs. human), substrate concentration, and pre-incubation time can all shift the measured IC50 values significantly.[11][14] For reliable cross-study comparisons, it is essential to report all assay parameters in detail.

Conclusion: Achieving Reproducibility

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?
  • Drugs.com. Indomethacin: Package Insert / Prescribing Information / MOA.
  • Wikipedia. Indometacin.
  • National Center for Biotechnology Information. (2024, May 28). Indomethacin - StatPearls.
  • BenchChem. A Guide to the Reproducibility of Selective COX-2 Inhibitor Results Across Different Laboratories.
  • PubMed. Mechanism of action of indomethacin in indomethacin-responsive headaches.
  • APExBIO. Indomethacin - Potent COX Inhibitor for Inflammation.
  • The Science Snail. (2018, February 13). Organic synthesis of indomethacin.
  • PubMed. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • ACS Publications. Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics.
  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • ACS Publications. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.
  • Patsnap. Synthesis method of indometacin and analogues thereof.
  • ChemicalBook. Indometacin synthesis.
  • PNAS. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole....
  • Google Patents. CN110981781A - A kind of synthetic method of indomethacin and its analogues.
  • ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Given its structure, 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is presumed to be a corrosive and potentially irritating compound.[2][3] Direct contact can cause severe skin burns and eye damage.[2][3] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to create a barrier between the researcher and the chemical.

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Capable of causing chemical burns.

  • Serious Eye Damage: High risk of severe and potentially permanent eye injury upon contact.[3]

  • Respiratory Irritation: Inhalation of fine powders or aerosols may irritate the respiratory system.[2]

  • Unknown Systemic Effects: As with many research chemicals, the full toxicological profile is not well-established.

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles and a face shield.Protects against splashes and airborne particles which can cause severe eye damage. Standard safety glasses are insufficient.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or neoprene).Provides a barrier against direct skin contact, which can cause severe burns.[2][4] Always inspect gloves for tears or holes before use.
Protective Clothing A chemical-resistant apron over a long-sleeved lab coat.Protects skin and personal clothing from spills and contamination.[1][2] For larger quantities or significant splash risk, a full protective suit may be necessary.[1]
Respiratory Protection An approved respirator with an acid gas cartridge.Required if engineering controls (e.g., fume hood) are insufficient to maintain airborne concentrations below acceptable levels, or when handling fine powders that can be inhaled.[2][5]

Operational Plan: Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat & Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Protocol

Donning (Putting On):

  • Protective Clothing: Put on your lab coat and a chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.[6]

  • Apron: Remove the apron.

  • Eye/Face Protection: Remove the face shield and goggles from the back.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any contamination.

  • Respirator: If used, remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[6]

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as sawdust.[5][7]

    • Once absorbed, collect the material using spark-proof tools into a designated, labeled hazardous waste container.[5]

    • Clean the spill area with a neutralizing agent (such as sodium bicarbonate for acids), followed by soap and water.[5][7]

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

    • Only personnel with specialized training and equipment, such as a self-contained breathing apparatus and a full protective suit, should attempt to clean up a large spill.[1]

Emergency Contact: In any case of exposure, seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1]

Disposal Plan

All materials contaminated with 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid, including the chemical itself, used absorbents, and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste in a clearly labeled, compatible, and sealed container. The label should include the chemical name and appropriate hazard warnings.

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[8]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.[1]

Never dispose of this chemical down the drain or in regular trash.[5]

References

  • Acetic Acid Hazards & Safety Information. (2014). VelocityEHS. [Link]

  • Safe Handling & Storage of Glacial Acetic Acid. (2024). Tradeasia International. [Link]

  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. (2024). Trinity College. [Link]

  • 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid. (n.d.). AHH Chemical. [Link]

  • 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid. (n.d.). MySkinRecipes. [Link]

  • MSDS of (2-Chloro-5-methoxy-pyridin-3-YL)-acetic acid. (2026). Capot Chemical. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA. [Link]

  • U List of Hazardous Wastes. (2011). Minnesota Pollution Control Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Reactant of Route 2
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.